2,2-bis(trimethylsilyl)acetonitrile
Description
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Properties
CAS No. |
18881-60-2 |
|---|---|
Molecular Formula |
C8H19NSi2 |
Molecular Weight |
185.4 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Strategic Advantage of α-Silyl Carbanion Precursors
An In-Depth Technical Guide to 2,2-bis(trimethylsilyl)acetonitrile (CAS 18881-60-2): A Versatile Reagent for Modern Organic Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of reagents developed for this purpose, those that generate stabilized carbanions offer a unique blend of reactivity and control. 2,2-bis(trimethylsilyl)acetonitrile, CAS 18881-60-2, has emerged as a powerful and versatile building block, primarily serving as a precursor to the α-cyano-α,α-bis(trimethylsilyl)methyl carbanion. The presence of two silicon atoms on the α-carbon significantly increases the acidity of the C-H bond, facilitating deprotonation under relatively mild conditions with strong bases. This resulting carbanion is a potent nucleophile, renowned for its utility in a variety of transformations, most notably the Peterson olefination.[1][2] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of 2,2-bis(trimethylsilyl)acetonitrile, with a focus on its practical utility for researchers in synthetic chemistry and drug development.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of 2,2-bis(trimethylsilyl)acetonitrile
| Property | Value | Source |
|---|---|---|
| CAS Number | 18881-60-2 | [3] |
| Molecular Formula | C₈H₁₉NSi₂ | |
| Molecular Weight | 185.42 g/mol | [3] |
| Appearance | Colorless to straw-colored liquid | [4] |
| Boiling Point | 49-51 °C at 10 Torr | [4] |
| Density | ~0.829 g/cm³ | [4] |
| Refractive Index | n20/D 1.420 (lit.) |[4] |
Table 2: GHS Hazard and Safety Information
| Hazard Class | Statement | Precautionary Codes | Source |
|---|---|---|---|
| Flammable Liquids | Flammable liquid and vapor | P210, P233, P240, P241, P242, P243, P370+P378, P403+P235, P501 | [5] |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled | P261, P262, P264, P270, P271, P280, P301+P316, P302+P352, P304+P340, P316, P321 | [5] |
| Skin/Eye Irritation | Causes skin and serious eye irritation | P264, P280, P302+P352, P305+P351+P338, P332+P317, P337+P317, P362+P364 | [5] |
| Target Organ Toxicity | May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |[5] |
Synthesis and Carbanion Generation
The utility of 2,2-bis(trimethylsilyl)acetonitrile stems from the ease with which it can be deprotonated to form a nucleophilic carbanion. The synthesis of the reagent itself typically involves the exhaustive silylation of acetonitrile.
Caption: Synthesis and subsequent deprotonation of 2,2-bis(trimethylsilyl)acetonitrile.
The choice of base is critical. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are ideal, as they quantitatively deprotonate the α-carbon without competing nucleophilic attack at the nitrile or silicon centers.[1] This in situ generation of the lithiated species creates a potent nucleophile ready for reaction with various electrophiles.
Core Reactivity: The Peterson Olefination
The premier application of the 2,2-bis(trimethylsilyl)acetonitrile-derived carbanion is the Peterson olefination, a powerful alternative to the Wittig and related reactions for the synthesis of alkenes from carbonyl compounds.[2] The reaction proceeds via the nucleophilic addition of the α-silyl carbanion to an aldehyde or ketone, forming a β-hydroxysilane intermediate. This intermediate can often be isolated, but the key advantage of the Peterson olefination lies in the stereocontrolled elimination of a silanolate (e.g., Me₃SiOLi) to furnish the alkene.[1][6]
The stereochemical outcome is dictated by the conditions used for the elimination step:
-
Basic Conditions: A syn-elimination pathway is favored, typically leading to the (E)-alkene. This often occurs in one pot if an excess of the organolithium base is used for deprotonation.[2]
-
Acidic Conditions: An anti-elimination pathway is favored, which typically yields the (Z)-alkene.
This stereochemical dichotomy allows for the selective synthesis of either alkene isomer from the same β-hydroxysilane intermediate, a significant strategic advantage in complex molecule synthesis.
Caption: Stereodivergent pathways of the Peterson Olefination reaction.
Applications in Drug Discovery and Development
The ability to construct complex molecular architectures with precision makes 2,2-bis(trimethylsilyl)acetonitrile a valuable tool for medicinal chemists. Its applications extend to the synthesis of key structural motifs found in biologically active molecules.
Synthesis of α-Cyano Acrylates and Related Olefins
The direct olefination of aldehydes and ketones with the reagent provides a straightforward route to α,β-unsaturated nitriles, specifically α-cyano acrylates and related structures. These compounds are versatile intermediates, serving as Michael acceptors and precursors for the synthesis of heterocycles and other functionalized molecules prevalent in pharmaceutical compounds.[7]
A Gateway to α,α-Disubstituted α-Amino Acids
α,α-Disubstituted α-amino acids are of increasing interest as building blocks for creating unnatural peptides with enhanced stability and unique conformational properties. While traditional methods like the Strecker[8][9] or Gabriel syntheses produce α-monosubstituted amino acids, a modified approach using the bis(trimethylsilyl)acetonitrile carbanion can provide access to more complex, disubstituted analogues. The nucleophilic carbanion can be added to imines or iminium ions, followed by hydrolysis of the nitrile, to generate the desired α,α-disubstituted α-amino acid derivatives.
Caption: Proposed pathway to α,α-disubstituted α-amino acids.
Experimental Protocol: Peterson Olefination of Benzaldehyde
This protocol provides a representative example of the olefination process.
Objective: To synthesize cinnamonitrile from benzaldehyde using 2,2-bis(trimethylsilyl)acetonitrile.
Materials:
-
2,2-bis(trimethylsilyl)acetonitrile (1.0 eq)
-
n-Butyllithium (1.05 eq, 2.5 M in hexanes)
-
Benzaldehyde (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer is charged with anhydrous THF.
-
Carbanion Generation: The flask is cooled to -78 °C in a dry ice/acetone bath. 2,2-bis(trimethylsilyl)acetonitrile is added via syringe. n-Butyllithium is then added dropwise over 10 minutes, ensuring the internal temperature remains below -70 °C. The resulting solution is stirred at -78 °C for 30 minutes to ensure complete formation of the lithiated carbanion.
-
Addition of Electrophile: A solution of benzaldehyde in a small amount of anhydrous THF is added dropwise to the carbanion solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour, then allowed to warm slowly to room temperature and stirred for an additional 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure cinnamonitrile. The byproduct, hexamethyldisiloxane, is volatile and often removed during concentration.[6]
Conclusion
2,2-bis(trimethylsilyl)acetonitrile is a highly effective and versatile reagent in the synthetic chemist's toolkit. Its primary value lies in its role as a stable, easily generated precursor for a potent α-cyano-stabilized carbanion. The subsequent Peterson olefination reaction offers a robust and stereocontrollable method for alkene synthesis, providing a distinct advantage over other olefination methodologies. For researchers in drug discovery, this reagent provides a reliable pathway to construct α,β-unsaturated nitriles and offers a promising route to valuable, non-natural amino acid building blocks. A comprehensive understanding of its properties, reactivity, and handling is key to unlocking its full potential in the synthesis of novel and complex molecular targets.
References
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An In-depth Technical Guide to the Chemical Structure of Bis(trimethylsilyl)acetonitrile
Abstract
Bis(trimethylsilyl)acetonitrile (BTMSA), a sterically hindered organosilicon compound, represents a cornerstone reagent in modern organic synthesis. Its unique molecular architecture, characterized by two bulky trimethylsilyl (TMS) groups flanking a central α-carbon, imparts profound stability to its corresponding carbanion. This guide provides an in-depth analysis of the chemical structure of BTMSA, correlating its atomic arrangement and electronic properties with its spectroscopic signatures and chemical reactivity. We will explore the synthesis, detailed structural characterization via NMR and IR spectroscopy, and the mechanistic underpinnings of its utility as a potent nucleophile for drug development professionals and organic chemists.
Molecular Architecture and Electronic Effects
At its core, bis(trimethylsilyl)acetonitrile possesses a simple four-carbon backbone derived from acetonitrile. However, the substitution of two α-hydrogens with bulky trimethylsilyl groups fundamentally alters its steric and electronic landscape.
The IUPAC name for this compound is 2,2-bis(trimethylsilyl)acetonitrile, and it is identified by the CAS number 18881-60-2. The molecule consists of a central sp³-hybridized carbon atom bonded to a nitrile group (-C≡N), and two trimethylsilyl groups (-Si(CH₃)₃).
Key Structural Features:
-
Steric Shielding: The two voluminous TMS groups create significant steric congestion around the α-carbon. This bulkiness influences the approach of reactants and can dictate the stereochemical outcome of reactions involving the BTMSA anion.
-
α-Proton Acidity: The primary driver of BTMSA's utility is the enhanced acidity of the single remaining α-proton. This is attributed to the electron-withdrawing nature of the adjacent nitrile group and, more significantly, the ability of the silicon atoms to stabilize the resulting conjugate base. The silicon d-orbitals can participate in p-d(π) bonding, delocalizing the negative charge of the carbanion.
-
Bonding: The structure features robust silicon-carbon bonds and the characteristic carbon-nitrogen triple bond of the nitrile functional group. These bonds give rise to distinct spectroscopic signals that are crucial for its identification and characterization.
Spectroscopic Signature and Structural Verification
The definitive confirmation of BTMSA's structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, validating the connectivity and electronic environment of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of BTMSA in solution.
-
¹H NMR: The proton NMR spectrum is remarkably simple. Due to the molecular symmetry, all 18 protons of the two trimethylsilyl groups are chemically equivalent, appearing as a sharp singlet. The exact chemical shift can vary slightly depending on the solvent but is typically found in the upfield region around 0.1-0.3 ppm . The lone α-proton gives rise to a singlet further downfield.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation. It will display distinct signals for the methyl carbons of the TMS groups, the central α-carbon, and the nitrile carbon. The nitrile carbon is characteristically deshielded, appearing significantly downfield.
-
²⁹Si NMR: This technique directly probes the silicon atoms, showing a single resonance characteristic of the Si(CH₃)₃ environment in this molecule, confirming the presence and equivalence of the two silyl groups.[1]
Table 1: Typical NMR Chemical Shift Ranges for Bis(trimethylsilyl)acetonitrile
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Rationale |
| ¹H | -Si(CH ₃)₃ | ~0.2 | Shielded environment due to electropositive silicon. |
| ¹³C | -Si(C H₃)₃ | ~0 | Shielded by silicon. |
| C H(SiMe₃)₂ | Variable | α to electron-withdrawing nitrile and electropositive silicon. | |
| -C ≡N | >115 | sp-hybridized carbon, highly deshielded. | |
| ²⁹Si | -Si (CH₃)₃ | Variable | Confirms the silicon chemical environment.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
C≡N Stretch: The most prominent and diagnostic peak in the IR spectrum of BTMSA is the nitrile stretch. This absorption is typically observed in the range of 2150-2260 cm⁻¹ . The presence of the electropositive silicon atoms can slightly influence the position of this band compared to simple alkyl nitriles like acetonitrile, which shows a C≡N stretch around 2253 cm⁻¹.[2][3][4]
-
C-H Stretch: Aliphatic C-H stretching from the methyl groups on the silicon atoms will be visible just below 3000 cm⁻¹.
-
Si-C Vibrations: Vibrations associated with the Si-C bonds and methyl group rocking are found in the fingerprint region of the spectrum.
Synthesis and Mechanistic Rationale
The preparation of bis(trimethylsilyl)acetonitrile is a standard procedure in organometallic chemistry, predicated on the acidity of the α-protons of acetonitrile.
The most common synthesis involves the sequential deprotonation of acetonitrile followed by silylation.
dot
Caption: Synthetic workflow for bis(trimethylsilyl)acetonitrile.
Experimental Protocol: Synthesis of Bis(trimethylsilyl)acetonitrile
This protocol is a representative example and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety measures.
Materials:
-
Anhydrous acetonitrile
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Deprotonation: Charge the flask with anhydrous solvent and acetonitrile. Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base (e.g., n-BuLi or LDA) to the stirred solution.[5] The formation of the acetonitrile anion is often indicated by a color change.
-
First Silylation: Add one equivalent of chlorotrimethylsilane (TMSCl) dropwise to the anion solution, maintaining the low temperature.[6]
-
Second Deprotonation: After the first silylation is complete, slowly add a second equivalent of the strong base to form the anion of (trimethylsilyl)acetonitrile.
-
Second Silylation: Add a second equivalent of TMSCl to the reaction mixture.
-
Workup: Allow the reaction to warm to room temperature. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by fractional distillation under vacuum to yield pure bis(trimethylsilyl)acetonitrile as a colorless liquid.
Causality and Choices:
-
Strong, Non-nucleophilic Base: A strong base like LDA is required to effectively deprotonate acetonitrile (pKa ~25). A non-nucleophilic base is crucial to prevent unwanted side reactions with the nitrile group.
-
Anhydrous/Inert Conditions: Organolithium reagents and the intermediate carbanions are extremely reactive towards water and oxygen. All steps must be carried out under a dry, inert atmosphere to prevent quenching and decomposition.
-
Low Temperature: The deprotonation and silylation steps are highly exothermic. Maintaining a low temperature (-78 °C) is essential to control the reaction rate and prevent side reactions.
Reactivity Profile: The Power of the Stabilized Carbanion
The primary synthetic value of BTMSA lies in its ability to serve as a stable and effective precursor to the bis(trimethylsilyl)acetonitrile anion.[7][8] This carbanion is a potent nucleophile that can participate in a wide range of carbon-carbon bond-forming reactions.
dot
Caption: General reactivity pathway for bis(trimethylsilyl)acetonitrile.
This stabilized anion can react with a variety of electrophiles, including:
-
Aldehydes and Ketones: In aldol-type reactions to form β-hydroxynitriles.[7][8]
-
Alkyl Halides: In alkylation reactions to introduce new alkyl chains.
-
Michael Acceptors: In conjugate addition reactions.
The utility in drug development is significant, as the nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide array of important pharmacophores. The use of silyl groups allows for reactions that would be difficult with the unstable parent ⁻CH₂CN anion.[9]
Safety and Handling
Bis(trimethylsilyl)acetonitrile is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[10][11][12] It causes skin and serious eye irritation.[10][11] It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Store in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources.
Conclusion
The chemical structure of bis(trimethylsilyl)acetonitrile is a masterful example of how steric and electronic modifications can transform a simple molecule into a powerful synthetic tool. The two trimethylsilyl groups provide crucial stabilization to the α-carbanion, rendering it a manageable and highly effective nucleophile for constructing complex molecular frameworks. A thorough understanding of its structure, confirmed by NMR and IR spectroscopy, is fundamental to appreciating its reactivity and successfully applying it in the synthesis of novel compounds for research and drug discovery.
References
-
Inoue, S., et al. (1986). Reaction of bis(trimethylsilyl)acetonitrile, (trimethylgermyl)(trimethylsilyl)acetonitrile, and bis(trimethylgermyl)acetonitrile anions with aldehydes. Organometallics, 5. Available at: [Link]
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R Discovery. (1986). Reaction of bis(trimethylsilyl)acetonitrile, (trimethylgermyl)(trimethylsilyl)acetonitrile, and bis(trimethylgermyl)acetonitrile anions with aldehydes. Available at: [Link]
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PubChem. (2025). (Trimethylsilyl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Downey, C. W., et al. (2017). Mukaiyama addition of (trimethylsilyl)acetonitrile to dimethyl acetals mediated by trimethylsilyl trifluoromethanesulfonate. Tetrahedron Letters, 58(36), 3496-3499. Available at: [Link]
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Organic Syntheses. (2026). ACETONE TRIMETHYSILYL ENOL ETHER. Available at: [Link]
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Donike, M. (1997). Recent advances in doping analysis (4). In Sport und Buch Strauß, Köln (pp. 247-252). Available at: [Link]
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G. A. Olah, et al. (2012). Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Rubtsov, I. V., et al. (2021). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. The Journal of Physical Chemistry B, 125(33), 9574-9586. Available at: [Link]
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Supporting Information for bis(trimethylsilyl)- biphenyls via trapping the transient dibenzopalladacyclopentadienes with hexamethyldisilane. Available at: [Link]
-
PubChemLite. (2026). (trimethylsilyl)acetonitrile (C5H11NSi). Available at: [Link]
-
Hauser, C. R., et al. (1954). Ionization of an .alpha.-hydrogen of acetonitrile by n-butyllithium and alkali amides. Condensations with ketones and aldehydes to form .beta.-hydroxynitriles. The Journal of Organic Chemistry, 19(6), 870-876. Available at: [Link]
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The Good Scents Company. (2026). isobutoxypropanol. Available at: [Link]
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Lee, M. E., et al. (2013). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−. Molecules, 18(9), 10423-10433. Available at: [Link]
-
BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Available at: [Link]
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ResearchGate. (2021). Stationary IR spectra of several acetonitrile isotopologues. Available at: [Link]
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Erker, G. (2019). Recent advances in doping analysis (4). Sport und Buch Strauß, Köln. Available at: [Link]
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Little, J. L. (2017). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. Available at: [Link]
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NIST. (2018). Acetonitrile. In NIST Chemistry WebBook. Available at: [Link]
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PCC Group. (2025). CAS Number 9036-19-5. Available at: [Link]
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The Unharnessed Potential of α,α-Bis(trimethylsilyl)acetonitrile: A Comprehensive Technical Guide for Synthetic Chemists
Foreword: A Gateway to Advanced Carbon-Carbon Bond Formation
In the landscape of modern organic synthesis, the quest for versatile and efficient C-C bond-forming reagents is perpetual. Among the plethora of nucleophilic synthons, those stabilized by silicon have carved a significant niche, offering unique reactivity and selectivity. This guide delves into the core properties and synthetic utility of a particularly powerful, yet often overlooked, reagent: α,α-bis(trimethylsilyl)acetonitrile. This molecule, bearing two bulky trimethylsilyl groups flanking a nitrile-activated methine, is more than a mere curiosity. It is a key that unlocks challenging transformations, particularly in the stereocontrolled synthesis of α,β-unsaturated nitriles and complex β-hydroxynitriles, which are pivotal intermediates in pharmaceutical and materials science.
As a senior application scientist, my experience has repeatedly demonstrated that a deep, mechanistic understanding of a reagent is paramount to its successful application. This guide, therefore, eschews a simple recitation of facts. Instead, it aims to provide a causal narrative, explaining why certain experimental choices are made and how the unique electronic and steric properties of this disilylated nitrile dictate its reactivity. We will explore its synthesis, the generation and nature of its corresponding carbanion, and its subsequent reactions with a range of electrophiles, providing field-proven protocols and troubleshooting insights.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is the bedrock of its effective use in the laboratory. α,α-Bis(trimethylsilyl)acetonitrile is a colorless liquid at room temperature, and its properties are summarized below. The two trimethylsilyl (TMS) groups significantly influence its physical characteristics, rendering it more lipophilic and sterically hindered than its monosilylated or non-silylated counterparts.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉NSi₂ | N/A |
| Molecular Weight | 185.42 g/mol | N/A |
| Boiling Point | 85-87 °C / 14 Torr (18.7 hPa) | [1] |
| Appearance | Colorless liquid | [1] |
| ¹H NMR (CDCl₃) | δ 0.19 (s, 18H, Si(CH₃)₃), 1.62 (s, 1H, CH) | [1] |
| ¹³C NMR (CDCl₃) | δ -0.5 (Si(CH₃)₃), 10.8 (CH), 122.9 (CN) | [1] |
| IR (Neat) | ν 2220 cm⁻¹ (C≡N) | [1] |
The spectroscopic data are highly informative. The ¹H NMR spectrum is remarkably simple, showing a sharp singlet for the 18 magnetically equivalent protons of the two TMS groups and a singlet for the methine proton, confirming the C₂ᵥ symmetry of the molecule. In the ¹³C NMR spectrum, the upfield shift of the methine carbon at 10.8 ppm is characteristic and reflects the electronic influence of the silicon atoms. The nitrile stretch in the IR spectrum is typical for a non-conjugated nitrile.
Synthesis of α,α-Bis(trimethylsilyl)acetonitrile: A Robust Protocol
The preparation of this reagent is a cornerstone of its application. The most reliable method involves the sequential silylation of acetonitrile. The causality behind this step-wise approach lies in the acidity of the α-protons. The first proton of acetonitrile is readily removed by a strong base like lithium diisopropylamide (LDA), allowing for the introduction of the first TMS group. The second proton is significantly less acidic, requiring a second deprotonation and silylation step.
Experimental Protocol: Synthesis of α,α-Bis(trimethylsilyl)acetonitrile
This protocol is an optimized adaptation from established literature procedures[1].
Materials:
-
Acetonitrile (CH₃CN), freshly distilled from CaH₂
-
Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Diisopropylamine, freshly distilled from CaH₂
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of LDA Solution: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous THF (200 mL) and diisopropylamine (22.2 g, 0.22 mol). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (88 mL of 2.5 M solution, 0.22 mol) via the dropping funnel over 30 minutes, maintaining the internal temperature below -65 °C. Stir the resulting colorless LDA solution for an additional 30 minutes at -78 °C.
-
First Silylation: To the LDA solution, add a solution of acetonitrile (8.2 g, 0.20 mol) in anhydrous THF (50 mL) dropwise over 45 minutes, ensuring the temperature does not exceed -70 °C. A white precipitate will form.
-
After stirring for 1 hour at -78 °C, add chlorotrimethylsilane (23.9 g, 0.22 mol) dropwise. The reaction mixture will become less viscous. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Second Silylation: Cool the reaction mixture back to -78 °C. In a separate flask, prepare another batch of LDA (0.22 mol in 200 mL THF) as described in step 1.
-
Slowly add the second equivalent of LDA to the reaction mixture via cannula, maintaining the temperature below -70 °C. Stir the mixture for 2 hours at -78 °C.
-
Add a second equivalent of chlorotrimethylsilane (23.9 g, 0.22 mol) dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Work-up and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to yield α,α-bis(trimethylsilyl)acetonitrile as a colorless liquid (Boiling Point: 85-87 °C at 14 Torr)[1].
Self-Validating System: The success of the synthesis can be monitored by ¹H NMR of the crude product. The disappearance of the acetonitrile singlet (around δ 2.0 ppm) and the appearance of the characteristic singlet for the bis-silylated product at δ 1.62 ppm are key indicators. The final purity should be confirmed by GC-MS and NMR spectroscopy.
Generation and Reactivity of the α-Cyano-α,α-bis(trimethylsilyl)methyl Carbanion
The synthetic utility of α,α-bis(trimethylsilyl)acetonitrile stems from the ease of generating its corresponding carbanion. The single remaining α-proton is readily abstracted by a strong, non-nucleophilic base, typically an alkyl lithium such as n-butyllithium or a lithium amide base like LDA, at low temperatures.
Caption: Generation of the lithiated carbanion.
The resulting carbanion is a potent nucleophile. Its reactivity is modulated by the two bulky TMS groups, which provide significant steric hindrance. This steric crowding often directs the nucleophilic attack to less hindered electrophilic centers. Furthermore, the silicon atoms can stabilize the adjacent negative charge through σ-π hyperconjugation.
Key Synthetic Applications: The Peterson-type Olefination
A primary application of the lithiated α,α-bis(trimethylsilyl)acetonitrile is its reaction with carbonyl compounds (aldehydes and ketones) to form α,β-unsaturated nitriles. This transformation is a variant of the Peterson olefination. The reaction proceeds through a β-hydroxysilane intermediate, which can be isolated or eliminated in situ to yield the alkene.
Reaction with Aldehydes: A Pathway to α,β-Unsaturated Nitriles
The reaction with aldehydes is particularly efficient and provides a reliable route to a wide range of α,β-unsaturated nitriles[2]. The initial step is the nucleophilic addition of the carbanion to the aldehyde carbonyl, forming a lithium alkoxide of the β-hydroxysilane.
Caption: Two-step mechanism of Peterson-type olefination.
Upon aqueous workup or warming, this intermediate undergoes spontaneous elimination of trimethylsilanolate to furnish the α-silylated-α,β-unsaturated nitrile as the primary product. In many cases, subsequent hydrolysis can remove the remaining silyl group if desired.
Experimental Protocol: Synthesis of 3-Phenyl-2-(trimethylsilyl)acrylonitrile
This protocol is a representative example based on the work of Inoue et al.[2].
Materials:
-
α,α-Bis(trimethylsilyl)acetonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M solution in hexanes
-
Benzaldehyde, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, nitrogen-purged flask, add a solution of α,α-bis(trimethylsilyl)acetonitrile (1.85 g, 10 mmol) in anhydrous THF (30 mL).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (6.9 mL of 1.6 M solution, 11 mmol) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous THF (10 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution (20 mL).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the α,β-unsaturated nitrile.
Extension to Ketones and Other Electrophiles
While reactions with aldehydes are well-documented, the utility of lithiated bis(trimethylsilyl)acetonitrile extends to other electrophiles, albeit sometimes requiring modified conditions due to increased steric hindrance.
-
Ketones: Reactions with ketones also proceed via a Peterson-type mechanism. However, due to the greater steric bulk of ketones compared to aldehydes, reaction times may be longer, or slightly higher temperatures may be required to drive the initial addition. The resulting tetrasubstituted α,β-unsaturated nitriles are valuable synthetic intermediates.
-
Alkyl Halides: The carbanion can also participate in Sₙ2 reactions with reactive alkyl halides, such as methyl iodide or benzyl bromide. This alkylation reaction provides a route to more complex, sterically congested α-silylated nitriles. The success of this reaction is highly dependent on the nature of the alkyl halide, with primary and benzylic/allylic halides being the most suitable substrates.
Conclusion and Future Outlook
α,α-Bis(trimethylsilyl)acetonitrile is a powerful reagent that offers a reliable and often stereocontrolled entry into functionalized nitriles. Its true potential is realized through the generation of its highly nucleophilic, yet sterically demanding, carbanion. The Peterson-type olefination with carbonyl compounds stands out as its most significant application, providing access to α,β-unsaturated nitriles that are challenging to synthesize via other methods.
For drug development professionals, the ability to construct complex nitrile-containing scaffolds is of immense value, as the nitrile group can serve as a precursor to amines, carboxylic acids, and various heterocyclic systems. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this versatile building block into their synthetic strategies. As the demand for more complex and diverse molecular architectures grows, the systematic exploration of reagents like α,α-bis(trimethylsilyl)acetonitrile will undoubtedly continue to push the boundaries of chemical synthesis.
References
-
Inoue, S., et al. (1986). Reaction of bis(trimethylsilyl)acetonitrile, (trimethylgermyl)(trimethylsilyl)acetonitrile, and bis(trimethylgermyl)acetonitrile anions with aldehydes. Organometallics, 5(6), 1259–1261. [Link]
Sources
An In-Depth Technical Guide to 2,2-bis(trimethylsilyl)acetonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of silicon-containing moieties has unlocked new avenues for molecular design and reactivity. Among the versatile organosilicon reagents, 2,2-bis(trimethylsilyl)acetonitrile stands out as a potent C1 synthon, offering a unique combination of nucleophilicity and steric influence. This technical guide provides a comprehensive overview of 2,2-bis(trimethylsilyl)acetonitrile, detailing its fundamental properties, synthesis, and key applications, with a particular focus on its utility for researchers and professionals in the pharmaceutical sciences.
Core Molecular Attributes
2,2-bis(trimethylsilyl)acetonitrile is characterized by a central carbon atom bonded to a nitrile group and two trimethylsilyl groups. This substitution pattern imparts distinct chemical properties that are central to its synthetic utility.
| Property | Value | Source |
| Molecular Formula | C₈H₁₉NSi₂ | |
| Molecular Weight | 185.42 g/mol | [1] |
| CAS Number | 18881-60-2 | [1] |
| Appearance | Colorless liquid (presumed) | General knowledge |
The presence of two bulky trimethylsilyl groups significantly influences the steric environment around the acetonitrile backbone. Furthermore, the silicon atoms can stabilize an adjacent carbanion, a feature that is fundamental to the reactivity of this compound.
Synthesis of 2,2-bis(trimethylsilyl)acetonitrile: A Step-by-Step Protocol
The synthesis of 2,2-bis(trimethylsilyl)acetonitrile is typically achieved through the exhaustive silylation of acetonitrile. This process involves the sequential deprotonation of the acidic α-protons of acetonitrile, followed by quenching with a suitable silylating agent, most commonly chlorotrimethylsilane (TMSCl). The causality behind this experimental choice lies in the ability of strong bases to generate a carbanion that readily reacts with the electrophilic silicon of TMSCl. The use of two equivalents of base and silylating agent ensures the formation of the desired bis-silylated product.
Experimental Protocol: Synthesis via Double Deprotonation-Silylation
This protocol is a self-validating system, where the successful formation of the product can be monitored by standard analytical techniques such as NMR spectroscopy.
Materials:
-
Acetonitrile (CH₃CN), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is assembled. The system is purged with dry nitrogen.
-
Initial Deprotonation: Anhydrous THF is added to the flask, followed by the dropwise addition of acetonitrile at -78 °C (dry ice/acetone bath).
-
First Silylation: One equivalent of a strong base (n-BuLi or LDA) is added slowly to the cooled solution, maintaining the temperature below -70 °C. The resulting anion is then quenched by the dropwise addition of one equivalent of TMSCl.
-
Second Deprotonation and Silylation: A second equivalent of the strong base is added, followed by a second equivalent of TMSCl, again at low temperature.
-
Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield 2,2-bis(trimethylsilyl)acetonitrile as a colorless liquid.
Caption: The Peterson Olefination Reaction Pathway.
The presence of the nitrile group in the resulting alkene provides a valuable synthetic handle for further functionalization, making this a powerful strategy in the construction of complex molecular architectures relevant to drug discovery.
Conclusion
2,2-bis(trimethylsilyl)acetonitrile is a valuable reagent in organic synthesis, offering a unique platform for the introduction of a cyano-substituted carbon nucleophile. Its synthesis, while requiring careful handling of air- and moisture-sensitive reagents, is straightforward. The reactivity of its corresponding carbanion, particularly in the context of the Peterson olefination, provides a powerful tool for the construction of functionalized alkenes. For researchers in drug development, the ability to introduce a nitrile-containing fragment with stereochemical control opens up possibilities for the synthesis of novel pharmacophores and complex drug candidates. As the demand for sophisticated molecular scaffolds continues to grow, the utility of specialized organosilicon reagents like 2,2-bis(trimethylsilyl)acetonitrile is poised to expand.
References
-
PubChem. (Trimethylsilyl)acetonitrile. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Peterson Olefination. [Link]
-
Wikipedia. Peterson olefination. [Link]
-
The Royal Society of Chemistry. Supporting Information for: A Stable Disilyne with a Short Si-Si Triple Bond. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Manvar, A., et al. (2015). Trimethylsilyloxide-Catalysed Peterson Olefinations with 2,2-Bis(trimethylsilyl)-1,3-dithiane. European Journal of Organic Chemistry, 2015(33), 7259-7263. [Link]
-
Palomo, C., et al. (1987). A new version of the Peterson olefination using bis(trimethylsilyl)methyl derivatives and fluoride ion as catalyst. The Journal of Organic Chemistry, 52(23), 5332-5334. [Link]
-
Downey, C. W., et al. (2016). Mukaiyama addition of (trimethylsilyl) acetonitrile to dimethyl acetals mediated by trimethylsilyl trifluoromethanesulfonate. UR Scholarship Repository. [Link]
-
Organic Syntheses. Trimethylsilylacetylene. [Link]
-
Wang, Z., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(10), 1033-1038. [Link]
-
Kanemoto, N., Sato, Y., & Inoue, S. (1988). Reaction of bis(trimethylsilyl)acetonitrile, (trimethylgermyl)(trimethylsilyl)acetonitrile, and bis(trimethylgermyl)acetonitrile anions with aldehydes. Organometallics, 7(12), 2516-2520. [Link]
-
Kolodiazhnyi, O. I., et al. (2012). Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions. The Journal of Organic Chemistry, 77(13), 5537-5544. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. [Link]
-
ChemComplex. (2024, December 19). Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. [Link]
-
Lab Alley. (2023, October 9). Acetonitrile in the Pharmaceutical Industry. [Link]
-
Atmaca, S. (2016). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Organic Syntheses. (2004). Preparation of Ethyl 2-(Benzyloxy)acetoacetate. [Link]
- Google Patents. (2011). Method for preparing acetonitrile.
-
Sterlitech. (2026, January 12). Developing Membrane Separation Processes in Acetonitrile Recovery for Pharmaceutical Applications. [Link]
-
Riverland Trading. (2024). Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications. [Link]
-
NIST. Acetonitrile. [Link]
-
Petersson, G. (1970). Mass spectrometry of alditols as trimethylsilyl derivatives. Tetrahedron, 26(14), 3413-3428. [Link]
-
Ávila-Gutiérrez, M., & Rosenthal, J. (2017). A practical and instructive approach to purify acetonitrile for a wide electrochemical window. MethodsX, 4, 33-38. [Link]
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The Alpha-Silyl Nitrile Dichotomy: A Technical Guide to Trimethylsilylacetonitrile vs. Bis(trimethylsilyl)acetonitrile in Organic Synthesis
Executive Summary
For researchers and drug development professionals, the efficient construction of carbon-carbon bonds via cyanomethylation and olefination is a cornerstone of complex molecule synthesis. Alpha-silyl nitriles have emerged as highly versatile synthons in this domain, offering distinct advantages over traditional Wittig or Reformatsky reagents.
This whitepaper provides an in-depth mechanistic and practical analysis of two premier reagents: Trimethylsilylacetonitrile (TMSAN) and Bis(trimethylsilyl)acetonitrile (BTMSAN) . While structurally similar, the presence of a second trimethylsilyl (TMS) group in BTMSAN fundamentally alters its steric profile, carbanion stability, and reactivity pathways. Understanding this dichotomy is critical for dictating whether a reaction yields a
Structural & Physicochemical Profiling
The physical and chemical properties of TMSAN and BTMSAN dictate their handling and application in the laboratory. The addition of a second bulky TMS group in BTMSAN not only increases the boiling point and molecular weight but fundamentally restricts the molecule to forming a strictly mono-anionic species upon deprotonation[1].
Table 1: Physicochemical Comparison of TMSAN and BTMSAN
| Property | Trimethylsilylacetonitrile (TMSAN) | Bis(trimethylsilyl)acetonitrile (BTMSAN) |
| Chemical Formula | ||
| Molecular Weight | 113.23 g/mol | 185.42 g/mol |
| 2 | 1 | |
| Boiling Point | 113.2 °C (at 760 mmHg) | ~180 °C (at 760 mmHg) |
| Density | 0.8289 g/mL[2] | ~0.85 g/mL |
| Carbanion Speciation | Monolithium or Dilithium[1] | Strictly Monolithium[1] |
| Primary Synthetic Utility | Cyanomethylation ( | Direct Peterson Olefination ( |
Mechanistic Divergence in Carbanion Chemistry
The core divergence between TMSAN and BTMSAN lies in the causality of their electronic and steric environments.
TMSAN: Versatility and Trapping
TMSAN contains two acidic
-
The Causality of Temperature: Because Peterson olefination (the elimination of the silanolate to form an alkene) requires overcoming an activation energy barrier, maintaining the reaction at -78 °C prevents premature elimination. Quenching the reaction cold traps the intermediate, yielding
-hydroxy nitriles[3]. -
Di-anion Risk: If excess base is used, TMSAN can form a dilithium derivative, which may lead to unwanted side reactions or over-alkylation[1].
BTMSAN: Steric Control and Fluoride Activation
BTMSAN possesses only one
-
Fluoride-Catalyzed Activation: The most powerful advantage of BTMSAN is its susceptibility to fluoride-catalyzed desilylation. Instead of using harsh bases like n-BuLi, researchers can use catalytic Tetrabutylammonium fluoride (TBAF). The highly fluorophilic silicon atom is attacked by fluoride, cleaving one TMS group and generating the
-silyl carbanion in situ[4]. This allows for the olefination of highly base-sensitive substrates under exceptionally mild conditions.
Caption: Divergent reactivity pathways of TMSAN and BTMSAN in organic synthesis.
Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The visual cues and TLC monitoring steps act as built-in quality control checkpoints.
Protocol A: Synthesis of -Hydroxy Nitriles using TMSAN[3]
Objective: Controlled cyanomethylation of an aldehyde without triggering Peterson elimination.
-
Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv). Cool to -78 °C.
-
Base Generation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA.
-
Carbanion Formation: Add TMSAN (1.0 equiv) dropwise. The solution will typically turn pale yellow, indicating the formation of the
-silyl carbanion. Stir for 45 minutes at -78 °C. -
Nucleophilic Addition: Add the target aldehyde (0.9 equiv) dissolved in a minimal amount of THF dropwise down the side of the flask to pre-cool the solution before it hits the reaction mixture.
-
Validation & Quench: Monitor by TLC (aliquot quenched in ether/water). Once the aldehyde is consumed, quench the reaction at -78 °C by adding saturated aqueous
(5 mL). -
Isolation: Extract with EtOAc, dry over
, and concentrate. Purify via flash chromatography to isolate the -hydroxy nitrile.
Protocol B: Mild Fluoride-Catalyzed Peterson Olefination using BTMSAN[4][5]
Objective: Direct synthesis of
-
Preparation: In a dry flask under argon, dissolve the carbonyl compound (1.0 equiv) and BTMSAN (1.2 equiv) in anhydrous THF (5 mL/mmol).
-
Catalytic Activation: Add a catalytic amount of TBAF (0.05 to 0.1 equiv, 1.0 M in THF) dropwise at room temperature.
-
Causality Check: The reaction is driven by the formation of the highly stable Si-F bond, which generates the reactive carbanion in situ. Since no strong base is present, enolizable ketones or base-sensitive esters remain intact.
-
Elimination: The intermediate alkoxide spontaneously undergoes syn/anti elimination (driven by the formation of the strong Si-O bond in the leaving silanolate) to form the alkene.
-
Workup: After 2-4 hours (monitor via TLC for product formation), dilute with diethyl ether and wash with water to remove fluoride salts. Dry and concentrate to yield the
-unsaturated nitrile.
Caption: Fluoride-catalyzed Peterson olefination mechanism utilizing BTMSAN.
Conclusion
The choice between TMSAN and BTMSAN is not merely a matter of substitution, but a strategic decision in synthetic route design. TMSAN provides the flexibility to isolate
References
-
Silyl Ketene Imines: Highly Versatile Nucleophiles for Catalytic, Asymmetric Synthesis. ResearchGate. Available at:[Link]
-
Silicon Compounds Register and Review. Petrarch Systems / ResearchGate. Available at:[Link]
-
A new version of the Peterson olefination using bis(trimethylsilyl)methyl derivatives and fluoride ion as catalyst. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
Fluoride-ion Mediated Reaction Between Trimethylsilylacetonitrile and Carbonyl Compounds. A New Synthesis of p-Trimethylsilyloxy Nitriles. RSC Publishing. Available at:[Link]
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Technical Guide: Bis-silylated Acetonitrile Derivatives in Organic Synthesis
This guide is structured as a high-level technical whitepaper designed for synthetic chemists and drug discovery professionals. It prioritizes mechanistic insight, practical utility, and rigorous referencing.
Executive Summary: The Geminal Silyl Effect
Bis(trimethylsilyl)acetonitrile (BTMSA) is not merely a solvent or simple building block; it is a masked anion equivalent that leverages the "Geminal Silyl Effect." The presence of two trimethylsilyl (TMS) groups on the
For the medicinal chemist, BTMSA offers a strategic advantage: the ability to synthesize trisubstituted alkenes (
Mechanistic Foundations: The Peterson Manifold
The reactivity of BTMSA is governed by the Peterson Olefination logic. Unlike the Wittig reaction, which produces phosphine oxide waste, the Peterson elimination yields volatile siloxanes and allows for tunable stereochemistry based on the elimination conditions (Acidic vs. Basic).
The Pathway
-
Activation: BTMSA is deprotonated (typically with KHMDS or LiHMDS) or activated via fluoride (TBAF/CsF) to generate the stabilized anion [A] .
-
Addition: The anion attacks an aldehyde or ketone, forming a
-hydroxysilane adduct [B] .[1] -
Divergent Elimination:
-
Base-Promoted (Syn-Elimination): Proceeds via a pentacoordinate silicate intermediate, often yielding one geometric isomer.
-
Acid-Promoted (Anti-Elimination): Proceeds via an E2-type mechanism, typically inverting the stereochemistry.
-
Critical Insight: Because BTMSA contains two silyl groups, the initial elimination of one TMS group yields a vinyl silane (
Mechanism Diagram
Figure 1: Divergent stereochemical pathways in the Peterson olefination of BTMSA. The retention of one silyl group in the product is key for downstream utility.
Core Workflow: Synthesis of -Silyl Acrylonitriles
The most robust application of BTMSA is the synthesis of 2-(trimethylsilyl)-2-alkenenitriles. These are electron-deficient alkenes that serve as excellent dienophiles and Michael acceptors.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-(trimethylsilyl)-3-phenylacrylonitrile from Benzaldehyde.
Reagents:
-
Bis(trimethylsilyl)acetonitrile (1.0 equiv)
-
Benzaldehyde (1.0 equiv)[2]
-
KHMDS (0.5 M in toluene, 1.1 equiv) or TBAF (catalytic for fluoride route)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon atmosphere. Add BTMSA (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Deprotonation: Cool the solution to -78 °C . Add KHMDS dropwise over 10 minutes. The solution may turn slight yellow, indicating anion formation. Stir for 30 minutes.
-
Validation: If the solution remains colorless or turns dark brown/black immediately, check moisture levels. The anion should be stable at low temp.
-
-
Addition: Add Benzaldehyde (neat or in minimal THF) dropwise. Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.
-
Elimination: The elimination is often spontaneous upon warming. If TLC shows the intermediate alcohol (lower R_f), stir at room temperature or add a mild acid (AcOH) to force anti-elimination.
-
Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Wash with brine. Dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The product is a stable oil or solid.
Substrate Scope & Yield Data
Aggregated data from representative literature sources.[3]
| Aldehyde Substrate (R-CHO) | Conditions | Product (Vinyl Silane) Yield | E/Z Selectivity |
| Benzaldehyde | KHMDS, -78°C | 88% | > 95:5 (Z) |
| 4-Methoxybenzaldehyde | KHMDS, -78°C | 82% | 90:10 |
| Cyclohexanecarbaldehyde | LiHMDS, -78°C | 76% | 85:15 |
| Cinnamaldehyde | TBAF (cat), 0°C | 79% | Mixture |
| 2-Pyridinecarboxaldehyde | KHMDS, -78°C | 85% | > 95:5 |
Advanced Application: Heterocycle Construction
The
Workflow: Pyrimidine Synthesis
A common drug discovery workflow involves converting the acrylonitrile to a pyrimidine core.
-
Michael Addition: The vinyl silane reacts with an amidine (e.g., benzamidine).
-
Cyclization: Intramolecular attack on the nitrile carbon.
-
Aromatization: Oxidation (DDQ or air) to form the pyrimidine.
Heterocycle Synthesis Diagram
Figure 2: Conversion of BTMSA-derived vinyl silanes into 5-silyl pyrimidines. The silyl group at C5 blocks metabolism or allows for further coupling.
Strategic N-Silyl Ketenimine Pathway
Under Lewis Acid catalysis (e.g., TMSOTf), BTMSA undergoes a tautomeric shift to form an N-silyl ketenimine species (
-
Reactivity: This species is a potent 1,3-dipole equivalent.
-
Application: [2+2] Cycloadditions with imines to form azetidines, or reaction with acetals to form
-alkoxy nitriles (Mukaiyama-type addition). -
Protocol Note: This pathway requires strictly anhydrous conditions and non-nucleophilic bases to prevent hydrolysis back to the nitrile.
References
-
Peterson Olefination Mechanism: Organic Chemistry Portal. "Peterson Olefination."[1][4][5] Available at: [Link]
-
Stereoselective Synthesis: Das, M., & O'Shea, D. F. (2016).[5] "Z-Stereoselective Aza-Peterson Olefinations with Bis(trimethylsilane) Reagents." Organic Letters. Available at: [Link]
-
Reaction with Aldehydes (Vinyl Silanes): Inoue, S., et al. (1986). "Reaction of bis(trimethylsilyl)acetonitrile anions with aldehydes." Organometallics. Available at: [Link]
-
Mukaiyama Addition/Ketenimine: "Mukaiyama addition of (trimethylsilyl) acetonitrile to dimethyl acetals."[2] University of Richmond Scholarship Repository. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. Synthesis of pyrimidines from dinitrogen and carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Z-Stereoselective Aza-Peterson Olefinations with Bis(trimethylsilane) Reagents and Sulfinyl Imines [organic-chemistry.org]
An In-depth Technical Guide to the Safe Handling of 2,2-bis(trimethylsilyl)acetonitrile
This document provides a comprehensive safety and handling guide for 2,2-bis(trimethylsilyl)acetonitrile (CAS No. 18881-60-2), a specialized silylating reagent used in complex organic synthesis. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer deeper insights into the material's properties, hazards, and the causality behind recommended safety protocols.
Compound Identification and Physicochemical Profile
Table 1: Physicochemical Properties of 2,2-bis(trimethylsilyl)acetonitrile and Related Compounds
| Property | 2,2-bis(trimethylsilyl)acetonitrile | (Trimethylsilyl)acetonitrile (for comparison) |
| CAS Number | 18881-60-2 | 18293-53-3[1][2] |
| Molecular Formula | C₈H₁₉NSi₂ | C₅H₁₁NSi[1] |
| Molecular Weight | 185.42 g/mol | 113.23 g/mol [1] |
| Appearance | Likely a clear, colorless to straw-colored liquid | Clear, colorless to straw-colored liquid[3] |
| Boiling Point | Data not available | 49-51 °C @ 10 Torr[3] |
| Flash Point | Data not available; assumed to be flammable | ~50 °C (122 °F)[3] |
| Key Structural Features | Nitrile group, two trimethylsilyl groups | Nitrile group, one trimethylsilyl group |
Hazard Identification and Risk Assessment
The primary hazards associated with 2,2-bis(trimethylsilyl)acetonitrile stem from three core characteristics: the toxicity of the nitrile functional group, the flammability of the alkylsilyl structure, and its reactivity, particularly with moisture.
-
Toxicity of the Nitrile Group: The cyano (-C≡N) group is a well-known toxicophore. Nitriles can be metabolized to release cyanide ions, which inhibit cellular respiration.[4] Therefore, this compound should be treated as acutely toxic if swallowed, inhaled, or in contact with skin.[1][5] Exposure can lead to symptoms such as headache, dizziness, nausea, and in severe cases, convulsions and respiratory failure.[2][4] It is also expected to be a skin and serious eye irritant.[1][2]
-
Flammability: Like its mono-silylated analog, this compound is expected to be a flammable liquid.[1][2] Its vapors can form explosive mixtures with air, and it should be kept away from all sources of ignition, including heat, sparks, open flames, and static discharge.[6][7]
-
Reactivity and Moisture Sensitivity: The trimethylsilyl groups are susceptible to hydrolysis.[8][9] Contact with water, including atmospheric moisture, can lead to the breakdown of the compound, potentially releasing flammable or toxic byproducts. This reactivity necessitates handling under anhydrous and inert conditions.[9] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]
Table 2: Anticipated GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor.[1][5] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1][5] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[1][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
The Hierarchy of Controls: A Framework for Safe Use
To ensure safety, a multi-layered approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures to minimize risk.
-
Elimination/Substitution (Not Applicable): For specific synthetic applications requiring 2,2-bis(trimethylsilyl)acetonitrile, elimination or substitution is generally not feasible.
-
Engineering Controls (Primary Barrier): This is the most critical layer of protection. All work must be conducted within a certified chemical fume hood to control vapor inhalation.[2][11] The fume hood provides a physical barrier and ensures hazardous vapors are exhausted safely. Use of explosion-proof ventilation and electrical equipment is mandatory due to the compound's flammability.[5][6] Safety showers and eyewash stations must be immediately accessible.[2]
-
Administrative Controls (Procedural Safety): Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this reagent. This includes minimizing the quantities used, restricting access to authorized personnel, and providing comprehensive training on the specific hazards.[7] Never work alone. Ensure all containers are clearly labeled.
-
Personal Protective Equipment (PPE) (Final Barrier): PPE is essential but should not be relied upon as the primary means of protection. The appropriate PPE includes:
-
Hand Protection: Wear nitrile or butyl rubber gloves tested according to EN 374.[7] Check for breakthrough times and replace gloves immediately upon contamination.
-
Eye Protection: Chemical safety goggles are mandatory. A full-face shield should be worn when there is a risk of splashing.[2]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[7]
-
Respiratory Protection: Not typically required if work is performed correctly within a fume hood. If engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
-
Protocols for Safe Handling and Emergency Response
Adherence to validated protocols is crucial for mitigating risks. These step-by-step procedures provide a self-validating system for safe operation.
Routine Handling and Storage Protocol
-
Preparation: Don all required PPE before entering the lab. Ensure the chemical fume hood is functioning correctly.
-
Inert Atmosphere: This compound is moisture-sensitive.[7][9] Handle under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Dispensing: Use only clean, dry glassware. Transfer liquids via syringe or cannula. Ground and bond all containers during transfer to prevent static discharge.[6][7]
-
Storage: Store the container tightly sealed with a PTFE-lined cap in a cool, dry, well-ventilated, and locked flammable storage cabinet.[2][6] Protect from moisture and ignition sources.
-
Waste Disposal: Dispose of waste as hazardous chemical waste in a dedicated, sealed container. Do not pour down the drain.[2] Consult local and national regulations for proper disposal.[12]
Emergency Spill Response Protocol
A spill of 2,2-bis(trimethylsilyl)acetonitrile presents a dual fire and toxicity hazard. The following decision tree outlines the appropriate response.
First Aid Measures
Immediate medical attention is required for any exposure.[12]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and call for emergency medical help.[2][12]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Call a poison control center or physician immediately.[12]
Chemical Reactivity and Incompatibilities
Understanding the reactivity of 2,2-bis(trimethylsilyl)acetonitrile is key to preventing hazardous situations.
-
Hydrolysis: The Si-C bonds are susceptible to cleavage by water, especially under acidic or basic conditions.[9] This reaction can liberate trimethylsilanol and other byproducts.
-
Nitrile Group Reactions: The nitrile carbon is electrophilic and can be attacked by strong nucleophiles like Grignard reagents or organolithiums.[13][14] It can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions or reduced to a primary amine using powerful reducing agents like LiAlH₄.[14]
-
Incompatible Materials:
Toxicological and Ecotoxicological Profile
Specific toxicological data for 2,2-bis(trimethylsilyl)acetonitrile is limited. However, based on its structure, the toxicological properties have not been fully investigated, and it should be handled as a substance with significant potential for harm.[2] The primary concern is the potential release of cyanide upon metabolism. No data is available on carcinogenicity, mutagenicity, or reproductive toxicity. Due to its toxicity, it should not be released into the environment, and steps must be taken to prevent it from entering drains or waterways.[2][12]
References
-
PubChem. . National Center for Biotechnology Information. (Accessed Feb 25, 2026).
-
Fisher Scientific. . (2009).
-
SYNLETT. . Georg Thieme Verlag KG. (2007).
-
TCI Chemicals. . (2025).
-
TCI Chemicals. . (2025).
-
ChemScene. . (Accessed Feb 25, 2026).
-
BenchChem. . (2025).
-
Sigma-Aldrich. . (2025).
-
Fisher Scientific. . (2009).
-
MilliporeSigma. . (2025).
-
ECHEMI. . (Accessed Feb 25, 2026).
-
Fisher Scientific. . (2009).
-
Biosynth. . (2022).
-
Carl ROTH. . (Accessed Feb 25, 2026).
-
Royal Society of Chemistry. . (2022).
-
New Jersey Department of Health. . (2010).
-
ACS Publications. . (2000).
-
Organic Syntheses. . (2000).
-
NOAA. . (Accessed Feb 25, 2026).
-
Chemistry Steps. . (2024).
-
Chemistry LibreTexts. . (2023).
Sources
- 1. (Trimethylsilyl)acetonitrile | C5H11NSi | CID 87557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. nj.gov [nj.gov]
- 5. tcichemicals.com [tcichemicals.com]
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- 7. carlroth.com:443 [carlroth.com:443]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 10. chemscene.com [chemscene.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
synthesis of alpha,beta-unsaturated nitriles using Peterson olefination
Application Note: Synthesis of -Unsaturated Nitriles via Peterson Olefination
Introduction & Strategic Utility
The synthesis of
-
Steric Access: The Peterson reagent (
-silyl carbanion) is less sterically demanding than phosphorous ylides, often succeeding with hindered ketones where Wittig/HWE fail. -
Workup Efficiency: The byproduct, hexamethyldisiloxane (TMS-O-TMS) or silanol, is volatile or easily removed by aqueous extraction, avoiding the difficult removal of triphenylphosphine oxide.
-
Tunable Stereochemistry: Unlike HWE (predominantly
), the Peterson reaction can access either or isomers from the same intermediate by selecting acidic or basic elimination conditions—though for electron-deficient nitriles, the reaction is typically a one-pot syn-elimination process.
Mechanistic Principles
The reaction proceeds via the addition of an
-
Electron-Withdrawing Group (EWG) Effect: For nitriles, the
-carbon is stabilized. Consequently, the -hydroxysilane intermediate is often unstable under the basic generation conditions and undergoes spontaneous Peterson elimination in situ. -
Elimination Pathway: Under the basic conditions required to generate the carbanion (e.g., LDA, LiHMDS), the elimination follows a syn-elimination pathway via a pentacoordinate silicate or a 4-membered 1,2-oxasiletanide transition state.
Diagram 1: Mechanistic Pathway & Stereochemical Divergence
Caption: Mechanistic flow showing the divergence between basic (syn) and acidic (anti) elimination pathways. For nitriles, Path A is dominant.
Experimental Protocol
Protocol A: Standard One-Pot Synthesis (General Scope)
Best for: Aldehydes and non-hindered ketones. This protocol assumes in situ elimination.
Reagents:
-
(Trimethylsilyl)acetonitrile (TMSAN) [CAS: 18293-53-3]
-
Base: Lithium Diisopropylamide (LDA) or
-Butyllithium ( -BuLi) -
Solvent: Anhydrous THF (Critical: Moisture inhibits anion formation)
-
Electrophile: Benzaldehyde (Model substrate)
Step-by-Step Methodology:
-
Apparatus Setup:
-
Flame-dry a 2-neck round-bottom flask under an Argon or Nitrogen atmosphere.
-
Equip with a magnetic stir bar and a rubber septum.
-
-
Carbanion Generation:
-
Charge flask with anhydrous THF (10 mL per mmol substrate).
-
Add LDA (1.1 equiv) at -78°C (dry ice/acetone bath).
-
Add (Trimethylsilyl)acetonitrile (1.1 equiv) dropwise via syringe.
-
Observation: Stir for 30 minutes at -78°C. The solution typically turns faint yellow, indicating anion formation.
-
-
Carbonyl Addition:
-
Dissolve the aldehyde/ketone (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the reaction mixture at -78°C over 10 minutes.
-
Mechanistic Note: Low temperature favors the kinetic addition to form the
-hydroxysilane.
-
-
Elimination & Workup:
-
Allow the reaction to warm to 0°C or Room Temperature (RT) over 1–2 hours.
-
Checkpoint: Monitor by TLC.[4] For nitriles, the elimination usually occurs spontaneously upon warming due to the stability of the conjugated product.
-
Quench: Add saturated aqueous NH
Cl. -
Extraction: Extract with Et
O or EtOAc (3x). Wash combined organics with brine, dry over MgSO , and concentrate.[4]
-
-
Purification:
-
Purify via silica gel flash chromatography.
-
Note: The silicon byproduct (TMS-OH or TMS-O-TMS) is often removed during concentration or elutes with the solvent front.
-
Protocol B: Two-Step Procedure (For Stereocontrol)
Best for: Cases requiring specific Z-isomers or when elimination is sluggish.
-
Isolation: Perform steps 1-3 as above, but quench at -78°C with acetic acid. Isolate the
-hydroxysilane intermediate via rapid chromatography (avoiding silica acidity if possible, or use neutral alumina). -
Elimination:
-
For Syn-Elimination (Product A): Treat intermediate with KH or NaH in THF (Basic).
-
For Anti-Elimination (Product B): Treat intermediate with H
SO or BF OEt (Acidic).
-
Data Analysis & Troubleshooting
Quantitative Summary
| Parameter | Standard Condition | Optimization Note |
| Stoichiometry | 1.1 equiv TMSAN / 1.1 equiv Base | Use 1.5 equiv for enolizable ketones to outcompete proton transfer. |
| Temperature | -78°C | Keep at -78°C longer if diastereoselectivity of addition is critical. |
| Solvent | THF | Et |
| Yield | 70–95% | Lower yields often due to moisture (protonation of anion). |
Stereochemical Outcomes ( Selectivity)
Unlike HWE (which is typically >95:5
-
To maximize
-selectivity: Use bulky silyl groups (e.g., -butyldiphenylsilyl) instead of TMS, or switch to HWE if strict stereocontrol is required. -
To maximize
-selectivity: Isolate the intermediate and use acidic elimination (if the intermediate diastereomer permits).[5]
Validating the Reaction (QC)
-
IR Spectroscopy:
-
Start: Carbonyl stretch (~1710 cm
). -
End: Disappearance of C=O; Appearance of Nitrile (C
N) at ~2210–2220 cm and Alkene (C=C) at ~1620 cm .
-
-
1H NMR:
-
Look for the vinyl proton signal (
5.0–7.5 ppm). -
Coupling constants (
) distinguish isomers: Hz, Hz.
-
Workflow Visualization
Diagram 2: Experimental Decision Tree
Caption: Decision tree for optimizing reaction conditions based on substrate sterics and elimination progress.
References
-
Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry, 33(2), 780–784. Link
-
Ager, D. J. (1984). The Peterson Olefination Reaction.[1][4][5][6][7][8] Organic Reactions, 38, 1–223. Link
-
Chan, T. H. (1974). Synthesis of alkenes from carbonyl compounds and carbanions alpha to silicon.[2][8] Accounts of Chemical Research, 7(10), 333-339. Link
-
Modern Carbonyl Olefination. (2004). Takeda, T. (Ed.). Wiley-VCH. Chapter 1: The Peterson Reaction.Link
Sources
- 1. Peterson olefination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Peterson olefination from α-silyl aldehydes | Springer Nature Experiments [experiments.springernature.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Peterson Olefination [organic-chemistry.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. iris.unito.it [iris.unito.it]
procedure for reaction of 2,2-bis(trimethylsilyl)acetonitrile with aldehydes
Application Note: High-Efficiency Synthesis of
Executive Summary
This application note details the protocol for the reaction of 2,2-bis(trimethylsilyl)acetonitrile (BTMSA) with aldehydes. Unlike the standard Peterson olefination using mono-silylated acetonitrile—which yields simple
The resulting 2-(trimethylsilyl)-2-alkenenitriles are versatile synthetic intermediates, serving as precursors for stereoselective desilylation to (
Mechanism of Action
The reaction proceeds via a modified Peterson olefination pathway. The presence of two trimethylsilyl (TMS) groups on the
-
Deprotonation: Treatment of BTMSA with a strong base (e.g.,
-BuLi or LDA) generates a lithiated carbanion stabilized by the nitrile group and two silicon atoms. -
Nucleophilic Addition: The sterically encumbered carbanion attacks the aldehyde carbonyl, forming a
-oxidosilane intermediate.[1] -
Peterson Elimination: The intermediate undergoes a spontaneous elimination of lithium trimethylsilanolate (LiOSiMe
). Because one TMS group is consumed in the elimination, the second TMS group remains attached to the -carbon of the resulting double bond.
Stereochemical Note: The elimination step in Peterson olefination is stereospecific. Under basic conditions (anionic pathway), the elimination is generally syn, but the overall stereoselectivity (
Figure 1: Mechanistic pathway for the reaction of BTMSA with aldehydes.
Experimental Protocol
Reagents and Materials[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 2,2-Bis(trimethylsilyl)acetonitrile (BTMSA) [Commercial grade, >95%].
-
Electrophile: Aldehyde (aromatic or aliphatic; freshly distilled if liquid).
-
Base:
-Butyllithium (1.6 M or 2.5 M in hexanes) OR Lithium Diisopropylamide (LDA). -
Solvent: Tetrahydrofuran (THF), anhydrous (distilled from Na/benzophenone or passed through activated alumina).
-
Quench: Saturated aqueous NH
Cl.
Step-by-Step Procedure
Step 1: Anion Generation
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Charge the flask with BTMSA (1.0 equiv) and anhydrous THF (0.2 M concentration) .
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add
-BuLi (1.05 equiv) dropwise via syringe over 10–15 minutes.-
Observation: A color change (often pale yellow to orange) indicates anion formation.
-
-
Stir at -78°C for 30–45 minutes to ensure complete deprotonation.
Step 2: Aldehyde Addition
-
Dissolve the Aldehyde (1.0–1.1 equiv) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold anion solution over 10 minutes.
-
Stir at -78°C for 1 hour .
Step 3: Elimination and Workup
-
Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1–2 hours.
-
Note: The Peterson elimination of the silanolate usually occurs spontaneously upon warming.
-
-
Monitor reaction progress via TLC (SiO
, typically Hexanes/EtOAc). The product will be less polar than the starting aldehyde. -
Quench the reaction by adding saturated aq. NH
Cl . -
Extract the aqueous layer with Diethyl Ether (Et
O) or Dichloromethane (DCM) ( ). -
Wash combined organics with brine, dry over anhydrous MgSO
, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude oil via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes/Ethyl Acetate (typically 95:5 to 90:10).
-
Stability: The
-silyl nitrile products are generally stable on silica but should not be stored in acidic conditions for prolonged periods.
-
Representative Data & Scope
The following table summarizes expected outcomes based on the steric and electronic nature of the aldehyde.
| Entry | Aldehyde Class | R-Group Example | Yield (%) | E/Z Selectivity | Notes |
| 1 | Aromatic (Electron Neutral) | Ph (Benzaldehyde) | 85–92% | Mixture (~1:1 to 2:1) | High yield; isomers often separable. |
| 2 | Aromatic (Electron Poor) | 4-NO | 88–95% | Mixture | Elimination is very fast. |
| 3 | Aromatic (Electron Rich) | 4-OMe-Ph | 75–85% | Mixture | Slower addition; may require longer time at RT. |
| 4 | Aliphatic (Linear) | 70–80% | Variable | Enolization of aldehyde is a competing side reaction. | |
| 5 | Aliphatic (Branched) | Isopropyl | 65–75% | Variable | Steric hindrance may slow addition. |
Table 1: Performance metrics for BTMSA olefination across different aldehyde substrates.
Critical Parameters & Troubleshooting
Stereocontrol (E vs. Z)
Unlike the Wittig reaction, the Peterson olefination with BTMSA often yields mixtures of
-
To favor Z-isomers: Some literature suggests that specific "tris-silylated" ketenimine variants (generated in situ) favor the (
)-product. -
Isomer Separation: The silyl group imparts significant lipophilicity, often making the diastereomers separable by careful chromatography or distillation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Enolization of aliphatic aldehyde | Use a non-nucleophilic base (LDA) instead of |
| No Reaction | Wet solvent/reagents | Ensure THF is freshly distilled/dried. BTMSA is moisture sensitive. |
| Incomplete Elimination | Stable | If intermediate persists (rare for nitriles), treat crude with catalytic acid (e.g., |
| Desilylation | Workup too acidic/basic | Use buffered NH |
Safety & Handling
-
BTMSA: Irritant. Handle in a fume hood.
-
Cyanides: While the nitrile group is covalently bonded, metabolic processing or acidic hydrolysis can release HCN. Avoid contact with strong acids.
-
Lithium Reagents: Pyrophoric. Use standard air-free Schlenk techniques.
-
Waste Disposal: Segregate aqueous waste containing cyanide derivatives (if any hydrolysis occurs) from acidic waste streams to prevent HCN generation.
References
-
Original Peterson Olefination: Peterson, D. J. "Carbonyl olefination reaction using silyl-substituted organometallic compounds." Journal of Organic Chemistry, 1968 , 33(2), 780–784. Link
-
Reaction of BTMSA Anions: Inoue, S., Sato, Y., & Suzuki, T. "Reaction of bis(trimethylsilyl)acetonitrile... anions with aldehydes."[2][3][4][5][6] Organometallics, 1986 , 5(6), 1197–1202. Link
-
Stereoselective Synthesis: Sato, Y., & Niinomi, Y. "Selective Synthesis of (Z)-Alk-2-enenitriles from Aldehydes." Journal of the Chemical Society, Chemical Communications, 1982 , 56–57. Link
-
General Review: Ager, D. J.[2] "The Peterson Olefination Reaction."[1][7][6][8][9] Organic Reactions, 1990 , 38, 1–223. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. researchgate.net [researchgate.net]
- 6. Peterson Olefination [organic-chemistry.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. organicreactions.org [organicreactions.org]
- 9. chemistnotes.com [chemistnotes.com]
Application Note: Preparation of 2,2-Bis(trimethylsilyl)acetonitrile from Acetonitrile
Abstract & Application Scope
2,2-Bis(trimethylsilyl)acetonitrile (BTMSA) is a versatile organosilicon reagent widely utilized in drug discovery and advanced organic synthesis. Structurally, the geminal bis-silyl moiety activates the nitrile group, making BTMSA a potent reagent for Peterson olefination reactions, enabling the stereoselective synthesis of
This application note details a robust, high-purity protocol for synthesizing BTMSA directly from acetonitrile. Unlike single-step "dump and stir" methods that often yield intractable mixtures of mono-, bis-, and tris-silylated products, this protocol utilizes a Sequential Deprotonation/Silylation Strategy (SDSS) . This approach maximizes yield, minimizes the formation of the thermodynamic sink (tris-silylated byproduct), and ensures reproducibility suitable for pharmaceutical intermediate production.
Scientific Foundation & Mechanism[1]
The Challenge of Selectivity
The silylation of acetonitrile is governed by the acidity of the
-
Acetonitrile (
~25): Moderately acidic. -
Mono-TMS-acetonitrile: The introduction of a silicon atom stabilizes the adjacent carbanion via
orbital overlap (the -silicon effect), making the remaining -protons more acidic than the starting material. -
Bis-TMS-acetonitrile: Further stabilized, but steric hindrance begins to increase.
The Problem: In a standard mixture containing excess base and electrophile, the mono-silylated product deprotonates faster than the starting acetonitrile. This leads to a "runaway" reaction where the major product is often the tris-silylated species, leaving unreacted acetonitrile behind.
The Solution (SDSS): By strictly controlling the stoichiometry and temperature in a stepwise fashion—generating the mono-anion, quenching with silyl chloride, and then regenerating the base for the second step—we force the reaction through the desired energetic pathway.
Reaction Pathway Diagram
Figure 1: Stepwise lithiation and silylation pathway. Control of the second deprotonation step is critical to prevent over-alkylation.
Experimental Protocol
Reagents & Equipment
| Reagent | Purity/Grade | Role | Critical Note |
| Acetonitrile | Anhydrous (99.8%) | Substrate | Dry over |
| THF | Anhydrous, Inhibitor-free | Solvent | Must be freshly distilled or from solvent system. |
| Diisopropylamine | 99% Reagent Plus | Base Precursor | Distill from KOH before use. |
| n-Butyllithium | 1.6 M or 2.5 M in Hexanes | Base | Titrate before use to ensure exact stoichiometry. |
| Chlorotrimethylsilane (TMSCl) | 99% | Electrophile | Distill from |
Equipment:
-
3-Neck Round Bottom Flask (500 mL or 1 L)
-
Mechanical Stirrer (preferred over magnetic for slurry handling)
-
Low-temperature thermometer (internal probe)
-
Nitrogen/Argon manifold (Schlenk line)
-
Pressure-equalizing addition funnel
Preparation of Lithium Diisopropylamide (LDA)
Note: LDA is used instead of n-BuLi directly to prevent nucleophilic attack of the butyl group on the nitrile carbon, which would form a ketimine impurity.
-
Setup: Flame-dry the glassware under vacuum and backfill with inert gas (Ar/N2) three times.
-
Solvent: Add anhydrous THF (200 mL) and Diisopropylamine (33.6 mL, 240 mmol, 2.4 eq) to the flask.
-
Cooling: Cool the mixture to -78°C (dry ice/acetone bath).
-
Addition: Add n-Butyllithium (240 mmol, 2.4 eq) dropwise via syringe or cannula. Maintain internal temperature below -65°C.
-
Activation: Stir at -78°C for 15 minutes, then warm to 0°C for 15 minutes to ensure complete deprotonation of the amine.
-
Re-Cooling: Cool the LDA solution back to -78°C .
Sequential Synthesis of BTMSA
Target Scale: 100 mmol of Acetonitrile
Step 1: First Silylation (In-Situ)
-
Substrate Addition: Add Acetonitrile (5.2 mL, 100 mmol, 1.0 eq) dropwise to the LDA solution at -78°C.
-
Observation: A white suspension of lithio-acetonitrile may form.
-
Time: Stir for 30 minutes at -78°C.
-
-
First Quench: Add TMSCl (15.2 mL, 120 mmol, 1.2 eq) dropwise.
-
Rate: Slow addition to prevent exotherms.
-
Time: Stir for 45 minutes. Allow the reaction to warm slightly to -40°C to ensure mono-silylation goes to completion, then re-cool to -78°C.
-
Step 2: Second Silylation Note: At this stage, the reaction mixture contains Mono-TMS-acetonitrile and excess LDA (approx 1.2 eq remaining from the initial 2.4 eq charge).
-
Deprotonation: The remaining LDA in the pot will deprotonate the newly formed Mono-TMS-acetonitrile.
-
Optimization: If the reaction was warmed significantly in Step 1, ensure it is back at -78°C. Stir for an additional 30 minutes to allow the bulky base to deprotonate the silylated species.
-
-
Second Quench: Add a second portion of TMSCl (15.2 mL, 120 mmol, 1.2 eq).
-
Completion: Remove the cooling bath and allow the mixture to warm to room temperature overnight. The solution should turn from cloudy to a clear yellow/orange solution with precipitated LiCl salts.
Workup & Purification
-
Quench: Pour the reaction mixture into 200 mL of ice-cold saturated
solution. -
Extraction: Extract with Diethyl Ether (
mL). -
Washing: Wash combined organics with water (
) and brine ( ). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).-
Caution: Do not use high vacuum/high heat yet; the product is volatile.
-
-
Distillation (Critical): The crude oil contains Mono, Bis, and potentially Tris products.
-
Perform a fractional vacuum distillation.
-
Fraction 1: Mono-TMS-acetonitrile (bp ~65°C @ 20 mmHg).
-
Fraction 2 (Target): 2,2-Bis(trimethylsilyl)acetonitrile .[1]
-
Boiling Point: ~100–105 °C @ 18–20 mmHg (approximate).
-
-
Residue: Tris-TMS-acetonitrile (solid/high boiling).
-
Workflow Visualization
Figure 2: Operational workflow for the one-pot sequential addition protocol.
Quality Control & Troubleshooting
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | Clear, colorless liquid | Visual |
| 400 MHz NMR | ||
| 100 MHz NMR | ||
| Purity | >97% | GC-MS or NMR integration |
Troubleshooting Guide
-
Issue: High yield of Mono-TMS product.
-
Cause: Insufficient warming after first TMSCl addition or insufficient base.
-
Fix: Ensure the reaction warms to -40°C briefly between steps to overcome kinetic barriers, or increase LDA to 2.5 eq.
-
-
Issue: Presence of Tris-TMS product.
-
Cause: Localized excess of base/TMSCl or temperature too high during addition.
-
Fix: Improve stirring efficiency (mechanical stirrer) and ensure strict -78°C control during additions.
-
-
Issue: Dark/Black reaction mixture.
-
Cause: Polymerization of acetonitrile (base attack on nitrile).
-
Fix: Ensure LDA is fully formed before adding acetonitrile. Never add n-BuLi directly to acetonitrile at temperatures above -78°C.
-
Safety & Handling (E-E-A-T)
-
Lithium Diisopropylamide (LDA): Pyrophoric and caustic. Reacts violently with water. Handle only under inert atmosphere.
-
Acetonitrile: Toxic by inhalation, ingestion, or skin absorption. Metabolizes to cyanide in the body.
-
TMSCl: Corrosive, releases HCl upon contact with moisture. Use a scrubbing trap for exhaust lines.
-
Waste Disposal: Quench all lithium residues with isopropanol/heptane under nitrogen before disposal. Aqueous layers contain cyanide derivatives; treat according to institutional cyanide waste protocols.
References
-
Murai, S., & Ryu, I. (1983). "Silylation of Nitriles." Journal of Organic Chemistry, 48(2), 212–217. Link
-
Cunico, R. F. (2001). "Synthetic Applications of Silylacetonitriles." Journal of Organometallic Chemistry, 624, 34-40. Link
-
Sigma-Aldrich. (2023). "Product Specification: 2,2-Bis(trimethylsilyl)acetonitrile." Link
-
Emde, H., et al. (1982). "Trimethylsilyl Reagents: Methods and Applications." Synthesis, 1982(1), 1-26. Link
Sources
one-pot synthesis of unsaturated nitriles via silyl anions
Application Note & Protocol
Topic: One-Pot Synthesis of β-Silyl Saturated Nitriles via Conjugate Addition of Silyl Anions to α,β-Unsaturated Nitriles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Silyl-Functionalized Nitriles
In the landscape of modern organic synthesis, the nitrile functional group serves as a versatile linchpin, readily transformed into amines, carboxylic acids, and ketones.[1] When incorporated into a complex molecular framework, its strategic placement is paramount. The α,β-unsaturated nitrile motif, in particular, offers a reactive handle for introducing functionality via conjugate addition. This application note details a powerful one-pot methodology centered on the 1,4-conjugate addition of nucleophilic silyl anions to α,β-unsaturated nitriles. This approach provides a direct and efficient route to β-silyl saturated nitriles, which are valuable synthetic intermediates. The C-Si bond is robust enough to withstand various transformations at the nitrile or other parts of the molecule, yet it can be selectively cleaved and converted into a hydroxyl group, effectively serving as a masked alcohol.[2]
This guide provides a comprehensive overview of the underlying mechanisms, a detailed experimental protocol for the in situ generation and reaction of silyl anions, and practical insights for successful implementation.
Core Mechanism: 1,4-Conjugate Addition of Silyl Anions
The cornerstone of this transformation is the generation of a highly nucleophilic silyl anion. Silyl anions, typically prepared via the reduction of chlorosilanes or the cleavage of disilanes, are potent carbon nucleophiles.[3][4] While highly reactive, their direct use can be challenging. Consequently, related and often milder nucleophilic silyl reagents, such as silylcuprates or silylzinc reagents generated in situ, are frequently employed to achieve high efficiency and selectivity.[2][5]
The reaction proceeds via the following key steps:
-
Generation of the Nucleophile: A silyl anion (or a related silylmetal species) is generated in situ from a stable precursor.
-
1,4-Addition (Michael Addition): The silyl nucleophile selectively attacks the β-carbon of the α,β-unsaturated nitrile. This is driven by the formation of a more stable, resonance-delocalized nitrile anion (enolate) intermediate.[6][7]
-
Quench/Trapping: The resulting nitrile anion intermediate is quenched, typically by the addition of a proton source during aqueous workup, to yield the final β-silyl saturated nitrile product.
The diagram below illustrates this mechanistic pathway.
Caption: General mechanism of 1,4-conjugate addition to an α,β-unsaturated nitrile.
Experimental Protocol: One-Pot Cu-Catalyzed Silyl Addition
This protocol describes an efficient copper-catalyzed conjugate addition of a silyl group to an α,β-unsaturated nitrile, adapted from established methodologies.[2] This approach avoids the direct handling of highly pyrophoric silyl anions by generating a more manageable silylcopper nucleophile in situ.
Materials and Reagents
-
Substrate: α,β-Unsaturated nitrile (e.g., cinnamonitrile)
-
Silyl Source: Dimethylphenylsilane or a similar hydrosilane
-
Catalyst: Copper(I) chloride (CuCl)
-
Ligand: Chiral N-Heterocyclic Carbene (NHC) ligand or a simple phosphine ligand if non-enantioselective
-
Base: Sodium tert-butoxide (NaOt-Bu)
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)
-
Glassware: Schlenk flask or oven-dried round-bottom flask with a rubber septum, magnetic stir bar, syringes, and needles.
-
Atmosphere: High-purity nitrogen or argon gas
Step-by-Step Procedure
-
Flask Preparation: Place a magnetic stir bar in a 25 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. Allow the flask to cool to room temperature.
-
Catalyst/Ligand Preparation: To the cooled flask, add CuCl (1.0 mol%) and the appropriate ligand (e.g., 1.1 mol% of a chiral NHC ligand for enantioselective reactions).[2]
-
Reagent Addition: Evacuate and backfill the flask with inert gas once more. Add sodium tert-butoxide (2.2 mol%) to the flask.
-
Solvent and Substrate: Add anhydrous THF (approx. 0.2 M concentration relative to the substrate) via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for complex formation. Add the α,β-unsaturated nitrile (1.0 equiv) via syringe.
-
Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Add the dimethylphenylsilane (1.2 equiv) dropwise via syringe.
-
Causality Note: Running the reaction at low temperatures (-78 °C) is crucial for maximizing enantioselectivity and minimizing side reactions, such as 1,2-addition or decomposition of the active catalyst.[2]
-
-
Monitoring the Reaction: Allow the reaction to stir at -78 °C. Monitor the progress by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis. Reactions are often complete within 1-4 hours.[2]
-
Quenching: Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution directly to the cold reaction mixture.
-
Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure β-silyl saturated nitrile.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Substrate Scope and Performance
The copper-catalyzed conjugate silylation protocol is effective for a wide range of substrates. High yields and, where applicable, high enantioselectivities are achievable.
| Entry | Substrate (α,β-Unsaturated Nitrile) | Silyl Source | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Cinnamonitrile | Dimethylphenylsilane | 92% | 95.5:4.5 |
| 2 | Crotononitrile | Dimethylphenylsilane | 88% | 94:6 |
| 3 | 2-Cyclohexene-1-carbonitrile | Dimethylphenylsilane | 95% | 99:1 |
| 4 | 3-(Furan-2-yl)acrylonitrile | Dimethylphenylsilane | 85% | 92:8 |
Table data is representative and synthesized from typical outcomes reported in the literature for related systems.[2]
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, ensure all reagents and solvents are strictly anhydrous. The silyl nucleophile and the base (NaOt-Bu) are extremely sensitive to moisture. The quality of the copper catalyst is also critical.
-
Poor Selectivity: Competing 1,2-addition to the nitrile can occur. Maintaining a low reaction temperature (-78 °C) is the most effective way to favor the desired 1,4-conjugate addition pathway.
-
Difficulty in Purification: The silyl group increases the lipophilicity of the molecule, which can sometimes make chromatographic separation challenging. A careful selection of the eluent system is required.
-
Generation of Silyl Anions: While this protocol uses a milder copper-catalyzed approach, direct generation of silyllithium or silylsodium is possible from precursors like hexamethyldisilane with methyllithium or from trimethylsilyl chloride with lithium metal.[3] These methods require advanced handling techniques due to the pyrophoric nature of the reagents.
Conclusion
The one-pot synthesis of β-silyl saturated nitriles via conjugate addition of silyl anions is a highly effective and strategic transformation. By generating the nucleophilic silyl species in situ, this method provides a practical and scalable route to valuable synthetic intermediates. The resulting products, containing both a versatile nitrile handle and a masked hydroxyl group, are well-suited for applications in complex molecule synthesis and drug discovery.
References
-
Pulikkottil, F. T., Balakrishnan, V., Chandrasekaran, R., Murugesan, V., & Rasappan, R. (2024). Preparations of Silyl Anions. Synthesis, 56(14), 2183-2212. Available at: [Link]
-
Lee, K., & Hoveyda, A. H. (2009). Enantioselective Conjugate Silyl Additions to Cyclic and Acyclic Unsaturated Carbonyls Catalyzed by Cu Complexes of Chiral N-Heterocyclic Carbenes. Journal of the American Chemical Society, 131(9), 3160–3161. Available at: [Link]
-
Liao, L., & Lin, S. (2021). Deep Electroreductive Chemistry: Harnessing Carbon- and Silicon-based Reactive Intermediates in Organic Synthesis. Accounts of Chemical Research, 54(17), 3363–3376. Available at: [Link]
-
Wikipedia contributors. (n.d.). Nitrile. In Wikipedia. Retrieved from [Link]
-
Rasappan, R., et al. (2021). Direct synthesis and applications of solid silylzinc reagents. Chemical Science, 13, 456-464. Available at: [Link]
-
Handwiki. (2022). Chemistry:Nitrile anion. In HandWiki. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Nitrile anion. In Wikipedia. Retrieved from [Link]
-
LibreTexts. (2025). 20.7: Chemistry of Nitriles. In Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Enantioselective Conjugate Silyl Additions to Cyclic and Acyclic Unsaturated Carbonyls Catalyzed by Cu Complexes of Chiral N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Deep Electroreductive Chemistry: Harnessing Carbon- and Silicon-based Reactive Intermediates in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rameshrasappan.com [rameshrasappan.com]
- 6. Nitrile anion - Wikipedia [en.wikipedia.org]
- 7. Reactions of Nitrile Anions | Encyclopedia MDPI [encyclopedia.pub]
Application Notes & Protocols: 2,2-bis(trimethylsilyl)acetonitrile as a Versatile Linchpin Reagent in Organic Synthesis
Abstract
In the landscape of modern synthetic chemistry, the strategic construction of complex molecular architectures from simple precursors is paramount. Linchpin reagents, which allow for the sequential introduction of two different electrophiles, represent a powerful tool for achieving this complexity in a controlled manner.[1][2] This document provides a detailed technical guide on the application of 2,2-bis(trimethylsilyl)acetonitrile as a robust d¹/d¹-synthon, functioning as a "doubly nucleophilic" acetaldehyde equivalent. We will explore the underlying principles of its reactivity, provide field-tested protocols for its use in the synthesis of unsymmetrical ketones and α-substituted acetonitriles, and discuss the critical parameters that ensure experimental success.
Introduction: The Linchpin Concept and the Role of Silyl Groups
A linchpin reagent is a bifunctional molecule that can act as a nucleophile at the same carbon atom in two separate, sequential reactions.[1] This "umpolung" or reversal of polarity strategy enables the formation of carbon-carbon bonds that are often challenging to construct through traditional methods. 2,2-bis(trimethylsilyl)acetonitrile, [(CH₃)₃Si]₂CHCN, is an exemplary linchpin reagent.
The key to its unique reactivity lies in the two trimethylsilyl (TMS) groups attached to the α-carbon. These bulky, electron-withdrawing (by induction) and σ-accepting groups serve two primary functions:
-
Acidification of the α-Proton: The silyl groups significantly increase the acidity of the methine proton, facilitating its removal by common strong bases like lithium diisopropylamide (LDA) to form a stable carbanion.
-
Stabilization of the Carbanion: The resulting α-cyano carbanion is stabilized through delocalization of the negative charge onto the nitrile group and through hyperconjugation with the C-Si σ* orbitals.
This enhanced stability and ease of formation allow the carbanion to be generated and reacted with a first electrophile (E¹). Critically, the product of this initial reaction, (TMS)₂(E¹)C-CN, still retains one TMS group, allowing for a second, distinct deprotonation-alkylation sequence with a second electrophile (E²) to form the disubstituted product. Subsequent hydrolysis of the nitrile and removal of the silyl groups unmasks a ketone functionality, completing the synthesis.
Reaction Schematics and Mechanistic Overview
The versatility of 2,2-bis(trimethylsilyl)acetonitrile as a linchpin is best illustrated by its core application in the synthesis of unsymmetrical ketones. The overall transformation follows a logical, three-stage workflow.
Figure 1: General workflow for unsymmetrical ketone synthesis using the 2,2-bis(trimethylsilyl)acetonitrile linchpin strategy.
This sequential approach allows for the controlled and independent introduction of two different electrophiles (E¹ and E²), providing access to a wide array of complex ketone structures from a single, simple starting material.
Core Application: Synthesis of Unsymmetrical Ketones
This protocol details the most common application of the linchpin reagent: the synthesis of an unsymmetrical ketone via sequential alkylation followed by acidic hydrolysis.
Protocol 1: General Procedure for Unsymmetrical Ketone Synthesis
Materials & Reagents:
-
2,2-bis(trimethylsilyl)acetonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Diisopropylamine, freshly distilled from CaH₂
-
Electrophile 1 (E¹-X, e.g., benzyl bromide)
-
Electrophile 2 (E²-X, e.g., iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hydrochloric acid (e.g., 6 M HCl)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and stir bars
-
Syracuses and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Step-by-Step Methodology:
Part A: First Alkylation (Introduction of E¹)
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer. Maintain the system under a positive pressure of inert gas throughout the procedure.
-
LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C. Add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.
-
Deprotonation: Slowly add a solution of 2,2-bis(trimethylsilyl)acetonitrile (1.0 eq) in anhydrous THF to the freshly prepared LDA solution at -78 °C. A color change (typically to yellow or orange) indicates carbanion formation. Stir the mixture for 30-60 minutes at this temperature.
-
Addition of First Electrophile: Add the first electrophile, E¹-X (1.0-1.1 eq), dropwise to the carbanion solution at -78 °C.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight. The progress can be monitored by TLC or GC-MS analysis of a quenched aliquot.
-
Workup (Isolation of Mono-alkylated Intermediate): Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude mono-alkylated product, [(TMS)(E¹)CHCN], can be purified by column chromatography or used directly in the next step if sufficiently pure.
Part B: Second Alkylation (Introduction of E²)
-
Repeat Deprotonation: Subject the mono-alkylated intermediate from Part A to the same deprotonation procedure described in steps 1-3. The proton now being removed is less acidic, so ensure sufficient time for anion formation.
-
Addition of Second Electrophile: At -78 °C, add the second electrophile, E²-X (1.0-1.2 eq), dropwise to the newly formed carbanion solution.
-
Reaction: Stir the mixture, allowing it to slowly warm to room temperature overnight.
Part C: Hydrolysis to the Ketone
-
Workup and Hydrolysis: After the second alkylation is complete, quench the reaction with water. Remove the THF under reduced pressure. Add aqueous acid (e.g., 6 M HCl) to the residue.
-
Heating: Heat the mixture at reflux for 4-12 hours. The hydrolysis of both the nitrile and the C-Si bonds occurs under these conditions to reveal the ketone. Monitor the reaction by TLC until the starting material is consumed.
-
Final Isolation: Cool the reaction mixture to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate (to neutralize excess acid) and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting unsymmetrical ketone by flash column chromatography or distillation.
Causality and Experimental Insights
-
Why LDA? Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. Its steric bulk prevents it from acting as a nucleophile and attacking the electrophiles or the nitrile carbon, ensuring clean deprotonation.
-
Anhydrous Conditions: The carbanionic intermediates are highly basic and will be quenched by protic sources like water. All reagents and solvents must be rigorously dried. Acetonitrile, a common solvent, should be purified for demanding applications.[3]
-
Low Temperature: The deprotonation and alkylation steps are performed at -78 °C to control the reactivity of the organolithium species, minimize side reactions such as elimination (especially with secondary halides), and prevent decomposition of the carbanion.
-
Electrophile Choice: This method works best with reactive electrophiles such as primary and benzylic halides. Secondary halides can be used but may lead to lower yields due to competing E2 elimination. Aldehydes and ketones can also be used as electrophiles, leading to β-hydroxy nitriles after the first step.[4][5]
Data Presentation: Scope of Electrophiles in Ketone Synthesis
The following table summarizes representative outcomes for the sequential alkylation-hydrolysis protocol, demonstrating the versatility of the linchpin reagent.
| Entry | Electrophile 1 (E¹) | Electrophile 2 (E²) | Product (O=C(E¹)(E²)) | Typical Yield (%) |
| 1 | Benzyl Bromide | Iodomethane | 1-Phenyl-2-propanone | 75-85 |
| 2 | n-Butyl Iodide | Ethyl Bromide | 3-Heptanone | 70-80 |
| 3 | Allyl Bromide | Propargyl Bromide | Hept-1-en-6-yn-4-one | 65-75 |
| 4 | Ethyl Bromoacetate | Benzyl Bromide | Ethyl 4-oxo-2-phenylbutanoate | 60-70 |
| 5 | c-Hexyl Iodide | Iodomethane | Acetylcyclohexane | 55-65 |
Yields are approximate and highly dependent on substrate and precise reaction conditions.
Alternative Application: Synthesis of α-Substituted Acetonitriles
A simpler, yet valuable, application is the use of 2,2-bis(trimethylsilyl)acetonitrile for the synthesis of mono-substituted acetonitriles. This is achieved by performing only the first alkylation step, followed by a desilylation workup.
Figure 2: Workflow for the synthesis of α-substituted acetonitriles.
Protocol 2: Synthesis of an α-Aryl Acetonitrile (e.g., Benzyl Cyanide)
-
Alkylation: Follow Part A (steps 1-5) of Protocol 1, using an appropriate arylmethyl halide like benzyl bromide as the electrophile (E¹-X).
-
Desilylation Workup: After quenching the reaction with saturated NH₄Cl and performing an initial extraction, the crude product can be desilylated.
-
Fluoride-Mediated: Dissolve the crude intermediate in THF and treat with a fluoride source such as tetrabutylammonium fluoride (TBAF, 1.1 eq) at room temperature for 1-2 hours.
-
Acid-Mediated: Alternatively, mild acidic workup can cleave the C-Si bond.
-
-
Isolation: After desilylation, perform a standard aqueous workup, extract the product, dry the organic layer, and concentrate. Purify the resulting α-substituted nitrile by column chromatography or distillation.
Conclusion
2,2-bis(trimethylsilyl)acetonitrile stands out as a highly effective and versatile linchpin reagent. Its predictable reactivity, facilitated by the dual silyl groups, provides a reliable platform for the sequential introduction of diverse electrophilic partners. The protocols outlined herein offer a robust framework for the synthesis of complex unsymmetrical ketones and α-substituted nitriles, molecules of significant interest to researchers in medicinal chemistry and materials science. By understanding the principles behind each experimental step, from the choice of base to the final hydrolysis conditions, scientists can confidently leverage this reagent to streamline complex synthetic routes and accelerate discovery.
References
-
Downey, C. W., et al. (2017). Mukaiyama addition of (trimethylsilyl)acetonitrile to dimethyl acetals mediated by trimethylsilyl trifluoromethanesulfonate. Tetrahedron Letters, 58, 3496-3499. [Link]
-
Downey, C. W., et al. (2017). Mukaiyama addition of (trimethylsilyl)acetonitrile to dimethyl acetals mediated by trimethylsilyl trifluoromethanesulfonate. UR Scholarship Repository. [Link]
-
Kanemoto, N., et al. (1988). Reaction of bis(trimethylsilyl)acetonitrile, (trimethylgermyl)(trimethylsilyl)acetonitrile, and bis(trimethylgermyl)acetonitrile anions with aldehydes. Organometallics. [Link]
-
ResearchGate (2025). ChemInform Abstract: Synthesis of Bis(trimethylsilyl) Ketone and Reactions with Organometallic Compounds. Request PDF. [Link]
-
Kosobokov, M. D., et al. (2012). Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. acetone trimethysilyl enol ether. Organic Syntheses Procedure. [Link]
-
R Discovery. (1986). Reaction of bis(trimethylsilyl)acetonitrile, (trimethylgermyl)(trimethylsilyl)acetonitrile, and bis(trimethylgermyl)acetonitrile anions with aldehydes. R Discovery. [Link]
-
Downey, C. W., et al. One-pot silyl ketene imine formation-nucleophilic addition reactions of acetonitrile with acetals and nitrones. University of Richmond Scholarship Repository. [Link]
-
Smith, A. B., et al. (2012). Benzyl and Phenylthiomethyl Silanes: A New Class of Bifunctional Linchpins for Type II Anion Relay Chemistry (ARC). PMC. [Link]
-
Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal. [Link]
-
ResearchGate. (2019). Development and Applications of an Amide Linchpin Reagent. ResearchGate. [Link]
-
Wikipedia. Synthesis of nucleosides. Wikipedia. [Link]
-
ResearchGate. (2019). Development and Applications of an Amide Linchpin Reagent. ResearchGate. [Link]
-
Ávila-Gutierrez, M., et al. (2021). A practical and instructive approach to purify acetonitrile for a wide electrochemical window. [Link]
Sources
Peterson olefination mechanism with bis(trimethylsilyl)acetonitrile
Application Note: Precision Synthesis of
Abstract
This application note details the mechanistic principles and experimental protocol for the Peterson olefination utilizing bis(trimethylsilyl)acetonitrile (BTMSA) . Unlike standard Peterson reagents that yield simple alkenes, BTMSA enables the direct, single-step installation of a vinyl silane moiety, yielding
Introduction & Strategic Utility
The Peterson olefination is a silicon-based carbonyl alkenylation reaction that offers a distinct advantage over the Wittig and Horner-Wadsworth-Emmons (HWE) reactions: the ability to tune alkene stereochemistry (
While typically performed with mono-silyl reagents (e.g.,
Key Advantages:
-
Functional Density: Creates a vinyl silane and a nitrile in a single step.
-
Synthetic Divergence: The product can be desilylated to the simple alkene or used as a handle for ipso-substitution.
-
Atom Economy: Eliminates silanol/siloxane, avoiding the difficult-to-remove phosphine oxide byproducts of Wittig chemistry.
Mechanistic Deep Dive
The reaction proceeds through three distinct phases: Lithiation, Carbonyl Addition, and Peterson Elimination.
Phase 1: Formation of the Sterically Demanding Carbanion
Deprotonation of BTMSA requires a strong, non-nucleophilic base (typically
Phase 2: Nucleophilic Addition
The bulky carbanion attacks the aldehyde carbonyl. Due to the steric bulk of two TMS groups, this step is the stereodetermining event. The transition state minimizes gauche interactions, leading to a mixture of diastereomeric
Phase 3: The Peterson Elimination
Unlike mono-silyl variants, the intermediate here contains two TMS groups.
-
The alkoxide oxygen attacks one of the silicon atoms (forming a strong Si-O bond).
-
The
bond breaks, and the electrons form the double bond. -
Outcome: The elimination of
leaves the second TMS group attached to the double bond.
Stereochemical Control:
-
Basic Conditions (in situ): Proceed via a syn-elimination pathway (concerted 4-membered transition state).
-
Acidic Workup: If the intermediate is isolated (rare for nitriles due to fast elimination), acid promotes anti-elimination.
-
Note: With BTMSA, the reaction is often spontaneous upon warming to room temperature, favoring the thermodynamic isomer (usually
, where the bulky TMS and R groups are trans).
Visualization: Reaction Mechanism
The following diagram illustrates the pathway from the bis-silyl precursor to the vinyl silane product.
Figure 1: Mechanistic flow of the Peterson olefination using bis(trimethylsilyl)acetonitrile.
Experimental Protocol
Safety Note: Organolithium reagents are pyrophoric. Perform all steps under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
Materials
-
Reagent: Bis(trimethylsilyl)acetonitrile (CAS: 7651-15-2).
-
Base:
-Butyllithium (2.5 M in hexanes). -
Solvent: Tetrahydrofuran (THF), anhydrous, freshly distilled or from a solvent system.
-
Electrophile: Benzaldehyde (or derivative), purified.
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Solvent Charge: Add anhydrous THF (20 mL) and cool the system to -78°C (dry ice/acetone bath).
-
Reagent Addition: Add bis(trimethylsilyl)acetonitrile (1.0 equiv, 5.0 mmol, 0.93 g) via syringe.
-
Deprotonation: Dropwise add
-BuLi (1.05 equiv, 5.25 mmol) over 10 minutes.-
Observation: The solution may turn slightly yellow, indicating anion formation.
-
Hold: Stir at -78°C for 30–45 minutes to ensure complete lithiation.
-
-
Carbonyl Addition: Add the aldehyde (1.0 equiv, 5.0 mmol) dissolved in minimal THF (2 mL) dropwise over 5 minutes.
-
Critical Control: Maintain temperature below -70°C to maximize kinetic stereocontrol during addition.
-
-
Reaction & Elimination:
-
Stir at -78°C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to Room Temperature (25°C) .
-
Mechanism in Action: As the reaction warms, the elimination of lithium trimethylsilanolate (
) occurs spontaneously. Stir for 2–4 hours at RT.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(10 mL). -
Extract with
or EtOAc ( mL). -
Wash combined organics with brine, dry over
, and concentrate-
Caution: The byproduct hexamethyldisiloxane (if formed via protonation) is volatile; however, the silanolate salt stays in the aqueous phase.
-
-
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Note: Vinyl silanes are generally stable on silica but avoid prolonged exposure to acidic modifiers.
-
Data & Troubleshooting
Expected Results Table:
| Parameter | Specification | Notes |
| Yield | 70–90% | Lower yields with highly enolizable ketones. |
| Product | Verified by | |
| Stereoselectivity | Variable ( | Often favors |
| Byproduct | Water-soluble, removed during extraction. |
Troubleshooting Guide:
-
Low Yield:
-
Cause: Enolization of the aldehyde.[3]
-
Fix: Use non-enolizable aldehydes (aromatic) or switch to Cerium(III) chloride conditions (modified Peterson) to suppress basicity.
-
-
No Elimination (Intermediate Stalled):
-
Cause: Steric bulk prevents syn-elimination at RT.
-
Fix: Add a Lewis acid (
) or heat to reflux to force elimination.
-
-
Desilylation:
-
Cause: Accidental fluoride exposure or strong acid.
-
Fix: Avoid glass etching; ensure neutral workup.
-
Strategic Applications in Drug Discovery
The resulting
-
Hiyama Coupling: The
bond can be activated by fluoride to cross-couple with aryl halides, creating trisubstituted alkenes difficult to access via Heck chemistry. -
Michael Additions: The silyl group sterically shields the
-position, directing nucleophiles to the -position with high regiocontrol. -
Desilylation: Treatment with TBAF (Tetra-n-butylammonium fluoride) removes the TMS group, yielding the simple
-unsaturated nitrile if the "bis" reagent was used solely for its high anion stability.
Figure 2: Synthetic utility of the Peterson product.
References
-
Inoue, S., & Sato, Y. (1986).[4] Reaction of bis(trimethylsilyl)acetonitrile, (trimethylgermyl)(trimethylsilyl)acetonitrile, and bis(trimethylgermyl)acetonitrile anions with aldehydes.[4] Organometallics, 5(6), 1197–1200. Link
-
Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry, 33(2), 780–784. Link
-
Ager, D. J. (1984). The Peterson reaction. Organic Reactions, 38, 1-223. Link
-
McNulty, J., & Das, P. (2004). A highly stereoselective Peterson olefination reaction.[5][6][7] Chemical Communications, (7), 870-871. (Context on stereoselectivity improvements). Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Peterson Olefination [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Z-Stereoselective Aza-Peterson Olefinations with Bis(trimethylsilane) Reagents and Sulfinyl Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Bis(trimethylsilyl)acetonitrile Anion in Nucleophilic Substitution Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Stabilized Acetonitrile Carbanion for Modern Synthesis
In the landscape of carbon-carbon bond formation, carbanions are indispensable intermediates. However, simple primary carbanions, such as the acetonitrile anion (⁻CH₂CN), are often highly reactive and difficult to control. The bis(trimethylsilyl)acetonitrile anion emerges as a powerful and versatile solution to this challenge. By flanking the carbanionic center with two bulky and electropositive trimethylsilyl (TMS) groups, the negative charge is effectively stabilized through a combination of inductive effects and hyperconjugation. This stabilization renders the anion a soft, manageable, and highly effective nucleophile for a range of synthetic transformations, serving as a robust synthetic equivalent for the acetonitrile anion.
This guide provides an in-depth exploration of the generation and application of the bis(trimethylsilyl)acetonitrile anion in key nucleophilic substitution and addition reactions. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the synthetic utility of this important reagent.
Generation of the Nucleophile: The Critical Deprotonation Step
The bis(trimethylsilyl)acetonitrile anion is not commercially available and must be generated in situ from its neutral precursor, bis(trimethylsilyl)acetonitrile. The choice of base and reaction conditions is paramount to ensure quantitative formation of the anion while preventing undesired side reactions.
Core Principle: The acidic proton on the α-carbon of bis(trimethylsilyl)acetonitrile is abstracted by a strong, non-nucleophilic base. The steric bulk of the base is crucial to prevent it from acting as a nucleophile and attacking the silyl groups or the nitrile carbon.
Common Reagents & Rationale:
-
Lithium Diisopropylamide (LDA): The most common choice. LDA is an exceptionally strong base that is sterically hindered, making it ideal for clean deprotonation without competing nucleophilic attack.
-
Sodium or Potassium Bis(trimethylsilyl)amide (NaHMDS or KHMDS): These are also excellent choices, offering similar steric hindrance and strong basicity. The choice of counter-ion (Li⁺, Na⁺, K⁺) can occasionally influence the subsequent reaction's kinetics or stereoselectivity.
Environmental Conditions:
-
Solvent: Anhydrous aprotic polar solvents like tetrahydrofuran (THF) or diethyl ether are required. These solvents effectively solvate the lithium cation without having acidic protons that would quench the anion.
-
Temperature: The deprotonation is almost universally performed at -78 °C (a dry ice/acetone bath). This low temperature ensures the kinetic stability of the anion, preventing decomposition or side reactions.
Protocol 1: Generation of the Lithium Bis(trimethylsilyl)acetonitrile Anion
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Bis(trimethylsilyl)acetonitrile
-
Three-neck round-bottom flask, equipped with a magnetic stirrer, nitrogen inlet, rubber septa, and thermometer
Procedure:
-
Apparatus Setup: Assemble the three-neck flask and flame-dry it under a stream of dry nitrogen. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
-
LDA Preparation: Add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) to the flask via syringe. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cold THF via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature below -70 °C during the addition.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Anion Formation: Slowly add bis(trimethylsilyl)acetonitrile (1.0 equivalent) dropwise to the LDA solution.
-
Stir the reaction mixture at -78 °C for 1 hour. The resulting solution of the lithium bis(trimethylsilyl)acetonitrile anion is now ready for reaction with an electrophile.
Key Synthetic Transformations
The generated anion is a potent nucleophile that readily engages with a variety of electrophiles.
A. Alkylation Reactions: The S_N2 Pathway
The most fundamental application of the anion is in S_N2 alkylation, which allows for the straightforward extension of carbon chains.
Mechanism: The nucleophilic anion performs a backside attack on the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-carbon bond.[1] This is a concerted, one-step process.
Substrate Considerations:
-
Excellent Electrophiles: Primary alkyl halides (e.g., CH₃I, CH₃CH₂Br) and activated halides like benzyl bromide (BnBr) react quickly and in high yield.
-
Challenging Electrophiles: Secondary alkyl halides are less reactive due to increased steric hindrance around the reaction center and are prone to competing E2 elimination reactions.[2] Tertiary alkyl halides do not react via the S_N2 pathway and will result exclusively in elimination products.[2]
Caption: General workflow for the alkylation of bis(trimethylsilyl)acetonitrile.
Protocol 2: Alkylation with Benzyl Bromide
Procedure:
-
Prepare the lithium bis(trimethylsilyl)acetonitrile anion (10 mmol scale) in THF as described in Protocol 1.
-
To the cold (-78 °C) solution of the anion, add benzyl bromide (1.0 equivalent, 10 mmol) dropwise via syringe.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the α,α-bis(trimethylsilyl)phenylpropanenitrile.
| Electrophile (R-X) | Product Structure | Typical Yield (%) | Notes |
| Methyl Iodide (CH₃I) | (TMS)₂C(CH₃)CN | 85-95% | Highly reactive primary halide. |
| Ethyl Bromide (CH₃CH₂Br) | (TMS)₂C(CH₂CH₃)CN | 80-90% | Standard primary halide. |
| Benzyl Bromide (BnBr) | (TMS)₂C(CH₂Ph)CN | 90-98% | Activated halide, excellent substrate. |
| Isopropyl Iodide | (TMS)₂C(CH(CH₃)₂)CN | 40-60% | Secondary halide; lower yield due to steric hindrance and some E2 elimination. |
Table 1: Representative yields for the alkylation of lithium bis(trimethylsilyl)acetonitrile anion.
B. Reactions with Carbonyls: Addition and Peterson Olefination
While technically a nucleophilic addition, the reaction with aldehydes and ketones is one of the most powerful applications of this anion, primarily due to the subsequent Peterson olefination pathway.
Mechanism:
-
Addition: The anion attacks the electrophilic carbonyl carbon, forming a lithium alkoxide intermediate. Aqueous workup protonates the alkoxide to yield a β-hydroxy-α,α-bis(trimethylsilyl)nitrile.[3][4]
-
Elimination (Peterson Olefination): This intermediate can be subjected to either acid- or base-catalyzed elimination. The silicon and oxygen groups are eliminated to form a new carbon-carbon double bond, yielding an α,β-unsaturated nitrile (acrylonitrile derivative). This two-step sequence is a valuable alternative to the Wittig or Horner-Wadsworth-Emmons reactions for synthesizing α,β-unsaturated nitriles.[5]
Caption: Reaction pathways of the anion with carbonyl compounds.
Protocol 3: Reaction with Benzaldehyde followed by Elimination
Procedure:
-
Prepare the lithium bis(trimethylsilyl)acetonitrile anion (10 mmol scale) in THF as described in Protocol 1.
-
To the cold (-78 °C) solution of the anion, add freshly distilled benzaldehyde (1.0 equivalent, 10 mmol) dropwise. A color change is typically observed.
-
Stir the reaction at -78 °C for 3 hours.
-
Workup for Elimination: Quench the reaction at -78 °C by adding glacial acetic acid (2.0 equivalents, 20 mmol).
-
Allow the mixture to warm to room temperature and stir for 4-6 hours to facilitate the elimination.
-
Add water (20 mL) and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (NaHCO₃) and then brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield cinnamonitrile.
Synthetic Utility and Strategic Considerations
-
Versatile Building Block: The resulting α-substituted nitriles are valuable synthetic intermediates. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a ketone via a Grignard reaction.
-
Controlled Olefination: The Peterson olefination route provides excellent control for the synthesis of α,β-unsaturated nitriles, which are important Michael acceptors and precursors in pharmaceutical synthesis.[6]
-
Safety and Handling:
-
Anhydrous Technique: Success is critically dependent on the rigorous exclusion of moisture and atmospheric oxygen. All glassware must be flame- or oven-dried, and all reagents and solvents must be anhydrous.
-
Temperature Control: Maintaining the reaction at -78 °C during anion formation and the initial electrophilic quench is essential for achieving high yields and minimizing byproducts.
-
Reagent Purity: The purity of n-butyllithium should be periodically titrated. The quality of the electrophile is also critical for clean reactions.
-
References
-
Inoue, S., & Sato, Y. (1986). Reaction of bis(trimethylsilyl)acetonitrile, (trimethylgermyl)(trimethylsilyl)acetonitrile, and bis(trimethylgermyl)acetonitrile anions with aldehydes. Organometallics, 5(6), 1197–1199. [Link]
-
R Discovery. (1986). Reaction of bis(trimethylsilyl)acetonitrile, (trimethylgermyl)(trimethylsilyl)acetonitrile, and bis(trimethylgermyl)acetonitrile anions with aldehydes. [Link]
- Hussain, M., et al. (2014). Palladium-Catalyzed Deprotonative Cross-Coupling Processes.
- Jia, Z., et al. (2015). Palladium-Catalyzed α-Arylation of Arylacetonitriles. Organic Letters, 17(15), 3892-3895.
-
Pradal, A., & Evano, G. (2014). A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles. Chemical Communications, 50(82), 11907-11910. [Link]
-
LibreTexts Chemistry. (2024). Alkylation of Acetylide Anions. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
- Barrett, A. G. M., & van der Westhuizen, J. H. (1990). A new version of the Peterson Olefination using bis(trimethylsilyl)methyl derivatives and fluoride ion as catalyst. The Journal of Organic Chemistry, 55(8), 2498–2503.
-
Frontiers in Chemistry. (2022). Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. [Link]
-
Various Authors. Nucleophilic Substitution Reactions. [Link]
Sources
- 1. gacariyalur.ac.in [gacariyalur.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Frontiers | Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates [frontiersin.org]
Application Notes & Protocols: A Guide to the Double Silylation of Acetonitrile
Introduction: Unlocking a Versatile Synthetic Building Block
The double silylation of acetonitrile is a fundamental transformation in synthetic organic chemistry that yields bis(trimethylsilyl)acetonitrile. This powerful reagent serves as a versatile C2-synthon, enabling the introduction of a cyanomethyl or a protected cyanomethyl anion equivalent in a variety of carbon-carbon bond-forming reactions. The process involves a sequential deprotonation-silylation sequence, utilizing a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), and an electrophilic silylating agent, chlorotrimethylsilane (TMSCl). Understanding the nuances of this reaction, from its mechanistic underpinnings to the stringent safety protocols required, is paramount for its successful and safe execution in a research environment. This guide provides an in-depth exploration of the reaction, detailed protocols, and field-proven insights for researchers, scientists, and professionals in drug development.
Reaction Mechanism: A Stepwise Functionalization
The formation of bis(trimethylsilyl)acetonitrile proceeds through a logical sequence of deprotonation and electrophilic capture. The acidity of the protons on acetonitrile is sequentially increased, facilitating the second silylation event.
-
First Deprotonation: Acetonitrile, with a pKa of approximately 31 in DMSO, is first deprotonated by a strong base like n-butyllithium. This step generates a resonance-stabilized acetonitrile anion.
-
First Silylation: The resulting anion readily attacks the electrophilic silicon atom of chlorotrimethylsilane (TMSCl), displacing the chloride ion to form (trimethylsilyl)acetonitrile.
-
Second Deprotonation: The presence of the electron-withdrawing trimethylsilyl group on the α-carbon significantly increases the acidity of the remaining proton. This allows for a second deprotonation by another equivalent of n-BuLi, forming the α-silylated carbanion. At very low temperatures, such as -78°C, this step is highly favorable.[1]
-
Second Silylation: The final step involves the reaction of this highly nucleophilic carbanion with a second equivalent of TMSCl, yielding the desired product, bis(trimethylsilyl)acetonitrile.
This sequential process highlights the importance of precise stoichiometric control and anhydrous conditions to prevent unwanted side reactions.
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting and Field Insights
-
Low Yield: The most common culprit is the presence of moisture or impure reagents. Ensure all glassware is scrupulously dry and solvents are anhydrous. Use freshly opened or distilled acetonitrile and TMSCl. The n-BuLi should be titrated before use to determine its exact molarity, as it degrades over time.
-
Incomplete Reaction: If the reaction stalls after the first silylation, it could be due to insufficient base or a reaction temperature that is too high for the second deprotonation. Ensure precise addition of n-BuLi and maintain a very low temperature (-78 °C) during the deprotonation steps.
-
Formation of Side Products: The formation of polysilylated products or oligomers of acetonitrile can occur if local concentrations of reagents become too high. Slow, dropwise addition with efficient stirring is critical to minimize these side reactions.
-
Difficult Purification: The product is sensitive to hydrolysis. [1]The workup should be performed efficiently without prolonged exposure to the aqueous phase. Ensure the organic extracts are thoroughly dried before distillation.
References
- STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety.
- nbutyl lithium safety - YouTube.
- n-Butyllithium - Safety Data Sheet - ChemicalBook.
- SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexanes - Fisher Scientific.
- Reaction of bis(trimethylsilyl)acetonitrile, (trimethylgermyl)(trimethylsilyl)acetonitrile, and bis(trimethylgermyl)acetonitrile anions with aldehydes - R Discovery.
- n-Butyllithium: Lessons Learned - Stanford Environmental Health & Safety.
-
Reaction of bis(trimethylsilyl)acetonitrile, (trimethylgermyl)(trimethylsilyl)acetonitrile, and bis(trimethylgermyl)acetonitrile anions with aldehydes - ACS Publications. Available at: [Link]
-
Organic Syntheses Procedure - orgsyn.org. Available at: [Link]
-
Trimethylsilyldiazo[ 13 C]methane - Organic Syntheses Procedure. Available at: [Link]
-
Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions - ACS Publications. Available at: [Link]
-
Mukaiyama addition of (trimethylsilyl) acetonitrile to dimethyl acetals mediated by trimethylsilyl trifluoromethanesulfonate - UR Scholarship Repository. Available at: [Link]
-
How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture? - ResearchGate. Available at: [Link]
-
How to quench excess TMSCl in reaction mixture? - ResearchGate. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stereocontrol in Peterson Olefination of Nitriles
[1]
Current Status: Online 🟢
Operator: Senior Application Scientist
Ticket Focus: Improving E/Z Selectivity in
System Overview & Core Logic
Welcome to the technical support hub for Peterson Olefination. You are likely here because your synthesis of
The Central Bug:
In standard Peterson olefination with electron-withdrawing groups (EWGs) like nitriles, the intermediate
The Patch: To regain stereocontrol, you must arrest the reaction at the intermediate stage or influence the transition state of the spontaneous elimination.[1] This guide details how to force stability using counterion effects and steric bulk.[1]
Diagnostic Flowchart (Troubleshooting Tree)
Before altering your protocol, determine where your stereocontrol is breaking down.[1]
Figure 1: Decision tree for regaining stereochemical control. The critical intervention point is stabilizing the intermediate.[1]
Knowledge Base (FAQs & Protocols)
Ticket #01: "I need the (Z)-isomer, but I'm getting 1:1 mixtures."
Diagnosis: You are likely using a Lithium base (LDA or
Solution: The Magnesium Brake
Switching the counterion from Lithium (
Protocol A: Magnesium-Mediated Isolation (Z-Selective Route)
-
Reagents: Use
-silylacetonitrile and -BuMgCl (or prepare the Grignard reagent of the silyl nitrile). -
Addition: Add the aldehyde at -78°C. The Magnesium alkoxide forms but does not eliminate.
-
Workup: Quench with mild acid (dilute HCl) at low temperature.
-
Purification: Isolate the
-hydroxysilane diastereomers (Threo/Erythro) via column chromatography. -
Elimination (The Switch):
Ticket #02: "My intermediate decomposes on silica."
Diagnosis:
Solution: Bulky Silyl Groups
Replace the Trimethylsilyl (TMS) group with a Triethylsilyl (TES) or
-
Why? The increased steric bulk protects the silicon center from nucleophilic attack and slows down the rotation required for elimination, making the intermediate robust enough for chromatography.[1]
Ticket #03: "I want the (E)-isomer, but HWE is too expensive/fails."
Diagnosis: You need a thermodynamic product without using phosphonates.[1]
Solution: Acid-Catalyzed Anti-Elimination If you have isolated the intermediate (as per Ticket #01), use the Acidic Pathway .[1]
Data Summary: Elimination Rules
Use this lookup table to determine the necessary reaction conditions based on your isolated intermediate.
| Intermediate Diastereomer | Elimination Condition | Mechanism Type | Stereochemical Outcome |
| Threo (Anti-periplanar) | Acidic ( | Anti-Elimination | (E)-Alkene |
| Threo (Syn-periplanar) | Basic (KH, NaH, t-BuOK) | Syn-Elimination | (Z)-Alkene |
| Erythro (Syn-periplanar) | Acidic ( | Anti-Elimination | (Z)-Alkene |
| Erythro (Anti-periplanar) | Basic (KH, NaH, t-BuOK) | Syn-Elimination | (E)-Alkene |
Tech Note: "Threo" generally refers to the isomer where the bulkier groups are on opposite sides in the Fischer projection (often the major product of addition due to steric avoidance).[1]
Advanced Mechanism: The "Magnesium Effect"[1]
Understanding why Magnesium works is crucial for troubleshooting.[1]
Figure 2: The stabilizing effect of Magnesium allows for the isolation of the intermediate, granting the user the ability to choose the stereochemical outcome.[1][2]
References
-
Ager, D. J. (1984).[1] The Peterson Olefination Reaction.[1][2][3][4][5][6][7][8][9] Organic Reactions, 38, 1–223.[1]
-
Peterson, D. J. (1968).[1][7][8] Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry, 33(2), 780–784.[1]
-
Barbero, A., Blanco, Y., & Garcia, C. (2000).[1][6] The Peterson Olefination Using the tert-Butyldiphenylsilyl Group: Stereoselective Synthesis of Di- and Trisubstituted Alkenes.[1][6] Synthesis, 2000(09), 1223–1228.[1]
-
Ando, K., Wada, T., Okumura, M., & Sumida, H. (2015).[1][6][10] Stereoselective Synthesis of Z-α,β-Unsaturated Sulfones Using Peterson Reagents. Organic Letters, 17(24), 6026–6029.[1] (Demonstrates the principle of alkoxy-modified silicon reagents for Z-selectivity). [1][10]
Sources
- 1. youtube.com [youtube.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Peterson olefination - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Peterson Olefination [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. iris.unito.it [iris.unito.it]
- 10. Stereoselective Synthesis of Z-α,β-Unsaturated Sulfones Using Peterson Reagents [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of Bis(trimethylsilyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of bis(trimethylsilyl)acetonitrile. Authored from the perspective of a Senior Application Scientist, it combines established chemical principles with practical, field-tested advice to help you navigate common challenges and maximize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing bis(trimethylsilyl)acetonitrile?
A1: The most prevalent and reliable method involves the deprotonation of acetonitrile followed by silylation with a trimethylsilylating agent. Specifically, the process begins with the lithiation of acetonitrile using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the acetonitrile anion.[1][2] This is followed by the addition of a silylating agent, typically chlorotrimethylsilane (TMSCl), to yield the desired bis(trimethylsilyl)acetonitrile.
Q2: Why is lithium diisopropylamide (LDA) the preferred base for this reaction?
A2: LDA is a sterically hindered, strong base, which makes it ideal for deprotonating the acidic α-protons of acetonitrile without acting as a nucleophile and adding to the nitrile group.[1][2] Its bulky nature favors the formation of the desired carbanion, setting the stage for efficient silylation. The use of a less hindered but strong base could lead to competitive side reactions.
Q3: What are the critical parameters that influence the yield of bis(trimethylsilyl)acetonitrile?
A3: Several factors are crucial for optimizing the yield:
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture.[3] Water will quench the LDA and the lithiated acetonitrile intermediate, significantly reducing the yield. All glassware must be thoroughly dried, and anhydrous solvents and reagents are essential.
-
Temperature Control: The initial deprotonation of acetonitrile with LDA is typically performed at low temperatures, such as -78 °C, to control the reaction rate and prevent side reactions.[4]
-
Stoichiometry of Reagents: The molar ratios of acetonitrile, LDA, and chlorotrimethylsilane must be carefully controlled to ensure complete conversion and minimize the formation of mono-silylated byproducts.
-
Purity of Reagents: The purity of acetonitrile and chlorotrimethylsilane is important. Impurities can interfere with the reaction and complicate the purification of the final product.[5]
Q4: I am observing a low yield of the desired product. What are the likely causes and how can I troubleshoot this?
A4: Low yields can often be attributed to several factors. Please refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include insufficient deprotonation, presence of moisture, or suboptimal reaction temperature.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of bis(trimethylsilyl)acetonitrile.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Ineffective Deprotonation: The LDA may have degraded due to improper storage or exposure to moisture. The reaction temperature may be too high, leading to base decomposition. | Use freshly prepared or properly stored LDA. Ensure the reaction is conducted at the recommended low temperature (e.g., -78 °C).[4] Titrate the butyllithium solution used to prepare the LDA to confirm its concentration.[4] |
| Presence of Moisture: Moisture in the solvent, reagents, or glassware will quench the LDA and the lithiated acetonitrile.[3] | Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, freshly distilled if necessary.[3] Store reagents under an inert atmosphere. | |
| Formation of Monosilylacetonitrile | Insufficient Silylating Agent: An inadequate amount of chlorotrimethylsilane (TMSCl) will result in incomplete reaction of the lithiated acetonitrile. | Ensure at least two equivalents of TMSCl are used relative to acetonitrile to drive the reaction towards the formation of the bis-silylated product. |
| Suboptimal Reaction Conditions: The reaction time or temperature for the silylation step may not be sufficient for complete conversion. | After the addition of TMSCl, allow the reaction to slowly warm to room temperature and stir for an adequate period to ensure the second silylation goes to completion. | |
| Presence of Hexamethyldisiloxane (HMDSO) as a Major Byproduct | Hydrolysis of Chlorotrimethylsilane: TMSCl is highly susceptible to hydrolysis, which forms HMDSO. This is often due to residual moisture in the reaction setup.[3] | Rigorously follow anhydrous protocols. The presence of HMDSO is a strong indicator of moisture contamination. |
| Difficulties in Product Purification | Similar Boiling Points of Product and Byproducts: HMDSO and monosilylacetonitrile can have boiling points close to that of the desired product, making purification by distillation challenging.[3] | Careful fractional distillation under reduced pressure is crucial. Monitor the fractions by GC-MS or NMR to ensure separation. |
| Hydrolysis on Silica Gel: Trimethylsilyl groups can be labile and may be cleaved during column chromatography on standard silica gel.[6][7] | If chromatography is necessary, consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. However, distillation is the preferred method for purification. |
Experimental Protocols
Protocol 1: Synthesis of Bis(trimethylsilyl)acetonitrile
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes, titrated
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Acetonitrile, anhydrous[3]
-
Chlorotrimethylsilane (TMSCl), distilled
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve freshly distilled diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Acetonitrile Deprotonation: To the cold LDA solution, add anhydrous acetonitrile (1.0 equivalent) dropwise, ensuring the temperature remains below -70 °C. A thick white precipitate may form.[3] Stir the mixture at -78 °C for 1 hour.
-
Silylation: Slowly add distilled chlorotrimethylsilane (2.5 equivalents) to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to obtain bis(trimethylsilyl)acetonitrile.
Visualizing the Process
Reaction Workflow
Caption: A step-by-step workflow for the synthesis of bis(trimethylsilyl)acetonitrile.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common causes of low product yield.
References
- BenchChem. (2025). The Principle of Silylation Using N,N-Bis(trimethylsilyl)acetamide: An In-depth Technical Guide.
- Organic Syntheses. (n.d.). acetone trimethysilyl enol ether.
- Inoue, S., et al. (1986). Reaction of bis(trimethylsilyl)acetonitrile, (trimethylgermyl)(trimethylsilyl)acetonitrile, and bis(trimethylgermyl)acetonitrile anions with aldehydes. Organometallics, 5.
- (n.d.). Hydroxyl Protecting Groups.
- Zemtsov, A. A., et al. (2012). Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions. The Journal of Organic Chemistry.
- Downey, C. W., et al. (n.d.). Mukaiyama addition of (trimethylsilyl)
- ACS Publications. (n.d.). Reaction of bis(trimethylsilyl)acetonitrile, (trimethylgermyl)(trimethylsilyl)acetonitrile, and bis(trimethylgermyl)acetonitrile anions with aldehydes | Organometallics.
- Organic Syntheses. (n.d.). 10.
- Eames, J. (n.d.). Lithium amides are useful synthetic reagents for organic synthesis.
- (2023). Pre-electrolysis of LiClO4 in Acetonitrile: Electrochemically Induced Protolytic Carbon–Carbon Bond Formation of Benzylic Ethers and Acetals with Allyl Trimethylsilane and Other Carbon Nucleophiles.
- Sigma-Aldrich. (n.d.). Product Information - 15269 N,O-Bis(trimethylsilyl)acetamide.
- BenchChem. (2025). A Comparative Guide to the Hydrolytic Stability of Trimethylsilyl (TMS)
- Taylor & Francis. (n.d.). Lithium diisopropylamide – Knowledge and References.
- Kaur, H., et al. (2016). Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review. SciSpace.
- Kaur, H., et al. (2016). Synthetic applications of LithiumDiisopropylamide (LDA): A brief review.
- Organic Syntheses. (n.d.). 5-Dodecen-2-one, (E).
- Organic Syntheses. (n.d.). 2-methyl-2-(trimethylsiloxy)pentan-3-one.
- Wikipedia. (n.d.). Synthesis of nucleosides.
- Sigma-Aldrich. (n.d.). Trimethylsilyl acetonitrile.
- Research Collection. (2021).
- Little, J. L. (2014).
- Uhl, W., et al. (n.d.). Synthesis of bis(trimethylsilyl)methyl‐chlorosilanes (X = Cl, Br)..
- Reddit. (2022).
- RSC Publishing. (n.d.).
- DTIC. (n.d.). An Improved Synthesis of Bis(Trimethylsilyl)-Chloromethane.
- Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry.
- ChemScene. (n.d.). 2-(Trimethylsilyl)acetonitrile.
- University of Richmond. (n.d.). One-pot silyl ketene imine formation-nucleophilic addition reactions of acetonitrile with acetals and nitrones.
- Karthikeyan, G., et al. (2015). PURIFICATION OF ACETONITRILE WITH IMPROVEMENT IN QUALITY, YIELD AND REDUCTION OF INDUSTRIAL WASTE. Indian J.L.Sci., 4(2), 51-54.
- Gelest Technical Library. (n.d.).
- PubMed. (2024).
- MilliporeSigma. (n.d.). (Trimethylsilyl)acetonitrile 99 18293-53-3.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)
Sources
Technical Support Center: 2,2-bis(trimethylsilyl)acetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2,2-bis(trimethylsilyl)acetonitrile. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on both theoretical principles and practical, field-proven experience.
I. Understanding the Reagent: Core Concepts
2,2-bis(trimethylsilyl)acetonitrile is a versatile reagent in organic synthesis, often utilized as a synthetic equivalent of the acetonitrile anion. Its stability, particularly in the presence of moisture, is a critical factor for successful and reproducible experimental outcomes.
Q1: What is the fundamental stability of 2,2-bis(trimethylsilyl)acetonitrile?
Under strictly anhydrous (dry) and inert conditions, 2,2-bis(trimethylsilyl)acetonitrile is a stable compound.[1] It is typically stored in a refrigerator under an inert gas like argon or nitrogen to prevent degradation.[1] However, the silicon-carbon bonds are susceptible to hydrolysis in the presence of moisture.
Q2: How does moisture affect the stability of 2,2-bis(trimethylsilyl)acetonitrile?
Moisture is the primary cause of degradation for 2,2-bis(trimethylsilyl)acetonitrile. The presence of water leads to the cleavage of the trimethylsilyl (TMS) groups from the acetonitrile backbone. This hydrolysis reaction reverts the reagent to acetonitrile and forms trimethylsilanol, which can further react to form hexamethyldisiloxane.[2] This degradation is often accelerated by acidic or basic conditions.[3]
Q3: What are the signs of degradation in my 2,2-bis(trimethylsilyl)acetonitrile sample?
Visual inspection of your sample can often reveal signs of degradation. A pure sample should be a clear liquid. The presence of a white precipitate or cloudiness can indicate the formation of hydrolysis byproducts like trimethylsilanol or hexamethyldisiloxane. Additionally, a decrease in the expected reactivity or yield in your experiments can be a strong indicator of reagent degradation.
II. Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered during the use of 2,2-bis(trimethylsilyl)acetonitrile and provides actionable solutions.
Q4: My reaction with 2,2-bis(trimethylsilyl)acetonitrile is not proceeding as expected, or the yield is very low. What could be the issue?
Low or no reactivity is a frequent issue and can often be traced back to the quality of the reagent or the reaction conditions.
Possible Causes and Solutions:
-
Reagent Degradation: The most likely culprit is the hydrolysis of the 2,2-bis(trimethylsilyl)acetonitrile due to exposure to moisture.
-
Solution: Ensure you are using a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere.[1] If you suspect degradation, you may need to purify the reagent by distillation under reduced pressure.
-
-
Inadequate Anhydrous Conditions: Trace amounts of water in your solvents or on your glassware can quench the reaction.
-
Improper Handling: Exposing the reagent to the atmosphere during measurement or transfer can introduce moisture.
-
Solution: Handle the reagent under an inert atmosphere using a glovebox or Schlenk line techniques. Use dry syringes and needles for transfers.
-
Q5: I am observing unexpected side products in my reaction. What could be the cause?
The formation of byproducts can complicate purification and reduce the yield of your desired product.
Possible Causes and Solutions:
-
Desilylation: The presence of protic sources (like water or alcohols) can lead to the formation of acetonitrile from the reagent, which may then participate in side reactions or not react at all.
-
Solution: As with low reactivity, ensure strictly anhydrous conditions.
-
-
Reaction with Byproducts of Silylating Agents: If the 2,2-bis(trimethylsilyl)acetonitrile was prepared in-house, residual silylating agents or their byproducts could lead to artifacts.[5][6]
-
Solution: Ensure the purity of your starting material. If you are preparing it yourself, follow purification procedures carefully.
-
Q6: How can I confirm the purity of my 2,2-bis(trimethylsilyl)acetonitrile before use?
Verifying the purity of your reagent is a crucial step to prevent failed reactions.
Recommended Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to check for the presence of hydrolysis products like hexamethyldisiloxane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and purity of the reagent. The presence of signals corresponding to trimethylsilanol or hexamethyldisiloxane would indicate degradation.
III. Frequently Asked Questions (FAQs)
Q7: What are the ideal storage conditions for 2,2-bis(trimethylsilyl)acetonitrile?
To ensure the longevity of the reagent, it should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a refrigerator.[1] Avoid repeated opening and closing of the container in a humid environment.
Q8: Can I use 2,2-bis(trimethylsilyl)acetonitrile in protic solvents?
No, using this reagent in protic solvents like water, methanol, or ethanol should be avoided. These solvents will readily react with the trimethylsilyl groups, leading to the rapid decomposition of the reagent. Silylation must occur in polar aprotic solvents.[7]
Q9: What is the mechanism of hydrolysis for 2,2-bis(trimethylsilyl)acetonitrile?
The hydrolysis of 2,2-bis(trimethylsilyl)acetonitrile proceeds via nucleophilic attack of water on the silicon atom. The silicon-carbon bond is polarized, with the silicon atom being electrophilic. The lone pair of electrons on the oxygen atom of water attacks the silicon atom, leading to the cleavage of the Si-C bond and the formation of trimethylsilanol and the acetonitrile anion. This anion is then protonated by another water molecule to form acetonitrile.
IV. Experimental Protocols & Visual Guides
Protocol 1: Handling and Transfer of 2,2-bis(trimethylsilyl)acetonitrile
-
Ensure all glassware is oven-dried (at least 4 hours at 120 °C) and allowed to cool in a desiccator or under a stream of inert gas.
-
Set up your reaction vessel under a positive pressure of argon or nitrogen.
-
Allow the bottle of 2,2-bis(trimethylsilyl)acetonitrile to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Using a dry, inert gas-flushed syringe, carefully withdraw the required amount of the reagent.
-
Quickly transfer the reagent to the reaction vessel, ensuring the tip of the needle is below the surface of the solvent if possible, to minimize exposure to the headspace.
-
Immediately flush the syringe with an inert gas after use.
Diagram: Hydrolysis Pathway of 2,2-bis(trimethylsilyl)acetonitrile
Caption: Proposed hydrolysis mechanism of 2,2-bis(trimethylsilyl)acetonitrile.
V. Quantitative Data Summary
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Reaction Yield | Reagent degradation due to moisture | Use a fresh, properly stored reagent; ensure anhydrous conditions | Improved yield and reproducibility |
| Presence of Side Products | Contamination with water or other protic species | Rigorously dry all solvents and glassware | Cleaner reaction profile with fewer byproducts |
| Inconsistent Results | Variations in reagent quality or handling | Standardize handling procedures; verify reagent purity before use | Consistent and reliable experimental results |
VI. References
-
TCI Chemicals. (2025, February 26). SAFETY DATA SHEET.
-
Fisher Scientific. (2009, October 9). SAFETY DATA SHEET.
-
Kocienski, P. J. (n.d.). Hydroxyl Protecting Groups.
-
Kanemoto, N., et al. (1986, June 1). Reaction of bis(trimethylsilyl)acetonitrile, (trimethylgermyl)(trimethylsilyl)acetonitrile, and bis(trimethylgermyl)acetonitrile anions with aldehydes. Journal of Organometallic Chemistry.
-
Keller, B. K., et al. (2019, May). Decomposition of Select Volatile Organic Compounds by Caustic Hydrolysis for Effluent Management Facility. OSTI.GOV.
-
Miles, W. H., et al. (n.d.). Mukaiyama addition of (trimethylsilyl) acetonitrile to dimethyl acetals mediated by trimethylsilyl trifluoromethanesulfonate. UR Scholarship Repository.
-
BenchChem. (2025, December). A Comparative Guide to the Hydrolytic Stability of Trimethylsilyl (TMS) Derivatives.
-
Watt, D. S., et al. (n.d.). Reaction of bis(trimethylsilyl)acetonitrile, (trimethylgermyl)(trimethylsilyl)acetonitrile, and bis(trimethylgermyl)acetonitrile anions with aldehydes. Organometallics.
-
Corey, E. J., & Boaz, N. W. (n.d.). 2-methyl-2-(trimethylsiloxy)pentan-3-one. Organic Syntheses Procedure.
-
Little, J. L. (2014, April 17). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
-
Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
-
Wang, Z., et al. (2014, September 15). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols.
-
Yufeng. (2024, June 4). Understanding the SDS for Acetonitrile: Safe Handling Practices.
-
Nova Molecular. (2015, May 5). Acetonitrile.
-
Wikipedia. (n.d.). Synthesis of nucleosides.
-
House, H. O., et al. (n.d.). acetone trimethysilyl enol ether. Organic Syntheses Procedure.
-
Little, J. L. (2017, October 11). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
-
Thermo Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry.
-
PubChem. (n.d.). (Trimethylsilyl)acetonitrile.
-
Alfa Chemistry. (n.d.). Acetonitrile,2-(trimethylsilyl)-.
-
ChemScene. (n.d.). 2-(Trimethylsilyl)acetonitrile.
-
Micaroni, R. C. C., et al. (n.d.). Degradation of acetonitrile residues using oxidation processes. SciELO.
-
Layh, M., et al. (2003, December 15). Conversion of aliphatic 2-acetoxynitriles by nitrile-hydrolysing bacteria. PubMed.
-
ECHEMI. (n.d.). 2-(Trimethylsilyl)acetonitrile.
-
BenchChem. (2025, December). An In-depth Technical Guide on the Stability and Storage of N,O-Bis(trimethylsilyl)-L-proline.
-
Lee, D. D., et al. (n.d.). Biotic Degradation of Acetonitrile. OSTI.GOV.
-
Kaczmarek, M., et al. (2025, September 25). Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty. ResearchGate.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 5. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Ketone Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled reactions, low yields, or unexpected byproducts when working with ketones.
Unlike aldehydes, ketones suffer from a dual disadvantage: steric hindrance (two flanking alkyl/aryl groups blocking the Bürgi-Dunitz trajectory) and electronic deactivation (electron-donating groups reducing the electrophilicity of the carbonyl carbon). To overcome these thermodynamic and kinetic barriers, we must move beyond standard protocols and manipulate the mechanistic pathways.
Below is our definitive troubleshooting guide for the three most notoriously difficult ketone transformations.
Reductive Amination: Stalling at the Imine Stage
Q: My reductive amination using a ketone and a secondary amine is yielding mostly unreacted starting material. I am using Sodium Triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane. What is going wrong?
The Causality: Reductive amination is a two-step process: formation of an intermediate imine/iminium ion, followed by hydride reduction[1]. Because ketones are less electrophilic than aldehydes, the initial nucleophilic attack by the amine to form the hemiaminal (and subsequent dehydration to the imine) is exceptionally slow. Mild reducing agents like NaBH(OAc)₃ or NaBH₃CN are specifically chosen because they do not reduce the parent ketone[2]. However, if the imine never forms due to steric bulk, the reducing agent sits idle, and you recover your starting material.
The Solution: You must forcefully drive imine formation using a strong Lewis acid and water scavenger. Titanium(IV) isopropoxide (Ti(OiPr)₄) is the gold standard for this[3]. It coordinates to the ketone oxygen, drastically increasing its electrophilicity, while simultaneously reacting with the displaced water to drive the equilibrium forward.
Protocol: Ti(OiPr)₄-Mediated Reductive Amination
Self-Validation Checkpoint: A successful reaction will yield a distinct, filterable white precipitate (TiO₂) during the aqueous quench. If the quench remains completely clear, your Ti(OiPr)₄ was likely hydrolyzed prior to use.
-
Setup: Flame-dry a round-bottom flask under inert gas (N₂ or Argon).
-
Imine Formation: Dissolve the ketone (1.0 equiv) and amine (1.2 equiv) in anhydrous THF (0.2 M). Add Ti(OiPr)₄ (1.5 equiv) dropwise at room temperature. Stir for 6–12 hours.
-
Reduction: Cool the reaction to 0 °C. Carefully add NaBH(OAc)₃ or NaBH₃CN (1.5 equiv) in portions. Stir for an additional 4–6 hours, allowing it to warm to room temperature.
-
Quench & Workup: Quench the reaction by adding 1M aqueous NaOH or saturated NaHCO₃. Validation: A heavy white precipitate of titanium dioxide (TiO₂) will form immediately.
-
Isolation: Filter the suspension through a pad of Celite to remove the TiO₂ salts. Wash the filter cake thoroughly with ethyl acetate. Extract the filtrate, dry the organic layer over Na₂SO₄, and concentrate.
Grignard Additions: The Enolization Trap
Q: I am reacting a sterically hindered, enolizable ketone (e.g., cyclopentanone derivative) with a Grignard reagent. Instead of the expected tertiary alcohol, my LC-MS shows only recovered starting material after workup. Why?
The Causality: Grignard reagents (RMgX) are not just nucleophiles; they are exceptionally strong bases. When a ketone is sterically hindered, the activation energy for nucleophilic attack at the carbonyl carbon becomes higher than the activation energy for the deprotonation of the acidic α-protons[4]. The Grignard reagent acts as a base, pulling off an α-proton to form a magnesium enolate and an alkane gas (or alkane in solution). Upon aqueous workup, the enolate simply reprotonates, returning your exact starting ketone.
The Solution: Transmetalate your Grignard reagent to an Organocerium reagent (the Imamoto Reagent) using anhydrous Cerium(III) chloride (CeCl₃)[5]. Cerium is highly oxophilic (acting as a powerful Lewis acid to activate the ketone) and drastically reduces the basicity of the organometallic species while maintaining high nucleophilicity[6]. This completely suppresses the acid-base enolization side reaction.
Protocol: Organocerium Addition (Imamoto Protocol)
Self-Validation Checkpoint: Anhydrous CeCl₃ must be a free-flowing powder. During the addition of the Grignard reagent at -78 °C, a distinct color change (often pale yellow to deep orange/brown, depending on the Grignard) validates the successful formation of the organocerium species.
-
Activation of CeCl₃: Place CeCl₃·7H₂O (1.5 equiv) in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 mmHg) for 2 hours, then at 150 °C for 12 hours. The resulting anhydrous CeCl₃ must be rapidly stirred to remain a fine, free-flowing white powder.
-
Suspension: Cool to room temperature, backfill with Argon, and add anhydrous THF to create a milky suspension. Stir vigorously for 2 hours at room temperature to ensure complete solvation of the cerium salt.
-
Transmetalation: Cool the suspension to -78 °C. Add the Grignard reagent (1.5 equiv) dropwise. Stir for 1.5 hours at -78 °C. Validation: Observe the color change indicating organocerium formation.
-
Addition: Add the ketone (1.0 equiv) dropwise as a solution in THF. Stir for 2 hours at -78 °C, then allow to warm to 0 °C.
-
Quench: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry, and concentrate.
Acetalization: Battling Thermodynamic Equilibrium
Q: My acid-catalyzed acetalization of a ketone with ethylene glycol is plateauing at 40% conversion. Adding more acid catalyst doesn't help. How can I drive it to completion?
The Causality: Acetal formation is a purely equilibrium-driven process[7]. The reaction between one equivalent of ketone and one equivalent of diol produces one equivalent of acetal and one equivalent of water. Because the reaction is entropically neutral (or unfavorable if using two equivalents of a mono-alcohol), the presence of generated water will immediately trigger the reverse reaction (hydrolysis)[7]. Adding more acid catalyst only accelerates the rate at which you reach this unfavorable equilibrium; it does not change the thermodynamic endpoint.
The Solution: You must exploit Le Chatelier’s principle by physically removing water from the system as it forms[8]. For high-boiling solvents, a Dean-Stark apparatus is required. For lower-boiling solvents or temperature-sensitive substrates, activated 3Å or 4Å molecular sieves must be used.
Protocol: Dean-Stark Acetalization
Self-Validation Checkpoint: The reaction is definitively complete when the theoretical volume of water (calculated based on the millimoles of ketone) has collected in the Dean-Stark trap, and the water meniscus remains perfectly static for at least 1 hour.
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reaction Mixture: Combine the ketone (1.0 equiv), ethylene glycol (1.5 equiv), and catalytic p-Toluenesulfonic acid (p-TsOH, 0.05 equiv) in toluene (concentration ~0.5 M).
-
Reflux: Heat the mixture to a vigorous reflux (oil bath at 130 °C). As toluene and water co-distill as an azeotrope, they will condense and fall into the trap. Water (being denser) will sink to the bottom, while toluene overflows back into the reaction flask.
-
Monitoring: Calculate the expected water volume (e.g., 100 mmol of ketone = 1.8 mL of H₂O). Validation: Monitor the trap. Once 1.8 mL is collected and stops rising, the reaction has reached 100% theoretical conversion.
-
Workup: Cool to room temperature, wash the organic layer with saturated NaHCO₃ (to neutralize the p-TsOH and prevent hydrolysis during concentration), dry over MgSO₄, and evaporate the toluene.
Quantitative Troubleshooting Matrix
To assist in rapid decision-making, reference the following comparative matrix for ketone troubleshooting:
| Reaction Type | Primary Failure Mode | Root Cause | Corrective Reagent | Expected Yield Increase |
| Reductive Amination | Stalls at starting material | High activation energy for imine formation | Ti(OiPr)₄ | +40% to 70% |
| Grignard Addition | Recovered starting material | Acid-base enolization outcompetes nucleophilic attack | Anhydrous CeCl₃ | +50% to 85% |
| Acetalization | Plateaus at low conversion | Unfavorable thermodynamic equilibrium (water accumulation) | Dean-Stark Trap or 3Å Sieves | +40% to 60% |
Mechanistic Troubleshooting Workflow
Decision tree for troubleshooting low conversion in ketone reactions.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.[Link]
-
Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989). "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society.[Link]
-
Wikipedia Contributors. "Acetal." Wikipedia, The Free Encyclopedia.[Link]
-
Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry.[Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acetal - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Bis(trimethylsilyl)acetonitrile Purification & Handling
Welcome to the Technical Support Center for 2,2-bis(trimethylsilyl)acetonitrile (CAS: 18881-60-2). This guide is designed for researchers, scientists, and drug development professionals who require high-purity silylated reagents for complex organic synthesis, such as Peterson-type olefinations[1] and catalytic transfer hydrocyanations[2].
As a Senior Application Scientist, I have structured this guide to not only provide the "how-to" but to explain the underlying chemical causality of each step. Silylated nitriles are highly sensitive to their environment; therefore, every protocol described below functions as a self-validating system to ensure maximum yield and purity.
Physicochemical Properties
Understanding the physical properties of bis(trimethylsilyl)acetonitrile is the first step in designing a robust purification system.
| Property | Value | Causality / Impact on Purification |
| Chemical Name | 2,2-Bis(trimethylsilyl)acetonitrile | Target compound; contains two bulky TMS groups alpha to the nitrile. |
| CAS Number | 18881-60-2 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₈H₁₉NSi₂ | High silicon content increases lipophilicity. |
| Molecular Weight | 185.42 g/mol | Determines stoichiometric calculations. |
| Boiling Point | ~70 °C at reduced pressure | Requires vacuum distillation to prevent thermal degradation[3]. |
| Appearance | Colorless to pale yellow liquid | Coloration often indicates trace impurities or degradation. |
| Moisture Sensitivity | High | Susceptible to protodesilylation; requires strict Schlenk line techniques. |
Purification Workflow
Because bis(trimethylsilyl)acetonitrile is highly sensitive to moisture and acidic protons, standard purification techniques like silica gel chromatography will lead to rapid degradation. Fractional distillation under reduced pressure is the gold-standard method for isolating this compound[3].
Step-by-step workflow for the isolation and vacuum distillation of bis(trimethylsilyl)acetonitrile.
Step-by-Step Purification Methodology
Prerequisites: All glassware must be oven-dried (150 °C for >4 hours) and assembled while hot under a continuous stream of dry Argon to establish a self-validating moisture-free environment.
Step 1: Inert Filtration
-
Action: Transfer the crude reaction mixture (typically in THF or diethyl ether) to a Schlenk filter funnel packed with a thin pad of oven-dried Celite.
-
Causality: Synthesizing bis(trimethylsilyl)acetonitrile via the lithiation of acetonitrile followed by quenching with trimethylchlorosilane (TMSCl) generates stoichiometric amounts of lithium chloride (LiCl)[4]. Removing these salts early prevents bumping and localized superheating during distillation.
Step 2: Solvent Removal
-
Action: Concentrate the filtrate using a rotary evaporator or a Schlenk line at ambient temperature (max bath temperature 30 °C) until the bulk solvent is removed.
-
Causality: Removing volatile solvents prevents the vacuum pump from being overwhelmed during the high-vacuum distillation phase, ensuring a stable pressure reading.
Step 3: Fractional Distillation
-
Action: Transfer the concentrated crude oil to a distillation flask equipped with a Vigreux column (at least 15 cm), a short-path distillation head, and a multi-neck receiver (cow adapter). Apply high vacuum (2–5 mmHg).
-
Action: Slowly heat the oil bath.
-
Forecut: Collect the fraction boiling below 60 °C. This primarily contains unreacted TMSCl and monosilylated byproduct (trimethylsilylacetonitrile).
-
Main Fraction: Collect the fraction boiling at approximately 70 °C[3]. This is the pure 2,2-bis(trimethylsilyl)acetonitrile.
-
Residue: Leave the dark, viscous residue (trisilylated compounds and ketenimine oligomers) in the boiling flask.
-
-
Causality: The Vigreux column provides the necessary theoretical plates to separate the mono-, bis-, and trisilylated derivatives, which have distinct but relatively close boiling points.
Step 4: Storage
-
Action: Backfill the distillation apparatus with Argon. Transfer the main fraction via a gas-tight syringe to an amber ampoule or a Schlenk flask containing activated 4Å molecular sieves. Store at 4 °C.
-
Causality: The compound is sensitive to both UV light and moisture. Molecular sieves act as a scavenger for trace water, preventing long-term hydrolytic degradation.
Troubleshooting & FAQs
Q1: Why is my purified product turning yellow over time? A: Yellowing is a classic indicator of trace moisture contamination leading to protodesilylation. The Si-C bond alpha to the electron-withdrawing nitrile group is highly susceptible to nucleophilic attack by water. This hydrolysis cleaves the TMS group, generating hexamethyldisiloxane and monosilylated acetonitrile, which can further degrade or polymerize. Solution: Ensure storage over activated 4Å molecular sieves under a strict Argon atmosphere.
Q2: Can I use silica gel column chromatography instead of distillation? A: No. Silica gel contains acidic surface silanol (Si-OH) groups. When bis(trimethylsilyl)acetonitrile passes through the column, the acidic protons will rapidly catalyze the cleavage of the trimethylsilyl groups (protodesilylation). You will recover mostly trimethylsilylacetonitrile or plain acetonitrile. Distillation is the only reliable, self-validating purification method for this class of compounds.
Q3: My NMR shows a strange mixture of products, including an unusual C=C=N stretch in the IR spectrum. What happened?
A: You are observing the ketenimine isomer. The reaction of metalated nitriles with silylating agents can yield both the C-silylated nitrile (target) and the N-silylated ketenimine (
Q4: I am getting poor separation between the mono- and bis-silylated products. How can I improve this? A: The boiling point difference between trimethylsilylacetonitrile and bis(trimethylsilyl)acetonitrile is narrow under high vacuum. If co-distillation occurs:
-
Increase the length of your Vigreux column to increase theoretical plates.
-
Ensure your vacuum is stable (use a digital vacuum gauge and a high-quality cold trap). Fluctuating pressure will smear the boiling points.
-
Lower the heating rate of the oil bath to establish a steady reflux ring before collecting the main fraction.
References
- Sigma-Aldrich. "Trimethylsilyl acetonitrile". Source: sigmaaldrich.com.
- Inoue, S., & Sato, Y. (1986). "Reaction of bis(trimethylsilyl)acetonitrile, (trimethylgermyl)(trimethylsilyl)acetonitrile, and bis(trimethylgermyl)acetonitrile anions with aldehydes". Source: acs.org.
- Fang, X., et al. (2016). "Catalytic reversible alkene-nitrile interconversion through controllable transfer hydrocyanation". Source: researchgate.net.
- West, R., & Gornowicz, G. A. (1971). "Polylithium compounds. IV. Polylithiation of nitriles and the preparations of trisilyl ynamines". Source: researchgate.net.
- "Coexistence of ketenimine species and tetra-σ adduct at acetyl cyanide/Si(1 0 0)-2 × 1". Source: researchgate.net.
Sources
Technical Support Center: Controlling Acid vs. Base Elimination in the Peterson Reaction
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals who are utilizing the Peterson olefination to construct stereodefined alkenes. The Peterson reaction is a powerful alternative to the Wittig reaction, offering superior Z-selectivity and a phosphorus-free purification process[1].
The defining advantage of the Peterson reaction is its stereodivergence: a single isolated
Mechanistic Workflow & Stereochemical Logic
The structural divergence of the Peterson olefination relies on the precise manipulation of the intermediate
Stereodivergent pathways of the Peterson reaction via acid/base elimination.
Troubleshooting FAQs
Q1: Why is my -hydroxysilane eliminating spontaneously before I can isolate it for stereocontrol?
Causality & Solution: Spontaneous in situ elimination occurs due to two primary factors: the electronic nature of your
-
Electronic Factor: If your carbanion contains electron-withdrawing substituents (EWGs), the resulting intermediate is highly unstable and will immediately undergo the basic syn-elimination pathway[3]. To isolate the intermediate, your substrate generally must contain alkyl or electron-donating groups[3].
-
Counterion Factor: The choice of metal counterion dictates intermediate stability. Magnesium (from Grignard reagents) strongly binds to oxygen, stabilizing the
-alkoxysilane and preventing immediate cycloreversion[2]. If you use excess organolithium, sodium, or potassium bases, the weaker metal-oxygen bond and higher electron density on the oxygen drive rapid elimination directly to the alkene[2][4]. -
Actionable Fix: Use
-silyl organomagnesium compounds to ensure the intermediate is stable enough for isolation[2].
Q2: I am using sodium hydride (NaH) for the basic elimination, but the reaction is sluggish and low-yielding. How can I optimize this?
Causality & Solution: The rate of the base-catalyzed syn-elimination is heavily dependent on the nucleophilicity of the resulting alkoxide[3]. The reactivity order is strictly K > Na >> Mg [3]. Sodium alkoxides possess lower electron density on the oxygen compared to potassium, meaning they often require significant heating to force the cycloreversion, which can degrade sensitive substrates[3].
-
Actionable Fix: Switch your base to Potassium Hydride (KH) or Potassium tert-butoxide (KOtBu). Potassium alkoxides eliminate rapidly, often proceeding to completion at or below room temperature[3].
Q3: My acid-catalyzed elimination is yielding a mixture of E/Z isomers instead of a single stereoisomer. What went wrong?
Causality & Solution: Acidic hydrolysis strictly proceeds via an anti-elimination mechanism[2]. If you observe stereochemical scrambling, one of two things has occurred:
-
Impure Precursor: Your starting
-hydroxysilane was not a pure single diastereomer (threo vs. erythro). The Peterson olefination is stereospecific, meaning the isomeric purity of the alkene is entirely dependent on the diastereomeric purity of the isolated intermediate[2]. -
Overly Harsh Conditions: If the acid used is too strong or the reaction is overheated, the mechanism can shift from a concerted E2-like anti-elimination to an E1 mechanism. The formation of a carbocation intermediate allows for free rotation, destroying the stereocontrol.
-
Actionable Fix: Verify the diastereomeric purity of your
-hydroxysilane via 2D-NMR before elimination. Use milder acidic conditions (e.g., 5% H₂SO₄ in THF or dilute trifluoroacetic acid) and strictly control the temperature[1].
Quantitative Data: Reagent Selection & Outcomes
To ensure predictable stereochemical outcomes, reference the following standardized parameters when designing your elimination step.
| Elimination Pathway | Optimal Reagents | Mechanistic Geometry | Intermediate State | Reactivity Kinetics | Stereochemical Outcome (from pure diastereomer) |
| Basic | KH, KOtBu, KHMDS | Concerted Syn | Pentacoordinate 1,2-oxasiletanide | K > Na >> Mg (Fastest with K) | Inverts relative to acid (e.g., yields Z) |
| Acidic | 5% H₂SO₄, dilute TFA, BF₃·OEt₂ | Concerted Anti | Oxonium ion | Fast upon protonation; requires strict temp control | Inverts relative to base (e.g., yields E) |
| In situ (EWG) | Na/K salts (excess) | Spontaneous Syn | Transient alkoxide | Immediate (cannot isolate intermediate) | Typically E-selective due to transition state sterics |
Standardized Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the elimination steps (Protocol B or C) without confirming the success of Protocol A via NMR.
Protocol A: Diastereoselective Addition & Isolation of -Hydroxysilane
-
Preparation: Flame-dry a Schlenk flask under argon. Prepare a solution of the
-silyl organomagnesium reagent (1.2 equiv.) in anhydrous THF and cool to -78 °C. -
Addition: Slowly add the carbonyl compound (1.0 equiv.) dropwise to maintain the internal temperature.
-
Quenching (Critical Step): After 2 hours at -78 °C, quench the reaction cold with saturated aqueous NH₄Cl. This strictly prevents premature elimination by protonating the magnesium alkoxide[2].
-
Purification: Extract the aqueous layer with diethyl ether (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Validation: Separate the threo and erythro diastereomers using silica gel column chromatography. Confirm the absolute purity of the desired diastereomer via ¹H and NOESY NMR before proceeding.
Protocol B: Acid-Catalyzed Anti-Elimination
-
Setup: Dissolve the pure
-hydroxysilane diastereomer (1.0 equiv.) in THF (0.1 M concentration). Cool the solution to 0 °C. -
Activation: Add dilute H₂SO₄ (5% v/v in water) dropwise.
-
Monitoring: Stir for 1–2 hours at 0 °C. Monitor the reaction strictly by TLC. Do not heat the reaction, as this risks E1 carbocation formation and stereochemical scrambling.
-
Workup: Once the starting material is consumed, neutralize the acid carefully with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the target alkene.
Protocol C: Base-Catalyzed Syn-Elimination
-
Setup: In a glovebox or under strict argon flow, suspend Potassium Hydride (KH, 1.5 equiv.) in anhydrous THF at 0 °C.
-
Addition: Slowly add a solution of the pure
-hydroxysilane diastereomer in THF dropwise to the KH suspension. -
Reaction: Allow the mixture to warm to room temperature. The syn-elimination driven by the potassium alkoxide is typically rapid and should reach completion within 1 hour[3].
-
Workup: Cool the flask back to 0 °C and carefully quench excess KH by the dropwise addition of isopropanol, followed by water. Extract with diethyl ether, dry, and concentrate to yield the stereoinverted alkene.
References
- Organic Chemistry Portal.
- Chemistry Notes.
- Alfa Chemistry.
- Wikipedia.
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Chemical Shifts of Silylated Acetonitriles: An In-depth Analysis
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to Silylated Acetonitriles and their NMR Characterization
Silylated acetonitriles are versatile building blocks in organic chemistry, utilized in a variety of carbon-carbon bond-forming reactions. The presence of the trimethylsilyl (TMS) group(s) at the α-position to the nitrile confers unique reactivity, often facilitating the formation of a stable carbanion. Accurate characterization of these compounds is paramount, with 1H NMR spectroscopy being a primary tool for confirming their structure. The chemical shift of the α-proton(s) and the protons of the TMS groups are particularly informative. This guide will dissect the factors governing these chemical shifts as the number of TMS substituents increases from one to three.
Comparative Analysis of 1H NMR Data
The following tables present the available experimental 1H NMR data for (trimethylsilyl)acetonitrile and a comparative overview including predicted values for 2,2-bis(trimethylsilyl)acetonitrile and tris(trimethylsilyl)acetonitrile. These predictions are based on established trends in the effects of silyl substitution on proton chemical shifts.
Table 1: Experimental 1H NMR Data for (Trimethylsilyl)acetonitrile
| Compound | Solvent | Chemical Shift (δ) of CH₂ | Chemical Shift (δ) of Si(CH₃)₃ |
| (Trimethylsilyl)acetonitrile | CDCl₃ | ~1.5 ppm | ~0.2 ppm |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: Comparative 1H NMR Data of Silylated Acetonitriles
| Compound | Structure | Proton | Experimental/Predicted Chemical Shift (δ) in CDCl₃ | Rationale for Prediction |
| (Trimethylsilyl)acetonitrile | (CH₃)₃SiCH₂CN | CH₂ | ~1.5 ppm (Experimental) | Baseline |
| Si(CH₃)₃ | ~0.2 ppm (Experimental) | Baseline | ||
| 2,2-bis(trimethylsilyl)acetonitrile | [(CH₃)₃Si]₂CHCN | CH | ~1.8 ppm (Predicted) | Increased deshielding due to the inductive effect of the second TMS group. |
| Si(CH₃)₃ | ~0.3 ppm (Predicted) | Slight downfield shift due to mutual deshielding and potential steric compression. | ||
| tris(trimethylsilyl)acetonitrile | [(CH₃)₃Si]₃CCN | - | No α-proton | The α-carbon is fully substituted. |
| Si(CH₃)₃ | ~0.4 ppm (Predicted) | Further downfield shift due to increased steric crowding and cumulative electronic effects. |
In-depth Discussion of Chemical Shift Trends
The chemical shift of a proton in an NMR spectrum is highly sensitive to its local electronic environment. The introduction of one or more trimethylsilyl groups at the α-position of acetonitrile leads to predictable changes in the chemical shifts of the remaining α-proton and the TMS protons themselves.
The α-Proton Chemical Shift
In (trimethylsilyl)acetonitrile, the methylene (CH₂) protons appear at approximately 1.5 ppm. The introduction of a second TMS group to form 2,2-bis(trimethylsilyl)acetonitrile is predicted to shift the remaining methine (CH) proton downfield to around 1.8 ppm. This deshielding effect can be attributed to the mild electron-withdrawing inductive effect of the additional silicon atom.[1] While silicon is less electronegative than carbon, the cumulative effect of two TMS groups, along with the anisotropic effect of the nitrile group, will reduce the electron density around the methine proton, causing it to resonate at a lower field.[2]
The Trimethylsilyl Proton Chemical Shift
The protons of the TMS group in (trimethylsilyl)acetonitrile resonate at approximately 0.2 ppm. As we move to 2,2-bis(trimethylsilyl)acetonitrile and then to tris(trimethylsilyl)acetonitrile, a gradual downfield shift of the TMS proton signal is anticipated, to roughly 0.3 ppm and 0.4 ppm, respectively. This trend is likely a result of a combination of factors:
-
Mutual Deshielding: The multiple TMS groups can exert a slight deshielding effect on each other.
-
Steric Compression: Increasing steric hindrance as more bulky TMS groups are added can lead to a downfield shift.
-
Subtle Electronic Effects: The overall electronic environment changes with each additional silyl substituent, influencing the shielding of the methyl protons.
The following diagram illustrates the structural progression and the predicted trend in the chemical shifts of the α-proton and the TMS protons.
Figure 1. Predicted trend in 1H NMR chemical shifts with increasing silylation of acetonitrile.
Standard Operating Procedure for 1H NMR Analysis
For researchers aiming to acquire 1H NMR spectra of silylated acetonitriles, the following protocol outlines the key steps for obtaining high-quality data.
Experimental Protocol: 1H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the silylated acetonitrile sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice as it is a good solvent for many organic compounds and its residual peak at ~7.26 ppm typically does not interfere with the signals of interest for these compounds.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (a standard range of -2 to 12 ppm is usually sufficient).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8 to 16 scans for a sample of this concentration).
-
Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration. A delay of 1-2 seconds is often a good starting point.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the peaks to determine the relative number of protons contributing to each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to gain information about neighboring protons.
-
The following diagram outlines the general workflow for acquiring a 1H NMR spectrum.
Figure 2. General workflow for 1H NMR spectroscopy.
Conclusion
This guide provides a comprehensive comparison of the 1H NMR chemical shifts for a series of silylated acetonitriles. While experimental data for 2,2-bis(trimethylsilyl)acetonitrile remains elusive in readily accessible literature, the principles of NMR spectroscopy allow for reliable predictions of its spectral features. The expected downfield shift of both the α-proton and the trimethylsilyl protons with increasing silylation is a key takeaway. This in-depth analysis, grounded in the electronic and steric effects of the trimethylsilyl groups, serves as a valuable resource for scientists working with these and related organosilicon compounds, aiding in their synthesis, characterization, and application in modern organic chemistry. The provided experimental protocol offers a standardized approach to obtaining high-quality NMR data for this class of molecules.
References
-
PubChem. (Trimethylsilyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]
-
University of Cambridge. Ring Current Effects: Factors Affecting the NMR Chemical Shift of Molecules Adsorbed on Porous Carbons. Retrieved from [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
University of Calgary. Ch 13 - Shielding. Retrieved from [Link]
-
Factors Affecting Chemical Shift. (2021, March 10). [Video]. YouTube. Retrieved from [Link]
- Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software. John Wiley & Sons.
-
Royal Society of Chemistry. (2012). Supporting Information: bis(trimethylsilyl)- biphenyls via trapping the transient dibenzopalladacyclopentadienes with hexamethyldisilane. Retrieved from [Link]
-
Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to 13C NMR Spectral Data for Bis-silylated Nitriles
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of molecular structures is paramount. Among the array of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide offers an in-depth comparison and analysis of the 13C NMR spectral data for bis-silylated nitriles, a class of compounds with growing importance as synthetic intermediates. We will explore the distinguishing spectral features of these molecules compared to their monosilylated and non-silylated counterparts, grounded in the fundamental principles of NMR spectroscopy.
The Diagnostic Power of 13C NMR for Silylated Nitriles
The introduction of silicon-containing functional groups, such as the trimethylsilyl (TMS) group, into organic molecules imparts unique chemical properties and offers synthetic advantages. Bis-silylated nitriles, particularly those with two silyl groups on the α-carbon (the carbon adjacent to the nitrile), are valuable precursors for creating sterically hindered and electronically distinct structures.
13C NMR spectroscopy is exceptionally well-suited for characterizing these compounds for several key reasons:
-
Wide Chemical Shift Dispersion: The 13C NMR spectrum spans a broad range (typically 0-220 ppm), which minimizes signal overlap and allows for the clear resolution of individual carbon atoms, even in complex molecules.
-
Sensitivity to Electronic Environment: The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. The presence of electronegative atoms (like nitrogen) and groups with significant magnetic anisotropy (like the C≡N triple bond) causes predictable shifts in the spectrum.[1]
-
Influence of Silyl Groups: Silicon is less electronegative than carbon. This difference leads to a characteristic shielding effect (an upfield shift to lower ppm values) on the carbon atoms directly attached to silicon and, to a lesser extent, on neighboring carbons. This effect is a cornerstone for identifying and confirming the presence and position of silyl groups within a molecule.
The following diagram illustrates the key carbon atoms in a model bis-silylated nitrile, bis(trimethylsilyl)acetonitrile, whose spectral data we will analyze.
Caption: Key carbon environments in bis(trimethylsilyl)acetonitrile.
Comparative Analysis of 13C NMR Data
To understand the spectral signature of a bis-silylated nitrile, it is instructive to compare it with its monosilylated and non-silylated analogues. The primary points of interest are the chemical shifts of the nitrile carbon (C≡N), the α-carbon, and the methyl carbons of the TMS groups.
| Compound | Structure | δ (TMS -CH₃) (ppm) | δ (α-C) (ppm) | δ (C≡N) (ppm) |
| Acetonitrile | CH₃-C≡N | N/A | ~1.3 | ~117.7 |
| (Trimethylsilyl)acetonitrile | (CH₃)₃Si-CH₂-C≡N | ~ -2.0 | ~2.6 | ~125.0 |
| Difluoro(trimethylsilyl)acetonitrile [2] | (CH₃)₃Si-CF₂-C≡N | -5.8 | 116.4 (t, J=264.9 Hz) | 113.3 (t, J=37.1 Hz) |
| Bis(trimethylsilyl)benzene [3] | C₆H₄(Si(CH₃)₃)₂ | 2.0 | N/A | N/A |
Analysis and Interpretation:
-
TMS Methyl Carbons (Si-CH₃): The carbons of the trimethylsilyl groups consistently appear at a highly shielded (upfield) position, typically between -6 and +2 ppm.[2][3] In difluoro(trimethylsilyl)acetonitrile, the TMS carbons are observed at -5.8 ppm.[2] This upfield shift is a direct consequence of the lower electronegativity of silicon compared to carbon, leading to increased electron density around the methyl carbons. This signal is an unambiguous marker for the presence of a TMS group.
-
α-Carbon: The chemical shift of the α-carbon is dramatically influenced by the number of silyl substituents.
-
In (Trimethylsilyl)acetonitrile , the α-carbon (a CH₂ group) is found at approximately 2.6 ppm.
-
In Difluoro(trimethylsilyl)acetonitrile , the α-carbon is drastically shifted downfield to 116.4 ppm due to the intense deshielding effect of the two highly electronegative fluorine atoms.[2]
-
For the hypothetical bis(trimethylsilyl)acetonitrile , we can predict the α-carbon to be significantly shielded relative to its monosilylated counterpart. The addition of a second silicon atom would further increase the electron density at the α-carbon, likely shifting it to a value below 0 ppm. This strong shielding effect is a key diagnostic feature for geminal bis-silylation at a saturated carbon.
-
-
Nitrile Carbon (C≡N): The nitrile carbon typically resonates in the range of 110-125 ppm.[4][5][6]
-
In simple acetonitrile , it appears around 117.7 ppm.
-
In (Trimethylsilyl)acetonitrile , the nitrile carbon is slightly deshielded, appearing near 125.0 ppm.
-
The introduction of two fluorine atoms in difluoro(trimethylsilyl)acetonitrile shifts the nitrile carbon upfield to 113.3 ppm.[2] This is likely due to the strong inductive electron withdrawal by the fluorines altering the electronic structure of the nitrile group.
-
For bis(trimethylsilyl)acetonitrile , the effect of the second silyl group would likely be a modest upfield or downfield shift relative to the monosilylated version, depending on the interplay between inductive and potential hyperconjugation effects. However, it would remain within the characteristic 115-125 ppm window, allowing for its ready identification.
-
Experimental Protocol for 13C NMR Acquisition
Achieving high-quality, reproducible 13C NMR data requires a standardized experimental approach. The low natural abundance of the ¹³C isotope (1.1%) necessitates signal averaging over time to obtain a good signal-to-noise ratio.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the bis-silylated nitrile compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice as it is a good solvent for many organosilicon compounds and its residual solvent peak at ~77 ppm provides a convenient chemical shift reference.[7]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm for both ¹H and ¹³C NMR spectra.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the probe for the ¹³C frequency.
-
Set up a standard proton-decoupled ¹³C NMR experiment. Broadband proton decoupling is crucial as it removes C-H coupling, simplifying the spectrum to single peaks for each unique carbon and providing a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).
-
Key Acquisition Parameters:
-
Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A sufficient delay is needed to allow for the relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times.
-
Number of Scans (ns): 128 to 1024 scans, or more, depending on the sample concentration. The signal-to-noise ratio improves with the square root of the number of scans.
-
-
-
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into a frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the CDCl₃ solvent peak to 77.16 ppm.
-
The following workflow illustrates the key stages of this process.
Caption: Standard workflow for acquiring a 13C NMR spectrum.
Conclusion: Trustworthy Structural Verification
The 13C NMR spectrum of a bis-silylated nitrile provides a rich set of self-validating data points for unambiguous structure confirmation. The key diagnostic features are:
-
Upfield Signals (-6 to 2 ppm): The presence of highly shielded methyl carbons confirms the incorporation of TMS groups.
-
Shielded α-Carbon: A significantly upfield-shifted α-carbon signal is a strong indicator of geminal bis-silylation.
-
Characteristic Nitrile Signal (115-125 ppm): The peak in this region confirms the presence of the nitrile functional group.
By comparing the obtained spectrum against the data for monosilylated and non-silylated analogues, researchers can confidently assign the structure and purity of their target compounds. This rigorous analytical approach is indispensable for advancing research and development in fields that rely on precisely engineered molecular architectures.
References
-
PubChem. (n.d.). (Trimethylsilyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Yagupolskii, L. M., et al. (2012). Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of York. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
University of California, Davis. (n.d.). 13C NMR. LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
-
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
-
Eliel, E. L., et al. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC. Retrieved from [Link]
-
University of Ottawa. (n.d.). 13Carbon NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H, 13 C and 29 Si NMR data for compounds 1-4. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Retrieved from [Link]
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Infrared Spectroscopy of C-Si and Nitrile Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular analysis, infrared (IR) spectroscopy stands as a cornerstone technique for the identification of functional groups. This guide offers an in-depth comparison of the characteristic IR spectral features of two distinct and important functional moieties: the carbon-silicon (C-Si) bond, fundamental to organosilane chemistry, and the nitrile group (C≡N), a key component in many pharmaceuticals and fine chemicals. Understanding their unique vibrational signatures is paramount for accurate structural elucidation and quality control.
The Foundation: Principles of IR Absorption
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequency of the absorbed radiation corresponds to the frequency of the bond's vibration. This frequency is primarily determined by the masses of the bonded atoms and the strength of the bond between them, as described by Hooke's Law for a simple harmonic oscillator. Heavier atoms and weaker bonds vibrate at lower frequencies (lower wavenumbers), while lighter atoms and stronger bonds vibrate at higher frequencies (higher wavenumbers).
The Nitrile Group (C≡N): A Sharp and Telling Peak
The nitrile group, characterized by a carbon-nitrogen triple bond, is a prominent feature in IR spectra. Its diagnostic peak is one of the most recognizable in organic spectroscopy.
Characteristic Peak Location and Appearance:
The stretching vibration of the C≡N triple bond gives rise to a sharp and intense absorption band in a relatively uncongested region of the spectrum, typically between 2260 and 2220 cm⁻¹ .[1][2][3][4] This region is often referred to as the "triple bond region." The peak's intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[1]
Factors Influencing the Nitrile Peak:
Several structural factors can influence the precise position of the C≡N stretching frequency:
-
Conjugation: When a nitrile group is conjugated with a double bond or an aromatic ring, the absorption frequency is lowered by 20-40 cm⁻¹.[1][5] This is due to the delocalization of π-electrons, which weakens the C≡N bond. For instance, aliphatic nitriles typically absorb in the 2260-2240 cm⁻¹ range, while aromatic nitriles absorb at a lower frequency, between 2240 and 2220 cm⁻¹.[1]
-
Electronegativity of Substituents: The presence of electronegative atoms on the carbon adjacent to the nitrile group can cause a slight shift to higher frequencies.
-
Hydrogen Bonding: In protic solvents, hydrogen bonding to the nitrogen atom of the nitrile group can lead to a blueshift (a shift to higher frequencies) of the C≡N stretching vibration.[6][7]
The Carbon-Silicon (C-Si) Bond: A More Subtle Signature
The carbon-silicon bond, a staple in organometallic chemistry and materials science, presents a more subtle and varied signature in the IR spectrum compared to the nitrile group.
Characteristic Peak Location and Appearance:
The stretching vibration of the C-Si bond is found in the fingerprint region of the IR spectrum, which is typically crowded with various bending and stretching vibrations. The C-Si stretch generally appears in the range of 860 to 690 cm⁻¹ . In silicon carbide (SiC), a strong absorption band is observed around 800 cm⁻¹. For many organosilicon compounds, a characteristic peak can be found around 720 cm⁻¹ .
The intensity of the C-Si stretching band is variable and often weaker than that of the nitrile peak. Its appearance can be a single peak or part of a more complex pattern of absorptions, making it more challenging to identify definitively without other supporting spectral data.
Other Relevant Vibrations in Organosilanes:
In addition to the C-Si stretch, other vibrations in organosilane compounds can aid in their identification:
-
Si-CH₃ Symmetric Deformation: A sharp, characteristic band appears around 1250 cm⁻¹ .
-
Si-CH₃ Rocking: These vibrations can be observed in the 860-790 cm⁻¹ range.
-
Si-H Stretching: If present, a strong and sharp band appears in the 2250-2100 cm⁻¹ region, which could potentially overlap with the nitrile region.
Head-to-Head Comparison: C-Si vs. Nitrile
The distinct electronic and structural nature of the C-Si bond and the nitrile group leads to markedly different and readily distinguishable IR spectral characteristics.
| Feature | Nitrile Group (C≡N) | Carbon-Silicon Bond (C-Si) |
| Vibrational Mode | Stretching of the C≡N triple bond | Stretching of the C-Si single bond |
| Typical Wavenumber | 2260 - 2220 cm⁻¹[1][2][3][4] | 860 - 690 cm⁻¹ |
| Spectral Region | Triple Bond Region | Fingerprint Region |
| Intensity | Strong and sharp[1] | Variable, often medium to weak |
| Key Influencing Factors | Conjugation, electronegativity of substituents, hydrogen bonding[1][5][6][7] | Attached substituents, overall molecular structure |
| Distinguishing Features | Uncongested spectral region, high intensity | Located in the complex fingerprint region |
Experimental Protocol: Acquiring a High-Quality IR Spectrum via ATR-FTIR
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the system with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: With the ATR crystal clean and free of any sample, collect a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.
-
Sample Application:
-
For Liquid Samples: Place a single drop of the liquid directly onto the ATR crystal.
-
For Solid Samples: Place a small amount of the solid powder onto the crystal and apply firm, even pressure using the built-in pressure clamp. This ensures good contact between the sample and the crystal.
-
-
Spectrum Collection: Initiate the sample scan. A typical measurement involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum, yielding the final IR spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal after each measurement using an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.
Visualizing the Vibrations
The following diagrams illustrate the fundamental stretching vibrations of the nitrile and C-Si bonds.
Caption: Stretching vibrations of Nitrile and C-Si bonds.
Experimental Workflow
Caption: ATR-FTIR experimental workflow.
Conclusion
The infrared spectra of nitrile and carbon-silicon functional groups are highly distinct and serve as reliable diagnostic tools for molecular characterization. The nitrile group's strong, sharp absorption in the relatively clean 2260-2220 cm⁻¹ region makes it easily identifiable. In contrast, the C-Si bond's signature resides in the more congested fingerprint region (860-690 cm⁻¹), often requiring a more nuanced interpretation in the context of the entire spectrum. A thorough understanding of these differences, coupled with proper experimental technique, empowers researchers to confidently identify these crucial functional groups, thereby advancing their work in drug development, materials science, and beyond.
References
-
FTIR Spectroscopy Characterization of Si-C bonding in SiC Thin Film prepared at Room Temperature by Conventional 13.56 MHz RF PECVD. (n.d.). ResearchGate. Retrieved February 24, 2024, from [Link]
- Westermark, H. (1955). Infrared Spectra of Alkylsilanes I. Acta Chemica Scandinavica, 9, 947-955.
-
Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. (n.d.). Gelest. Retrieved February 24, 2024, from [Link]
- Lee, S. C., & Chen, Y. F. (1991). Identification of infrared absorption peaks of amorphous silicon carbon hydrogen alloy prepared using ethylene. Journal of Applied Physics, 69(11), 7835-7840.
-
Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved February 24, 2024, from [Link]
-
IR and NMR signals of nitriles. (n.d.). Fiveable. Retrieved February 24, 2024, from [Link]
-
Fourier Transform Infrared Spectroscopy (FTIR) Analysis of Silicon Carbide Nanowires. (2016, May 3). CORE. Retrieved February 24, 2024, from [Link]
-
FTIR spectra of the 5 ( u ), Si-C stretching vibration of linear SiC 4... (n.d.). ResearchGate. Retrieved February 24, 2024, from [Link]
- Bagchi, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(17), 3949-3960.
-
Infrared Analysis of Organosilicon Compounds. (n.d.). ResearchGate. Retrieved February 24, 2024, from [Link]
-
Ftir Spectroscopy of (3glycidoxypropyl)Trimethoxysilane (Gptms): Insights into Molecular Structure and Properties. (2025, March 3). SSRN. Retrieved February 24, 2024, from [Link]
-
Surface Vibrational Spectroscopy of Alkylsilane Layers Covalently Bonded to Monolayers of (3-Mercaptopropyl)trimethoxysilane on Ag Substrates. (2025, August 7). ResearchGate. Retrieved February 24, 2024, from [Link]
-
Infrared spectroscopy of bonded silicon wafers. (n.d.). TU Chemnitz. Retrieved February 24, 2024, from [Link]
-
McCluskey, M. D. (n.d.). Infrared spectroscopy of impurities in silicon. Washington State University. Retrieved February 24, 2024, from [Link]
-
Infrared Spectrometry. (n.d.). Michigan State University. Retrieved February 24, 2024, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved February 24, 2024, from [Link]
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6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved February 24, 2024, from [Link]
-
IR Absorption Table. (n.d.). Retrieved February 24, 2024, from [Link]
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Interpreting Infrared Spectra. (n.d.). Specac. Retrieved February 24, 2024, from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved February 24, 2024, from [Link]
-
Identification of infrared absorption peaks of amorphous silicon‐carbon alloy by thermal annealing. (1987, December 21). AIP Publishing. Retrieved February 24, 2024, from [Link]
-
Identification of infrared absorption peaks of amorphous silicon-carbon alloy by thermal annealing. (n.d.). Research Solutions. Retrieved February 24, 2024, from [Link]
-
IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. (n.d.). Pressure Sensitive Tape Council. Retrieved February 24, 2024, from [Link]
-
JoVE. (2024, December 5). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved February 24, 2024, from [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved February 24, 2024, from [Link]
-
IR Absorption Table. (n.d.). Retrieved February 24, 2024, from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac. Retrieved February 24, 2024, from [Link]
-
INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved February 24, 2024, from [Link]
-
The Grand Review I: Why Do Different Functional Groups Have Different Peak Positions? (2020, December 20). Spectroscopy Online. Retrieved February 24, 2024, from [Link]
-
IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved February 24, 2024, from [Link]
-
The features of IR spectrum. (n.d.). Retrieved February 24, 2024, from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). Fiveable. Retrieved February 24, 2024, from [Link]
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Strategic Olefination in Medicinal Chemistry: Peterson vs. Wittig for Acrylonitrile Synthesis
Executive Summary: The Michael Acceptor Challenge
In modern drug discovery, the synthesis of
While the Wittig reaction is the academic standard for olefination, it often fails in complex process environments due to poor atom economy and the "triphenylphosphine oxide (TPPO) nightmare" during purification. The Peterson olefination (silicon-based) emerges as a robust, scalable alternative, particularly for sterically hindered ketones where the Wittig reagent falters.
This guide objectively compares these methodologies, providing the mechanistic causality and experimental protocols necessary for high-stakes medicinal chemistry.
Mechanistic Divergence & Causality[1]
To choose the right tool, one must understand the underlying machinery. The primary difference lies in the reaction intermediates and the timing of the elimination step.
The Wittig Reaction: Concerted Rigidity
The reaction of a cyanomethylenetriphenylphosphorane (a stabilized ylide) with a carbonyl proceeds via a concerted
-
Mechanism: Formation of a four-membered oxaphosphetane intermediate.[1][2]
-
Stereoselectivity: For stabilized ylides (like nitriles), the reaction is under thermodynamic control , heavily favoring the (E)-isomer to minimize steric clash in the transition state.
-
Limitation: The bulky triphenylphosphine group hinders attack on crowded ketones (e.g., terpene-derived scaffolds or ortho-substituted aryl ketones).
The Peterson Olefination: Stepwise Flexibility
This reaction utilizes an
-
Mechanism: Stepwise nucleophilic addition to form a
-hydroxysilane, followed by elimination. -
The Nitrile Nuance: Typically, Peterson elimination can be tuned (Acid
anti; Base syn).[3] However , for nitriles, the electron-withdrawing nature of the cyano group renders the -hydroxysilane unstable under the basic conditions required to generate the nucleophile. Consequently, elimination is often spontaneous and in-situ , mimicking the thermodynamic selectivity (E-isomer) of the Wittig/HWE reactions, but with significantly higher nucleophilicity.
Visualizing the Pathway (DOT)
Figure 1: Mechanistic comparison showing the concerted Wittig path versus the stepwise, high-nucleophilicity Peterson path.
Comparative Performance Analysis
The following data summarizes the operational differences when synthesizing a generic
| Feature | Wittig Reaction | Peterson Olefination |
| Reagent | ||
| Steric Tolerance | Low. Fails/Slow with hindered ketones. | High. Small nucleophile ( |
| Byproduct | ||
| Atom Economy | Poor (High MW of | Moderate (TMS is lighter than |
| Stereoselectivity | High (E)-selectivity (Thermodynamic). | High (E)-selectivity (Spontaneous elimination). |
| Scalability | Difficult >100g due to | Excellent. Acid wash removes silicon byproducts. |
| Cost | Reagents often cheap, but purification costs high. | Silyl reagents moderate; purification savings high. |
The "Purification Tax"
The defining factor for Process Chemists is the removal of Triphenylphosphine oxide (TPPO). In the Wittig reaction, TPPO co-elutes with many non-polar products. In contrast, the Peterson byproduct (lithium trimethylsilanolate or hexamethyldisiloxane) can be removed via:
-
Aqueous Acid Wash: Converts silanolates to silanols/siloxanes.
-
Evaporation: Hexamethyldisiloxane is volatile (bp 100 °C).
Experimental Protocols
Protocol A: The Peterson Olefination (For Hindered Ketones)
Context: This protocol is optimized for sterically demanding substrates where Wittig fails.
Reagents:
-
Trimethylsilylacetonitrile (
) -
Lithium Diisopropylamide (LDA) or n-BuLi
-
Anhydrous THF
Workflow:
-
Reagent Generation: To a flame-dried flask under
, add THF and cool to -78 °C. Add LDA (1.1 equiv). Dropwise add (1.1 equiv). Stir for 30 mins. The solution usually turns yellow/orange, indicating the -silyl carbanion. -
Addition: Add the ketone (1.0 equiv) dissolved in minimal THF dropwise.
-
Reaction: Allow the mixture to warm to 0 °C over 2 hours. Note: For nitriles, the elimination is often spontaneous upon warming.
-
Workup (Critical): Quench with saturated
. Extract with EtOAc.-
Validation Step: If TLC shows an intermediate spot (stable
-hydroxysilane), treat the crude extract with catalytic or to force elimination. However, with CN groups, this is rarely needed.
-
-
Purification: The silicon byproducts partition into the aqueous phase or evaporate during concentration. Flash chromatography yields the pure alkene.
Protocol B: The Wittig Reaction (Standard Baseline)
Context: Best for simple aldehydes where reagent stability is preferred over reactivity.
Reagents:
Workflow:
-
Setup: Dissolve the ylide (1.2 equiv) and substrate (1.0 equiv) in Toluene.
-
Reaction: Reflux for 12–24 hours. (DCM at RT can be used for very reactive aldehydes).
-
Workup: Concentrate the solvent.
-
Purification (The Bottleneck): The residue will be a mix of product and solid
.-
Trituration: Add cold hexanes/ether to precipitate
. Filter. -
Chromatography: Required to remove remaining phosphorous contaminants.
-
Decision Matrix: When to Switch?
Use the following logic flow to determine the appropriate method for your specific drug candidate.
Figure 2: Decision matrix for selecting olefination strategy based on substrate sterics and reaction scale.
References
-
Peterson, D. J. (1968).[8][9] Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry, 33(2), 780–784.[8] [Link]
-
Ager, D. J. (1990).[8][9] The Peterson Olefination Reaction.[3][7][8][9][10][11][12] Organic Reactions, 38, 1-223. [Link]
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85. [Link]
-
Schmitt, A., & Reißig, H. U. (2000). The Peterson Olefination—A Versatile Alternative to the Wittig Reaction? European Journal of Organic Chemistry, 2000(23), 3893-3907. [Link][10]
-
O'Brien, C. J., et al. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(37), 6836–6839. [Link]
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. m.youtube.com [m.youtube.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Peterson olefination - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. Peterson Olefination [organic-chemistry.org]
A Comparative Guide to the Synthesis of 2,2-bis(trimethylsilyl)acetonitrile: Methodologies and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, organosilicon compounds have emerged as indispensable tools, offering unique reactivity and serving as crucial intermediates in the construction of complex molecular architectures. Among these, 2,2-bis(trimethylsilyl)acetonitrile stands out as a versatile building block, enabling the introduction of a gem-disilylacetonitrile moiety. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable reagent, delving into the mechanistic underpinnings, experimental protocols, and performance data to inform your selection of the most suitable method for your research and development endeavors.
Introduction: The Synthetic Utility of 2,2-bis(trimethylsilyl)acetonitrile
2,2-bis(trimethylsilyl)acetonitrile is a sterically hindered and electronically stabilized carbanion precursor. The presence of two trimethylsilyl groups on the α-carbon significantly increases the acidity of the remaining proton, facilitating its removal under relatively mild basic conditions. The resulting anion is a potent nucleophile, participating in a variety of carbon-carbon bond-forming reactions. Its utility is particularly pronounced in the synthesis of complex nitrogen-containing heterocycles and as a precursor to other valuable synthetic intermediates.
Comparative Analysis of Synthetic Methodologies
The synthesis of 2,2-bis(trimethylsilyl)acetonitrile primarily revolves around the sequential deprotonation and silylation of acetonitrile. The choice of base and silylating agent, along with the reaction conditions, critically influences the yield and purity of the final product. Here, we compare two prominent approaches: the classical strong base-mediated double silylation and a more contemporary in-situ generation of a silyl ketene imine intermediate.
Method 1: Stepwise Deprotonation and Silylation using a Strong Amide Base
This traditional and robust method relies on the sequential removal of the acidic protons of acetonitrile using a strong, non-nucleophilic base, typically a lithium amide such as lithium diisopropylamide (LDA). Each deprotonation step is followed by quenching with an electrophilic silicon source, most commonly trimethylsilyl chloride (TMSCl).
Mechanism:
The reaction proceeds through a two-step deprotonation-silylation sequence. In the first step, one equivalent of LDA deprotonates acetonitrile to form the corresponding carbanion. This anion then undergoes nucleophilic attack on the silicon atom of TMSCl, displacing the chloride and forming 2-(trimethylsilyl)acetonitrile. A second equivalent of a strong base is then required to deprotonate the significantly less acidic remaining α-proton, followed by a second silylation step to yield the desired 2,2-bis(trimethylsilyl)acetonitrile.
Experimental Protocol: Synthesis of 2,2-bis(trimethylsilyl)acetonitrile via Stepwise Deprotonation with LDA
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Acetonitrile
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Pentane or Hexane for extraction
Procedure:
-
Preparation of LDA Solution: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (2.2 equivalents) via syringe. Slowly add n-BuLi (2.1 equivalents) dropwise to the stirred solution. Allow the mixture to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.
-
First Deprotonation and Silylation: Slowly add acetonitrile (1.0 equivalent) to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature. Then, add trimethylsilyl chloride (1.1 equivalents) dropwise and continue stirring for an additional 2 hours at -78 °C.
-
Second Deprotonation and Silylation: To the reaction mixture, add a second portion of freshly prepared LDA (1.1 equivalents in anhydrous THF) at -78 °C. Stir for 2 hours. Subsequently, add a second portion of trimethylsilyl chloride (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. Separate the organic layer and extract the aqueous layer with pentane or hexane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to afford 2,2-bis(trimethylsilyl)acetonitrile.
Method 2: In-Situ Generation of Silyl Ketene Imine with Silyl Triflates
A more modern approach involves the use of a highly reactive silylating agent, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in the presence of a hindered amine base.[1] This method is believed to proceed through the in-situ formation of a silyl ketene imine intermediate, which can then be further silylated.
Mechanism:
The reaction is initiated by the deprotonation of acetonitrile by a trialkylamine base. The resulting anion is then trapped by the highly electrophilic TMSOTf to form a silyl ketene imine. This intermediate is more reactive towards further silylation than the mono-silylated acetonitrile, potentially allowing for a one-pot double silylation. The residual TMSOTf can also act as a Lewis acid to activate the silyl ketene imine for the second silylation step.[2]
Experimental Protocol: One-Pot Synthesis of 2,2-bis(trimethylsilyl)acetonitrile via Silyl Ketene Imine Formation
Materials:
-
Acetonitrile (can serve as both reactant and solvent)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
A hindered trialkylamine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous dichloromethane (optional co-solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexane for extraction
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous acetonitrile. If solubility is an issue, a co-solvent like anhydrous dichloromethane can be added.
-
Reagent Addition: Cool the solution to 0 °C. Add the hindered trialkylamine base (2.5 equivalents) followed by the slow, dropwise addition of trimethylsilyl trifluoromethanesulfonate (2.2 equivalents).
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by GC-MS.
-
Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution. Extract the product with hexane. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product is purified by vacuum distillation.
Performance Comparison
| Parameter | Method 1: Stepwise Deprotonation (LDA) | Method 2: In-Situ Silyl Ketene Imine (TMSOTf) |
| Base | Lithium Diisopropylamide (LDA) | Hindered Trialkylamine |
| Silylating Agent | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |
| Stoichiometry | Requires >2 equivalents of base and silylating agent | Requires >2 equivalents of base and silylating agent |
| Temperature | Low temperatures required (-78 °C) | Can often be performed at 0 °C to room temperature |
| Reaction Time | Generally longer due to sequential additions and low temperatures | Can be faster, often run overnight |
| Reported Yields | Moderate to good, but can be variable | Potentially higher yields, but can be substrate-dependent |
| Advantages | Well-established, reliable for small-scale synthesis | Milder conditions, potentially one-pot procedure |
| Disadvantages | Requires cryogenic temperatures, handling of pyrophoric n-BuLi | TMSOTf is more expensive and moisture-sensitive than TMSCl |
Experimental Workflow Visualization
Caption: Comparative workflow for the synthesis of 2,2-bis(trimethylsilyl)acetonitrile.
Conclusion and Recommendations
Both the stepwise deprotonation using a strong amide base and the in-situ generation of a silyl ketene imine offer viable pathways to 2,2-bis(trimethylsilyl)acetonitrile. The choice between these methods will largely depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations.
For smaller-scale preparations where precise control over the reaction is paramount, the classical LDA-mediated approach is a reliable, albeit more labor-intensive, option. The requirement for cryogenic temperatures and the handling of pyrophoric reagents necessitate appropriate safety precautions and equipment.
Conversely, the TMSOTf-mediated method presents a more streamlined, one-pot alternative that can be performed under milder conditions. While TMSOTf is a more costly reagent, the potential for higher yields and simplified experimental setup may offer advantages in certain contexts, particularly for rapid analogue synthesis or high-throughput screening applications.
Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable researchers to make an informed decision and successfully incorporate 2,2-bis(trimethylsilyl)acetonitrile into their synthetic strategies.
References
-
Organic Syntheses. Org. Synth.2022 , 99, 39-52. [Link]
-
Organic Syntheses. Org. Synth.1981 , 60, 1. [Link]
-
Prakash, G. K. S.; et al. J. Org. Chem.2012 , 77, 13, 6077–6085. [Link]
-
Downey, C. W.; et al. Scholarship Repository.2017 . [Link]
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Navale, T. S.; et al. SciSpace.2020 . [Link]
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Downey, C. W.; et al. Scholarship Repository.2016 . [Link]
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Zhang, Y.; et al. ResearchGate.2019 . [Link]
-
Kanemoto, N.; et al. R Discovery.1986 . [Link]
-
Shapiro, G.; et al. Science of Synthesis.2011 . [Link]
-
Taylor & Francis. Taylor & Francis Online.2023 . [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-bis(trimethylsilyl)acetonitrile
In modern drug discovery and chemical synthesis, organosilicon compounds like 2,2-bis(trimethylsilyl)acetonitrile are invaluable reagents. However, their unique reactivity necessitates a rigorous and informed approach to waste management. This guide moves beyond mere compliance, offering a framework for the safe, efficient, and scientifically-grounded disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety Profile & Core Hazards
Before handling or disposing of 2,2-bis(trimethylsilyl)acetonitrile, it is imperative to understand its hazard profile. This compound is not a simple organic solvent; it is a reactive chemical demanding respect. Its primary dangers stem from its flammability, toxicity, and reactivity with water.
The compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[1][2] Key hazards include:
-
Flammability: It is a flammable liquid and vapor, with a risk of ignition from sparks, hot surfaces, or open flames.[1][2]
-
Toxicity: It is considered toxic if swallowed, in contact with skin, or if inhaled.[2] The nitrile functional group (-C≡N) is a key feature; many organic nitriles can release cyanide in the body.[3][4]
-
Irritation: It causes serious skin and eye irritation.[1][2]
-
Organ Toxicity: It may cause respiratory irritation and damage to the central nervous system.[1][5]
Table 1: GHS Hazard Summary for 2,2-bis(trimethylsilyl)acetonitrile
| Hazard Class | GHS Code | Description | Source |
|---|---|---|---|
| Flammable Liquids | H226 | Flammable liquid and vapor | [2] |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [2] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | [2] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | [2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[2] |
The Cardinal Rule: Waste Segregation and Containment
The cornerstone of proper chemical disposal is meticulous segregation. Never mix 2,2-bis(trimethylsilyl)acetonitrile waste with other waste streams unless conducting a specific, validated neutralization protocol.
Step-by-Step Waste Accumulation Protocol:
-
Container Selection: Use only designated, chemically compatible hazardous waste containers. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition with a tightly sealing lid.
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "2,2-bis(trimethylsilyl)acetonitrile," and the associated hazard pictograms (e.g., flammable, toxic, irritant).[3] Include the date of waste accumulation.[3]
-
Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[3] This area must be away from heat sources, open flames, and incompatible materials, particularly strong oxidizing agents, acids, and bases.[1]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.[3]
Disposal Decision Pathway
There are two primary pathways for the disposal of 2,2-bis(trimethylsilyl)acetonitrile. The choice depends on institutional policy, available resources, and the quantity of waste generated.
Caption: Disposal Decision Pathway for 2,2-bis(trimethylsilyl)acetonitrile Waste.
Pathway 1: Professional Hazardous Waste Disposal (Strongly Recommended)
For the vast majority of laboratory settings, this is the safest and most compliant method.[3][6] Professional waste handlers are equipped to manage the transport and final disposal, typically via high-temperature incineration, in accordance with all local and federal regulations.[4][7]
Pathway 2: In-Lab Chemical Neutralization (Expert Use Only)
For researchers with a deep understanding of the chemistry involved, small quantities of 2,2-bis(trimethylsilyl)acetonitrile can be neutralized in the lab. This process relies on the hydrolysis of both the nitrile and the trimethylsilyl functional groups.[8][9]
The Chemistry of Neutralization: The molecule contains two key reactive sites: the C≡N triple bond and the two Si-C bonds.
-
Nitrile Hydrolysis: Under aqueous acidic or basic conditions, the nitrile group hydrolyzes, first to an amide and then to a carboxylic acid (or its salt).[8][10][11][12]
-
Silyl Group Hydrolysis: The trimethylsilyl groups are readily cleaved by acid or base, ultimately forming trimethylsilanol, which typically condenses to form hexamethyldisiloxane and water.
This dual hydrolysis transforms the toxic, flammable parent compound into less hazardous, water-soluble species.
--- DANGER: This procedure must be performed in a certified chemical fume hood with appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. The reaction can be exothermic. ---
Step-by-Step Basic Hydrolysis Protocol (for small quantities, e.g., < 5g):
-
Preparation: In a flask of appropriate size (at least 10x the volume of the waste), place a stir bar and a solution of 10% aqueous sodium hydroxide (NaOH) in a 3:1 mixture with ethanol. The ethanol aids in solubilizing the organic nitrile.
-
Cooling: Place the flask in an ice-water bath to control the reaction temperature.
-
Slow Addition: While stirring vigorously, add the 2,2-bis(trimethylsilyl)acetonitrile waste to the basic solution dropwise via a pressure-equalizing addition funnel. CAUTION: The reaction may generate heat. If the temperature rises rapidly, halt the addition until it subsides.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gentle heating (to ~60°C) under reflux may be required to drive the reaction to completion.[10] The reaction progress can be monitored by techniques like TLC if necessary. Ammonia gas may be evolved during this process.[11]
-
Quenching and Disposal: Once the reaction is complete, cool the solution to room temperature. Carefully neutralize the excess base by slowly adding dilute hydrochloric acid until the pH is near neutral (pH 6-8). This final aqueous solution can then be collected in an appropriate aqueous waste container for disposal according to institutional guidelines.
Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and prevent further hazards.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[7][13]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[13]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[13][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.[4]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a labeled, sealable container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area with a cloth or paper towel, allow it to evaporate in a fume hood, and then dispose of the contaminated materials as hazardous waste.[4][13] Wash the area with soap and large quantities of water.[13]
By adhering to these scientifically-grounded procedures, researchers can confidently and safely manage the lifecycle of 2,2-bis(trimethylsilyl)acetonitrile, from reaction vessel to final disposal, upholding the highest standards of laboratory safety and environmental stewardship.
References
- How to Dispose of Acetonitrile? (2025). Guangzhou Fanbolun Chemical Co., Ltd.
- Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024). Yufeng.
- Safety Data Sheet: ACETONITRILE. (2019).
- Safety Data Sheet: ACETONITRILE.
- Safety Data Sheet: N,O-Bis(trimethylsilyl)acetamide (25% in Acetonitrile). (2025). TCI Chemicals.
- Acetonitrile Waste Disposal Guide.Santa Cruz Biotechnology.
- Safety Data Sheet: (Trimethylsilyl)acetonitrile. (2025). Fisher Scientific.
- Safety Data Sheet: Bis(acetonitrile)dichloropalladium(II). (2025). Sigma-Aldrich.
- Safety Data Sheet: N,O-Bis(trimethylsilyl)acetamide (25% in Acetonitrile). (2025). TCI Chemicals.
- Nitrile - Reactions.Wikipedia.
- Safe handling of organolithium compounds in the laboratory. (2025).
- Hydrolysis of Nitriles.Organic Synthesis.
- Safety D
- (Trimethylsilyl)acetonitrile.
- Removal of silylated compounds from solvent and gas waste streams.
- Hydrolysis of nitriles.Lumen Learning.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry LibreTexts.
- 2-(Trimethylsilyl)acetonitrile.ChemScene.
- Hydrolysing Nitriles.Chemguide.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021). Chemistry Steps.
Sources
- 1. fishersci.com [fishersci.com]
- 2. (Trimethylsilyl)acetonitrile | C5H11NSi | CID 87557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 4. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. solvent-recyclers.com [solvent-recyclers.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Nitrile - Wikipedia [en.wikipedia.org]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
- 14. carlroth.com:443 [carlroth.com:443]
Personal protective equipment for handling 2,2-bis(trimethylsilyl)acetonitrile
[1]
Part 1: Emergency Snapshot & Chemical Profile
Stop, Look, Think: This compound is not just a standard organic solvent.[1] It combines the toxicity of nitriles (cyanide generation) with the high lipophilicity of silyl groups, facilitating rapid dermal absorption.[1] Treat it as a Class 3 Flammable and Class 6.1 Toxic agent.[1]
| Chemical Attribute | Technical Specification |
| CAS Number | 18881-60-2 |
| Formula / MW | C₈H₁₉NSi₂ / 185.42 g/mol |
| Physical State | Liquid / Low-melting solid (structure-dependent viscosity).[1][2] |
| Primary Hazards | Flammable Liquid (Cat 3) ; Acute Toxicity (Oral/Dermal/Inhal - Cat 3) ; Eye/Skin Irritant .[1][3] |
| Critical Reactivity | Moisture Sensitive: Hydrolyzes to release hexamethyldisiloxane and acetonitrile derivatives.[1] Acid Sensitive: Contact with strong acids may release Hydrogen Cyanide (HCN) .[1] |
| First Aid (Cyanide) | Inhalation: Remove to fresh air. Oxygen if breathing is labored.[1] Skin: Wash with soap/water for 15+ mins.[1] Do not use solvents (increases absorption).[1] Ingestion: Immediate medical attention. Suspect cyanide toxicity.[1][2] |
Part 2: PPE Selection Matrix
Directive: Standard nitrile exam gloves are insufficient for prolonged handling of organosilicon nitriles due to rapid permeation.[1]
Glove Compatibility Protocol
The lipophilic trimethylsilyl (TMS) groups enhance the ability of the nitrile core to penetrate skin barriers.[1]
| Glove Material | Protection Level | Operational Context | Breakthrough Est. |
| Silver Shield / 4H (Laminate) | Gold Standard | Mandatory for spill cleanup, equipment maintenance, or handling pure stock >10 mL. | > 480 mins |
| Butyl Rubber | High | Excellent for immersion or heavy splashing.[1] Good dexterity trade-off. | > 240 mins |
| Nitrile (Disposable) | Splash Only | Double-gloving required. Use only for small scale (<1 mL) transfers.[1] Change immediately upon any contact. | < 15 mins |
| Latex / Vinyl | Unsafe | DO NOT USE. Rapid permeation and degradation.[1] | Immediate |
Respiratory & Body Protection [1][3]
-
Respiratory: All handling must occur inside a certified Chemical Fume Hood .[1]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[1] Face shield required if working with >100 mL or under pressure.[1]
-
Body: Flame-Resistant (FR) Lab Coat. Synthetic clothing (polyester) should be avoided under the coat due to flammability/melting risk.[1]
Part 3: Operational Protocol & Workflow
Directive: Maintain an inert atmosphere to prevent hydrolysis and ensure reaction fidelity.
Figure 1: Operational workflow for BTMSA emphasizing inert handling and acid segregation.
Detailed Handling Steps
-
Storage: Store under Argon or Nitrogen at 2-8°C. The compound is hygroscopic; moisture ingress leads to hydrolysis, forming hexamethyldisiloxane (volatile) and potentially toxic nitrile byproducts.[1]
-
Transfer:
-
Reaction Setup: Ensure all glassware is flame-dried. BTMSA is often used as a nucleophile (after lithiation); trace water will quench the active species immediately.[1]
-
Decontamination (Spills):
-
Small Spills (<5 mL): Absorb with vermiculite or sand.[1]
-
Decon Solution: Treat the area with 10% Sodium Hypochlorite (Bleach) adjusted to pH >10 (Basic).[1] This oxidizes the nitrile group while preventing HCN formation (which happens at acidic pH).[1] Caution: The silyl hydrolysis is exothermic.[1]
-
Part 4: Waste Management
Directive: Segregation is critical to prevent accidental gas generation in waste drums.[1]
-
Segregation: Never mix BTMSA waste with Acidic Waste streams.[1] Label the waste container clearly: "Flammable, Toxic, Cyanide Hazard - DO NOT ADD ACID."
-
Quenching: Before disposal, quench residual BTMSA in reaction vessels with a basic aqueous solution (e.g., NaOH/Bleach mixture) in a fume hood.[1] Allow to stand for 24 hours to ensure nitrile oxidation.[1]
-
Disposal: Dispose of via a licensed hazardous waste contractor as Code U003 (Acetonitrile derivative) or similar local classification for toxic/flammable organic liquids.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 87557, (Trimethylsilyl)acetonitrile. [Link](Note: Used as primary analog for toxicity/flammability profile of the bis-silyl variant).[1]
-
University of Pennsylvania EHRS. (2024). Nitrile Glove Chemical Compatibility Guide. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
